molecular formula C32H56N2O3 B15579007 OH-C-Chol

OH-C-Chol

Número de catálogo: B15579007
Peso molecular: 516.8 g/mol
Clave InChI: IVKGTZVIOSLOAM-PTHRTHQKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OH-C-Chol is a useful research compound. Its molecular formula is C32H56N2O3 and its molecular weight is 516.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-hydroxyethylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56N2O3/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(37-30(36)34-18-17-33-19-20-35)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29,33,35H,6-8,10-21H2,1-5H3,(H,34,36)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKGTZVIOSLOAM-PTHRTHQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCNCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCNCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Role of 25-Hydroxycholesterol in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-hydroxycholesterol (25-HC) is an enzymatically derived oxysterol that has emerged as a pivotal signaling molecule and effector in the innate immune system. Synthesized by the interferon-stimulated enzyme cholesterol-25-hydroxylase (CH25H), 25-HC functions as a critical link between lipid metabolism and host defense.[1][2] It exerts broad-spectrum antiviral activity, contributes to antibacterial immunity, and plays a complex, often suppressive, role in regulating inflammation. Its mechanisms of action are multifaceted, involving the profound alteration of cellular cholesterol homeostasis, direct modification of membrane properties, and modulation of key inflammatory signaling pathways such as the inflammasome. This document provides an in-depth technical overview of the biosynthesis, molecular mechanisms, and immunological functions of 25-HC, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in immunology and drug development.

Biosynthesis and Induction of 25-Hydroxycholesterol

25-HC is produced from cholesterol through a hydroxylation reaction at the 25th carbon position.[2] This conversion is catalyzed by the enzyme Cholesterol-25-hydroxylase (CH25H), which is primarily localized to the endoplasmic reticulum (ER).[1][2]

The expression of the Ch25h gene is a hallmark of an activated innate immune state. Ch25h is an Interferon-Stimulated Gene (ISG), and its transcription is potently induced by Type I interferons (IFN-α/β).[3][4][5] The induction pathway is a canonical component of the host response to pathogens. Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly I:C), are recognized by Toll-like receptors (TLRs), leading to a signaling cascade that produces Type I IFNs.[4][6] These IFNs then signal in an autocrine or paracrine manner through the IFN-α/β receptor (IFNAR), activating the JAK/STAT1 signaling pathway to drive the expression of hundreds of ISGs, including Ch25h.[4][5][7] This establishes 25-HC as a direct downstream effector of the primary antiviral cytokine response.

CH25H_Induction_Pathway cluster_pathogen Pathogen Recognition cluster_ifn_signal Interferon Signaling cluster_synthesis 25-HC Synthesis PAMPs PAMPs (e.g., LPS, poly I:C) TLRs Toll-like Receptors (TLRs) PAMPs->TLRs activates IFN Type I IFNs (IFN-α/β) TLRs->IFN induces production IFNAR IFNAR IFN->IFNAR binds JAK_STAT JAK/STAT1 Pathway IFNAR->JAK_STAT activates CH25H CH25H Gene Transcription JAK_STAT->CH25H induces Cholesterol Cholesterol HC25 25-Hydroxycholesterol (25-HC) Cholesterol->HC25 CH25H enzyme

Caption: Induction and Biosynthesis of 25-HC.

Core Mechanisms of Action

25-HC exerts its biological effects primarily by reprogramming cellular cholesterol metabolism. This single metabolite can simultaneously inhibit cholesterol synthesis, promote its efflux, trigger its storage, and alter the physical properties of membranes.

  • Inhibition of SREBP2 Processing: 25-HC is a potent suppressor of the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway.[1][8] SREBP2 is a master transcriptional regulator of cholesterol biosynthesis. 25-HC prevents the transport of the SREBP2-SCAP complex from the ER to the Golgi apparatus, thereby blocking the proteolytic cleavage required to release the active SREBP2 transcription factor. This halts the expression of key cholesterogenic genes (e.g., HMGCR) and reduces de novo cholesterol synthesis.[8][9]

  • Activation of Liver X Receptors (LXRs): 25-HC is a natural agonist for LXRs, which are nuclear receptors that regulate lipid metabolism and inflammation.[2][10] LXR activation by 25-HC induces the expression of genes involved in cholesterol transport and efflux, such as ABCA1 and ABCG1, helping to remove excess cholesterol from the cell.[10][11]

  • Activation of ACAT: 25-HC can allosterically activate Acyl-CoA:cholesterol acyltransferase (ACAT), an ER-resident enzyme that esterifies cholesterol into cholesteryl esters for storage in lipid droplets.[12][13] This process rapidly depletes the pool of "accessible" cholesterol from the plasma membrane.[13][14]

  • Direct Membrane Modification: The incorporation of the more polar 25-HC molecule into lipid bilayers alters the biophysical properties of the cell membrane, including its fluidity and rigidity.[15] This modification can directly interfere with the process of virus-cell membrane fusion, which is often dependent on specific lipid compositions and domain structures.[3][6]

HC25_Mechanisms cluster_srebp Cholesterol Synthesis cluster_lxr Cholesterol Efflux cluster_acat Cholesterol Storage HC25 25-Hydroxycholesterol SREBP SREBP2 Processing HC25->SREBP inhibits LXR LXR Activation HC25->LXR activates ACAT ACAT Activation HC25->ACAT activates Membrane Direct Membrane Modification HC25->Membrane mediates Synth_Genes Cholesterogenic Gene Expression SREBP->Synth_Genes activates Efflux_Genes Efflux Genes (ABCA1, ABCG1) LXR->Efflux_Genes induces Storage Cholesterol Ester Storage ACAT->Storage promotes

Caption: Core Molecular Mechanisms of 25-HC Action.

Role in Antiviral Immunity

25-HC possesses broad-spectrum antiviral activity, primarily against enveloped viruses.[3][16] This activity is a direct consequence of its ability to deplete accessible cholesterol from cellular membranes, a process many viruses depend on for entry.[3][9] By inhibiting SREBP2 and activating ACAT, 25-HC effectively reduces the cholesterol content of the plasma membrane, which disrupts the integrity of lipid rafts and prevents the conformational changes required for virus-cell fusion.[3][15] This mechanism has been shown to be effective against a diverse range of clinically relevant viruses.

Virus FamilyExample Viruses Inhibited by 25-HCReference
CoronaviridaeSARS-CoV-2, MERS-CoV[12]
RetroviridaeHuman Immunodeficiency Virus (HIV)[3][16]
FiloviridaeEbola Virus (EBOV)[3][16]
RhabdoviridaeVesicular Stomatitis Virus (VSV)[3]
HerpesviridaeHerpes Simplex Virus (HSV), Murine Gammaherpesvirus 68 (MHV68)[3]
ParamyxoviridaeNipah Virus (NiV)[3][16]
BunyaviridaeRift Valley Fever Virus (RVFV)[3][16]
FlaviviridaeZika Virus (ZIKV)[1][16]

Role in Antibacterial Immunity

The immunomodulatory functions of 25-HC extend to antibacterial defense. Similar to its antiviral mechanism, 25-HC restricts certain intracellular bacteria by remodeling host cell membrane cholesterol.[13][14] Pathogens such as Listeria monocytogenes and Shigella flexneri exploit accessible plasma membrane cholesterol for cell-to-cell spread.[14][17] The 25-HC-mediated activation of ACAT triggers the rapid internalization of this cholesterol pool, thereby providing innate immunity against these pathogens.[13][14]

Dual Regulation of Inflammation

25-HC plays a complex and context-dependent role in regulating inflammation, exhibiting both potent anti-inflammatory and situational pro-inflammatory activities.

Anti-Inflammatory Functions

A primary role of 25-HC, acting downstream of Type I IFN, is to serve as a negative feedback regulator of IL-1-driven inflammation.[8] This is a critical function to prevent excessive inflammation following viral or bacterial infection.

  • Repression of Inflammasomes: 25-HC broadly suppresses the activation of inflammasomes, particularly the NLRP3 inflammasome.[1][8][18] The inhibition of the SREBP pathway by 25-HC is central to this effect, as cholesterol metabolic pathways are linked to inflammasome activation.[8][18]

  • Inhibition of IL-1β Production: 25-HC acts at two levels to reduce the production of the highly inflammatory cytokine Interleukin-1β (IL-1β). It reduces the transcription of the Il1b gene via SREBP antagonism and inhibits the inflammasome-mediated cleavage of pro-IL-1β into its active form.[8][18] In macrophages lacking CH25H, stimulation leads to the overproduction of IL-1 family cytokines.[8]

Pro-Inflammatory Functions

In certain contexts, 25-HC can act as an amplifier of inflammatory signaling.[1][19] Treatment of macrophages with 25-HC prior to TLR stimulation can magnify the transcriptional response, increasing the production of cytokines like IL-6 and IL-8.[1][19] This effect may be mediated by the recruitment of transcription factors like FOS and JUN (components of AP-1) to the promoters of inflammatory genes.[19] This dual capability suggests 25-HC helps tailor the inflammatory response, suppressing certain pathways (IL-1) while potentially enhancing others depending on the cellular microenvironment.

HC25_Inflammation cluster_input Inflammatory Stimulus cluster_pro Pro-Inflammatory Amplification cluster_anti Anti-Inflammatory Suppression Stimulus PAMPs (e.g., LPS) TLR TLR Signaling Stimulus->TLR AP1 AP-1 Recruitment (FOS/JUN) TLR->AP1 SREBP SREBP2 Inhibition TLR->SREBP Inflammasome NLRP3 Inflammasome Activation TLR->Inflammasome primes HC25 25-Hydroxycholesterol HC25->AP1 enhances HC25->SREBP causes Cytokines_Pro IL-6, IL-8 Production AP1->Cytokines_Pro SREBP->Inflammasome suppresses IL1B Active IL-1β Secretion Inflammasome->IL1B mediates

Caption: Dual Role of 25-HC in Regulating Inflammation.

Quantitative Data Summary

The biological effects of 25-HC are dose-dependent. The following table summarizes concentrations and effects reported in key studies.

ParameterCell Type / ModelConcentrationEffectReference
Antiviral Activity Cultured Cells1 µMInhibition of EBOV, RVFV, RSSEV, Nipah virus replication.[3]
Humanized MiceN/A (In vivo admin.)Suppressed HIV replication and rescued T-cell depletion.[3]
Inflammation Mouse BMDMs1 µg/mL (~2.5 µM)Suppressed IL-1β mRNA and protein expression in Ch25h-/- cells.[8]
Mouse Model (LPS)N/A (Endogenous)Ch25h-/- mice showed reduced IL-1β and IL-6 protein levels in the brain after LPS treatment.[20]
Cytotoxicity Rat Leydig Cells10 µg/mL (~25 µM)No cytotoxicity observed.[21]
Rat Leydig Cells100 µg/mL (~250 µM)~50% cytotoxicity after 2 days.[21]

Key Experimental Protocols

The following protocols provide a framework for investigating the role of 25-HC in vitro.

Protocol: In Vitro Antiviral Assay

This protocol assesses the ability of 25-HC to inhibit viral infection in cell culture.

  • Cell Culture: Plate target cells (e.g., Vero E6 for SARS-CoV-2, HEK293T for lentiviral pseudotypes) in 24- or 48-well plates to achieve 80-90% confluency on the day of infection.

  • 25-HC Preparation: Prepare a 10 mM stock solution of 25-HC (Sigma-Aldrich, Cayman Chemical) in 100% ethanol or DMSO. Further dilute in culture medium to create working concentrations (e.g., 0.1 µM to 10 µM). Prepare a vehicle control using the same final concentration of ethanol/DMSO.

  • Cell Treatment: Remove culture medium from cells and add medium containing the desired concentration of 25-HC or vehicle control. Incubate for a pre-determined time (e.g., 2 to 24 hours) at 37°C.

  • Viral Infection: Infect the pre-treated cells with the virus at a specified multiplicity of infection (MOI).

  • Incubation: Incubate for 24-72 hours, depending on the virus replication cycle.

  • Quantification of Infection:

    • Plaque Assay: For lytic viruses, collect supernatant and perform serial dilutions on a fresh monolayer of cells to count plaque-forming units (PFU).

    • qPCR: Harvest cells to extract total RNA or collect supernatant to extract viral RNA. Use reverse transcription followed by quantitative PCR (RT-qPCR) to measure the levels of a specific viral gene relative to a housekeeping gene.

    • Reporter Virus: If using a virus expressing a reporter (e.g., GFP, Luciferase), measure the signal using flow cytometry, fluorescence microscopy, or a luminometer.

Experimental_Workflow cluster_analysis 6. Quantify Outcome A 1. Plate Cells B 2. Prepare & Add 25-HC or Vehicle A->B C 3. Pre-incubate B->C D 4. Infect with Virus C->D E 5. Incubate (24-72h) D->E F Gene Expression (qPCR) E->F analyze G Cytokine Secretion (ELISA) E->G analyze H Viral Titer (Plaque Assay) E->H analyze

Caption: General Workflow for In Vitro 25-HC Experiments.
Protocol: Analysis of Inflammatory Gene Expression by RT-qPCR

This protocol measures the effect of 25-HC on the expression of inflammatory genes.

  • Cell Culture: Plate macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells) in 12-well plates.

  • Cell Treatment: Pre-treat cells with 25-HC or vehicle control for 2-4 hours as described above.

  • Stimulation: Add an inflammatory stimulus (e.g., LPS at 100 ng/mL) to the medium and incubate for a defined period (e.g., 4-6 hours for peak mRNA expression of many cytokines).

  • RNA Extraction: Lyse the cells directly in the plate using a lysis buffer (e.g., TRIzol or buffer from a commercial RNA extraction kit) and purify total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using cDNA, a suitable qPCR master mix (e.g., SYBR Green), and primers specific for target genes (IL1B, IL6, TNF) and a stable housekeeping gene (ACTB, GAPDH, 36B4).[22] Analyze data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol: Western Blot for NLRP3 Inflammasome Activation

This protocol assesses the effect of 25-HC on the cleavage of Caspase-1, a direct indicator of inflammasome activation.

  • Cell Priming: Plate macrophages and prime with LPS (e.g., 200 ng/mL) for 3-4 hours in the presence or absence of 25-HC. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inflammasome Activation: Add a second stimulus to activate the NLRP3 inflammasome, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60-90 minutes.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant. Precipitate the proteins using methanol/chloroform or trichloroacetic acid (TCA) to concentrate them. Resuspend the protein pellet in 1x Laemmli sample buffer. This fraction will contain secreted proteins, including cleaved Caspase-1 (p20 subunit) and active IL-1β.

    • Lysate: Wash the remaining cells with cold PBS and lyse them directly in 1x Laemmli sample buffer. This fraction contains intracellular proteins like pro-Caspase-1, NLRP3, and a loading control (e.g., GAPDH or β-actin).

  • Western Blotting: Separate proteins from both supernatant and lysate samples by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies against Caspase-1 (to detect both pro-form and cleaved p20), NLRP3, and a loading control. Analyze using an appropriate secondary antibody and detection reagent. A reduction in the Caspase-1 p20 band in the supernatant of 25-HC-treated cells indicates inflammasome inhibition.

Conclusion and Future Directions

25-hydroxycholesterol is a potent, endogenously produced immunomodulator that stands at the crossroads of lipid metabolism and innate immunity. As an effector of the Type I interferon response, it provides broad antiviral and antibacterial protection by strategically depleting accessible cellular cholesterol.[3][13] Furthermore, its role as a key negative regulator of IL-1 and inflammasome activity highlights it as a crucial component for maintaining immune homeostasis and preventing pathological inflammation.[8] The dual nature of its inflammatory influence—suppressive in some contexts and amplifying in others—warrants further investigation to fully harness its therapeutic potential.[1][19] For drug development professionals, targeting the CH25H/25-HC axis offers promising avenues for novel host-directed therapies against a wide range of pathogens and for the treatment of inflammatory disorders.

References

mechanism of action of OH-C-Chol in siRNA delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of OH-C-Chol in siRNA Delivery

Abstract

Small interfering RNA (siRNA) presents a revolutionary approach to medicine, offering the potential to silence disease-causing genes with high specificity. However, the therapeutic application of siRNA is fundamentally limited by the challenge of its delivery into the cytoplasm of target cells. Cationic cholesterol derivatives have emerged as a promising class of non-viral vectors to overcome this hurdle. This technical guide focuses on a specific derivative, cholesteryl (2-((2-hydroxyethyl)amino)ethyl)carbamate (this compound), a novel diamine-type cationic cholesteryl carbamate designed for enhanced siRNA delivery.[1][2] We will dissect its mechanism of action, from nanoparticle formation to endosomal escape and target gene silencing, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The efficacy of this compound as an siRNA carrier is rooted in a multi-stage process designed to protect the siRNA payload, facilitate its entry into target cells, and ensure its release into the cytoplasm where the RNA interference machinery resides.

Nanoparticle Formation: Encapsulation and Protection

This compound is an amphipathic molecule featuring a hydrophobic cholesterol anchor and a cationic headgroup. This structure allows it to interact with the negatively charged phosphate backbone of siRNA through electrostatic forces. In aqueous solution, these molecules self-assemble, encapsulating the siRNA to form stable nanoparticles, often referred to as nanoplexes or, when formulated with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), lipoplexes.[1][3] This encapsulation is crucial for protecting the siRNA from degradation by nucleases present in the bloodstream. The carbamate-type linker in this compound has been suggested to be a key structural feature for inducing higher gene suppression compared to older carboxamide-type linkers.[3]

Nanoparticle_Formation cluster_components Components cluster_process Self-Assembly Process siRNA siRNA Interaction Electrostatic Interaction siRNA->Interaction OH_C_Chol This compound OH_C_Chol->Interaction Nanoparticle This compound/siRNA Nanoparticle Interaction->Nanoparticle Encapsulation

Caption: Electrostatic interaction drives the self-assembly of this compound and siRNA into a protective nanoparticle.

Cellular Uptake via Endocytosis

The resulting this compound/siRNA nanoparticles possess a net positive surface charge (zeta potential). This cationic surface promotes adhesion to the negatively charged proteoglycans on the cell membrane, initiating cellular uptake. The primary mechanism of internalization is endocytosis.[4][5] For some cholesterol-based systems, caveolae/lipid raft-mediated endocytosis has been identified as a dominant pathway, which is advantageous as it can help circumvent the degradative endosome-lysosome pathway.[6]

Cellular_Uptake Nanoparticle Cationic Nanoparticle Adsorption Electrostatic Adsorption Nanoparticle->Adsorption Cell_Membrane Cell Membrane (Anionic Surface) Cell_Membrane->Adsorption Endocytosis Endocytosis Adsorption->Endocytosis Endosome Endosome Endocytosis->Endosome

Caption: The positively charged nanoparticle binds to the cell surface and is internalized into an endosome.

Endosomal Escape: The Critical Hurdle

Once inside the cell, the nanoparticle is sequestered within an endosome. For the siRNA to be effective, it must escape this vesicle before it fuses with a lysosome, where the cargo would be degraded. This is the most significant barrier to effective siRNA delivery.[7][8][9] Cationic lipids like this compound are designed to facilitate this escape. The proposed mechanism involves the "proton sponge" effect, where the amine groups on the lipid become protonated in the acidic environment of the late endosome. This leads to an influx of counter-ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane.[9] The inclusion of helper lipids like DOPE can further destabilize the endosomal membrane, enhancing the release of the nanoparticle into the cytoplasm.[10]

Endosomal_Escape cluster_endosome Endosomal Pathway cluster_escape Escape Mechanism Endosome Early Endosome (pH ~6.5) Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion Protonation Protonation of This compound Late_Endosome->Protonation Rupture Endosomal Rupture Protonation->Rupture Release Cytoplasmic Release Rupture->Release Gene_Silencing_Pathway NP_Cytoplasm Nanoparticle in Cytoplasm Dissociation siRNA Dissociation NP_Cytoplasm->Dissociation siRNA_ds Free ds-siRNA Dissociation->siRNA_ds RISC_Loading RISC Loading siRNA_ds->RISC_Loading RISC_Active Active RISC (Guide Strand) RISC_Loading->RISC_Active Cleavage mRNA Cleavage RISC_Active->Cleavage mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing Synthesis_Workflow Start Cholesterol (Starting Material) Step1 Activation & Linker Attachment Start->Step1 Intermediate Cholesteryl-Carbamate Intermediate Step1->Intermediate Step2 Functional Group Conjugation Intermediate->Step2 Product This compound (Crude Product) Step2->Product Purify Purification (Column Chromatography) Product->Purify Characterize Characterization (NMR, Mass Spec) Purify->Characterize In_Vitro_Workflow Seed 1. Seed Reporter Cells (e.g., HeLa-Luc) Formulate 2. Formulate Nanoparticles (with FAM-siRNA & Anti-Luc siRNA) Seed->Formulate Transfect 3. Transfect Cells Formulate->Transfect Incubate 4. Incubate (4-48h) Transfect->Incubate Split Incubate->Split Uptake 5a. Quantify Uptake (Flow Cytometry) Split->Uptake Silencing 5b. Measure Silencing (Luminometry) Split->Silencing

References

25-Hydroxycholesterol Signaling Pathways in Antiviral Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-hydroxycholesterol (25-HC), an oxidized form of cholesterol, has emerged as a critical endogenous molecule in the innate immune response to viral infections. Produced by the enzyme cholesterol-25-hydroxylase (CH25H), an interferon-stimulated gene (ISG), 25-HC exhibits broad-spectrum antiviral activity against a wide range of enveloped and non-enveloped viruses. This technical guide provides an in-depth overview of the signaling pathways modulated by 25-HC in the antiviral response, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

The antiviral effects of 25-HC are multifaceted, primarily involving the inhibition of viral entry by altering the biophysical properties of cellular membranes and the modulation of host lipid metabolism. By influencing key signaling pathways such as the sterol regulatory element-binding protein (SREBP) and liver X receptor (LXR) pathways, 25-HC orchestrates a cellular state that is non-permissive for viral replication. Furthermore, 25-HC has been shown to modulate inflammatory responses, including the activation of the NLRP3 inflammasome, highlighting its complex role in the host's defense against pathogens.

This guide is intended to be a comprehensive resource for researchers and professionals in the field, providing the necessary technical details to understand and investigate the therapeutic potential of 25-hydroxycholesterol.

Quantitative Data on Antiviral Activity

The antiviral efficacy of 25-hydroxycholesterol has been quantified against a variety of viruses. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Antiviral Activity of 25-Hydroxycholesterol (IC₅₀/EC₅₀ Values)

VirusCell LineAssay TypeIC₅₀ / EC₅₀ (µM)Reference(s)
SARS-CoV-2VeroViral RNA quantification3.675[1]
SARS-CoV-2 (pseudovirus)Calu-3Luciferase assay0.55[2]
VSV-SARS-CoV-2MA104GFP signal quantification1.49[3]
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)Porcine Alveolar Macrophages-Low µM range[4]
Human Coronavirus (hCoV)-229EMRC-5Plaque reductionSignificant reduction at 10 µM[5]

Table 2: In Vivo Antiviral Efficacy of 25-Hydroxycholesterol

VirusAnimal ModelTreatment RegimenOutcomeReference(s)
Highly Pathogenic PRRSVPigs-Reduced viremia and lung viral load; increased survival rate.[4]
Mouse-adapted SARS-CoV-2Mice-Reduced lung viral load at 3 days post-infection.[5]

Table 3: Effects of 25-Hydroxycholesterol on Gene and Protein Expression

Target Gene/ProteinCell TypeEffectMagnitude of ChangeReference(s)
SREBP-2 Target Genes
HMGCS1J774 MacrophagesInhibitionPotent inhibition at 20 nM[6]
SREBP-2 target genesCHO cellsInhibitionDose-dependent[6]
LXR Target Genes
ABCA1-Upregulation3.7-fold (mRNA)[7]
ABCG1-Upregulation7-fold (mRNA)[7]
Inflammatory Genes
IL-1βCh25h-/- BMDMsSuppressionRestored to wild-type levels[1]
IL-6Ch25h-/- BMDMsNo significant effect-[1]
IL-1β, IL-8Porcine Alveolar MacrophagesIncreased production-[4]
Cellular Proteins
Junction Adhesion Molecule-A (JAM-A)HeLa cellsDownregulation~40% (25-HC), ~60% (27-HC)[8]
Cation-independent Mannose-6-Phosphate Receptor (MPRci)-Downregulation-[8]
HMG-CoA Synthase-Downregulation-[8]

Signaling Pathways

25-hydroxycholesterol exerts its antiviral effects through a complex interplay of signaling pathways that primarily impact viral entry and host cell metabolism.

Interferon-Inducible Production of 25-HC

Viral infection triggers the production of interferons (IFNs), which in turn upregulate the expression of a plethora of interferon-stimulated genes (ISGs). Among these is Cholesterol-25-hydroxylase (CH25H), the enzyme responsible for synthesizing 25-HC from cholesterol. This establishes a direct link between the host's primary antiviral signaling and the production of this antiviral oxysterol.

IFN_CH25H_Pathway Virus Viral Infection HostCell Host Cell Virus->HostCell infects IFN Interferons (IFNs) HostCell->IFN produces IFNR IFN Receptor IFN->IFNR binds STAT1 STAT1 IFNR->STAT1 activates ISGs Interferon-Stimulated Genes (ISGs) STAT1->ISGs upregulates CH25H CH25H ISGs->CH25H includes Cholesterol Cholesterol HC25 25-Hydroxycholesterol (25-HC) Cholesterol->HC25 catalyzed by CH25H

Interferon-inducible production of 25-HC.
Inhibition of Viral Entry and Membrane Fusion

One of the primary antiviral mechanisms of 25-HC is the inhibition of viral entry into the host cell. It achieves this by altering the physical properties of the plasma membrane, making it less conducive to viral fusion. 25-HC integrates into the lipid bilayer, increasing membrane rigidity and disorder, which can hinder the conformational changes in viral glycoproteins required for fusion.

Viral_Entry_Inhibition HC25 25-HC CellMembrane Cell Membrane HC25->CellMembrane integrates into MembraneProperties Altered Membrane Properties (Increased rigidity, disorder) CellMembrane->MembraneProperties ViralFusion Viral Membrane Fusion MembraneProperties->ViralFusion inhibits ViralEntry Viral Entry ViralFusion->ViralEntry

Inhibition of viral entry by 25-HC.
Regulation of Cholesterol Homeostasis: SREBP and LXR Pathways

25-HC is a potent regulator of cellular cholesterol metabolism, primarily through its effects on the SREBP and LXR signaling pathways.

  • SREBP Pathway Inhibition: 25-HC inhibits the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that drives the expression of genes involved in cholesterol biosynthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor). By preventing the cleavage and nuclear translocation of SREBP-2, 25-HC reduces the cellular pool of cholesterol, which is essential for the replication of many viruses.[6][9]

  • LXR Pathway Activation: 25-HC acts as a ligand for Liver X Receptors (LXRs), which are nuclear receptors that regulate cholesterol efflux and lipid metabolism.[10] Activation of LXRs leads to the upregulation of genes such as ABCA1 and ABCG1, which promote the removal of cholesterol from cells.[7] This further contributes to the depletion of cellular cholesterol, creating an antiviral state.

SREBP_LXR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus SCAP_SREBP SCAP-SREBP-2 Complex S1P_S2P S1P/S2P Proteases SCAP_SREBP->S1P_S2P translocates to INSIG INSIG INSIG->SCAP_SREBP retains in ER nSREBP Nuclear SREBP-2 S1P_S2P->nSREBP cleaves to form CholesterolGenes Cholesterol Biosynthesis Genes (e.g., HMGCR, LDLR) nSREBP->CholesterolGenes activates LXR_RXR LXR-RXR Heterodimer EffluxGenes Cholesterol Efflux Genes (e.g., ABCA1, ABCG1) LXR_RXR->EffluxGenes activates HC25 25-HC HC25->INSIG binds HC25->LXR_RXR activates

Regulation of SREBP and LXR pathways by 25-HC.
Modulation of Inflammatory Responses

25-HC has a dual role in regulating inflammation. It can act as both a pro-inflammatory and anti-inflammatory molecule depending on the cellular context.

  • Pro-inflammatory Effects: In some contexts, 25-HC can amplify inflammatory signaling by promoting the expression of cytokines such as IL-1, IL-6, and IL-8.[11]

  • Anti-inflammatory Effects and Inflammasome Regulation: Conversely, 25-HC can suppress inflammation by inhibiting the activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1][12][13] This inhibitory effect is partly mediated through the suppression of the SREBP pathway.

Inflammasome_Regulation HC25 25-HC SREBP SREBP Pathway HC25->SREBP inhibits NLRP3_Inflammasome NLRP3 Inflammasome Activation HC25->NLRP3_Inflammasome inhibits SREBP->NLRP3_Inflammasome promotes Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 activates ProIL1b Pro-IL-1β Caspase1->ProIL1b cleaves IL1b Active IL-1β ProIL1b->IL1b

Modulation of the NLRP3 inflammasome by 25-HC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the antiviral effects of 25-hydroxycholesterol.

Viral Infectivity Assay (Plaque Assay)

This assay is used to quantify the number of infectious virus particles.

Workflow Diagram:

Plaque_Assay_Workflow A 1. Seed host cells in multi-well plates B 2. Pre-treat cells with 25-HC or vehicle control A->B C 3. Infect cells with serial dilutions of virus B->C D 4. Remove inoculum and overlay with semi-solid medium (e.g., methylcellulose) C->D E 5. Incubate to allow plaque formation D->E F 6. Fix and stain cells (e.g., crystal violet) E->F G 7. Count plaques and calculate viral titer (PFU/mL) F->G

Workflow for a plaque assay.

Methodology:

  • Cell Seeding: Seed susceptible host cells into 6-well or 12-well plates to form a confluent monolayer.

  • Compound Treatment: Pre-treat the cells with various concentrations of 25-HC (and a vehicle control, e.g., ethanol) for a specified period (e.g., 2-4 hours) before infection.[14]

  • Viral Infection: Remove the treatment medium and infect the cells with serial dilutions of the virus stock for 1 hour at 37°C.

  • Overlay: After the incubation period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., 0.6% methylcellulose in culture medium) to restrict viral spread to adjacent cells.[14]

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution such as crystal violet to visualize the plaques (clear zones in the stained cell monolayer).

  • Quantification: Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques). The viral titer is calculated in plaque-forming units per milliliter (PFU/mL).

Cholesterol Quantification

This protocol describes a fluorometric method to quantify total and free cholesterol in cultured cells.

Methodology:

  • Lipid Extraction:

    • Wash cells grown in a 6-well plate twice with ice-cold phosphate-buffered saline (PBS).

    • Add a hexane:isopropanol mixture (3:2 v/v) to each well to extract total lipids.[15]

    • Transfer the solvent to a glass tube and evaporate under a stream of nitrogen.

  • Saponification (for total cholesterol): To measure total cholesterol, resuspend the lipid extract in ethanolic KOH and heat to hydrolyze sterol esters.

  • Fluorometric Assay:

    • Resuspend the dried lipid extract in a reaction buffer.

    • Add a working reagent containing cholesterol oxidase, cholesterol esterase (for total cholesterol), horseradish peroxidase, and a fluorescent probe (e.g., Amplex Red).

    • Incubate at 37°C and measure the fluorescence using a microplate reader.

    • Quantify the cholesterol concentration by comparing the fluorescence to a standard curve of known cholesterol concentrations.[15]

Western Blot for SREBP-2 Processing

This method is used to assess the effect of 25-HC on the cleavage of SREBP-2 from its precursor form to its active nuclear form.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with 25-HC or a vehicle control.

    • Harvest the cells and prepare nuclear and cytoplasmic extracts using a commercial kit or standard fractionation protocols.

  • Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from the nuclear and cytoplasmic fractions on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the N-terminal of SREBP-2, which detects both the precursor and the cleaved nuclear form.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The precursor form will be a higher molecular weight band in the cytoplasmic fraction, while the cleaved, active form will be a lower molecular weight band in the nuclear fraction.[16]

Membrane Fusion Assay (Förster Resonance Energy Transfer - FRET)

This assay measures the mixing of lipids between viral and target membranes, an essential step in viral entry.

Methodology:

  • Vesicle Preparation:

    • Prepare small unilamellar vesicles (SUVs) mimicking the lipid composition of the host cell membrane. Incorporate a FRET pair of fluorescently labeled lipids (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor) into the vesicles.[17]

    • Prepare unlabeled vesicles mimicking the viral envelope.

  • Fusion Reaction:

    • Mix the labeled and unlabeled vesicles in the presence or absence of 25-HC.

    • Induce fusion using a fusogenic agent or by mimicking physiological conditions (e.g., low pH for viruses that enter through the endosomal pathway).

  • FRET Measurement:

    • Monitor the fluorescence of the NBD donor. Upon lipid mixing (fusion), the distance between the donor and acceptor increases, leading to a decrease in FRET and an increase in the donor's fluorescence intensity.

    • Calculate the fusion efficiency based on the change in fluorescence.[17][18]

Conclusion

25-hydroxycholesterol is a key effector of the innate immune response, possessing broad-spectrum antiviral activity. Its mechanism of action is centered on the disruption of viral entry and the modulation of host lipid metabolism, creating a cellular environment that is inhospitable to viral replication. The signaling pathways involving 25-HC, particularly its interplay with the SREBP and LXR pathways, offer promising targets for the development of novel host-directed antiviral therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the antiviral mechanisms of 25-HC and harness its therapeutic potential. Further research into the nuanced roles of 25-HC in regulating inflammation will be crucial for its safe and effective clinical application.

References

The Enzymatic Conversion of Cholesterol to 25-Hydroxycholesterol by CH25H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol 25-hydroxylase (CH25H) is an endoplasmic reticulum-associated enzyme that plays a pivotal role in cholesterol metabolism and innate immunity. It catalyzes the hydroxylation of cholesterol to form 25-hydroxycholesterol (25-HC), a potent oxysterol with diverse biological activities. This technical guide provides an in-depth overview of the core function of CH25H, including its biochemical properties, regulation, and the downstream signaling pathways modulated by its product, 25-HC. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Cholesterol homeostasis is critical for cellular function, and its dysregulation is implicated in numerous diseases. The enzymatic oxidation of cholesterol produces a class of molecules known as oxysterols, which are key signaling molecules in various physiological processes. Among these, 25-hydroxycholesterol (25-HC) has emerged as a crucial regulator of lipid metabolism, inflammation, and antiviral responses[1][2][3]. The primary enzyme responsible for the synthesis of 25-HC from cholesterol is Cholesterol 25-hydroxylase (CH25H)[4][5].

CH25H is a member of the oxidoreductase family and is localized to the endoplasmic reticulum (ER)[1][6]. Unlike many other sterol hydroxylases, CH25H is not a cytochrome P450 enzyme but rather utilizes a diiron cofactor to catalyze the hydroxylation of cholesterol at the 25th position[7]. The expression of the CH25H gene is tightly regulated, most notably by interferons, classifying it as an interferon-stimulated gene (ISG)[4][5][8]. This inducibility links cholesterol metabolism directly to the innate immune response.

This guide will delve into the technical aspects of the CH25H-mediated conversion of cholesterol to 25-HC, providing researchers with the necessary information to investigate its role in health and disease.

Biochemical Properties and Regulation of CH25H

CH25H is a multi-pass transmembrane protein that resides in the ER[9][10]. Its catalytic activity is dependent on molecular oxygen and a diiron cofactor, which is characteristic of the fatty acid hydroxylase superfamily[7].

Regulation of CH25H Expression

The expression of CH25H is maintained at low basal levels in most tissues but can be robustly induced by various stimuli, primarily through immune signaling pathways[1][11].

  • Interferon Signaling: Type I and Type II interferons (IFNs) are potent inducers of CH25H expression. This induction is mediated through the JAK/STAT signaling pathway. Upon IFN binding to its receptor, Janus kinases (JAKs) phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which then dimerize, translocate to the nucleus, and bind to IFN-stimulated response elements (ISREs) in the promoter region of target genes, including CH25H[6][12].

  • Toll-Like Receptor (TLR) Signaling: Activation of TLRs by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), also leads to the upregulation of CH25H[5][13][14]. This induction is largely dependent on the production of IFNs as a downstream consequence of TLR activation[8][12].

  • Liver X Receptor (LXR) Signaling: 25-HC itself can induce the expression of CH25H in an LXR-dependent manner, creating a positive feedback loop. LXRs are nuclear receptors that play a key role in cholesterol homeostasis[15][16][17].

The Role of 25-Hydroxycholesterol (25-HC)

The product of the CH25H-catalyzed reaction, 25-HC, is a highly bioactive molecule that exerts its effects through multiple mechanisms.

Regulation of Cholesterol Homeostasis

25-HC is a potent regulator of cellular cholesterol levels through its influence on the SREBP and LXR pathways.

  • SREBP Pathway Inhibition: 25-HC inhibits the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterol biosynthesis. 25-HC promotes the binding of the SREBP cleavage-activating protein (SCAP) to the Insulin-induced gene (Insig) proteins in the ER, which prevents the SCAP-SREBP complex from moving to the Golgi apparatus for proteolytic activation. This leads to a reduction in the synthesis of cholesterol and other lipids[18][19][20][21].

  • LXR Pathway Activation: 25-HC is an agonist for Liver X Receptors (LXRs). Activation of LXRs leads to the transcriptional upregulation of genes involved in cholesterol efflux, transport, and excretion, such as ABCA1 and ABCG1[6][22][23].

Modulation of Immune Responses

As a product of an ISG, 25-HC plays a significant role in the immune system.

  • Antiviral Activity: 25-HC has broad-spectrum antiviral activity against a range of enveloped viruses. It is thought to inhibit viral entry by altering membrane fluidity and cholesterol composition, thereby preventing fusion of the viral and cellular membranes[1][10][19].

  • Inflammatory Signaling: 25-HC can act as both a pro- and anti-inflammatory molecule depending on the context. It can amplify inflammatory signaling in macrophages in response to TLR ligands[24]. Conversely, it can also suppress the production of certain inflammatory cytokines like IL-1β by inhibiting the inflammasome[5].

Quantitative Data Summary

The following tables summarize key quantitative data related to CH25H and 25-HC from various studies.

ParameterValueOrganism/Cell TypeReference
CH25H mRNA Upregulation
LPS (10 ng/mL, 2h)35-foldMouse bone marrow-derived macrophages[13]
Poly I:C (1 µg/mL, 4h)~150-foldMouse bone marrow-derived macrophages[8]
IFN-β (2000 U/mL, 4h)~250-foldMouse bone marrow-derived macrophages[8]
Plasma 25-HC Levels
Normal Human Plasma2-30 ng/mLHuman[25]
TLR agonist-injected miceup to 200 ng/mLMouse[25]
LXR Activation by 25-HC
EC50 for LXRα activation~1 µMIn vitro reporter assay[22]
Inhibition of Viral Infection by 25-HC
VSV (Vesicular Stomatitis Virus)IC50 ~1-10 µMCultured cells[8]
HSV-1 (Herpes Simplex Virus 1)Significant inhibition at 2 µMHepG2 cells[2]

Signaling and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving CH25H and 25-HC.

CH25H_Regulation cluster_stimuli Stimuli cluster_receptors Receptors cluster_signaling Signaling Cascade cluster_transcription Transcription cluster_gene Gene Expression Interferons Interferons PAMPs (e.g., LPS) PAMPs (e.g., LPS) TLR4 TLR4 PAMPs (e.g., LPS)->TLR4 IFN Receptor IFN Receptor JAK/STAT Pathway JAK/STAT Pathway IFN Receptor->JAK/STAT Pathway MyD88-independent Pathway MyD88-independent Pathway TLR4->MyD88-independent Pathway STAT1 STAT1 JAK/STAT Pathway->STAT1 IRF3 IRF3 MyD88-independent Pathway->IRF3 CH25H Gene CH25H Gene STAT1->CH25H Gene IRF3->CH25H Gene

Caption: Regulation of CH25H gene expression by interferons and PAMPs.

HC_Signaling cluster_srebp SREBP Pathway cluster_lxr LXR Pathway CH25H CH25H 25-HC 25-HC CH25H->25-HC SCAP-SREBP Complex SCAP-SREBP Complex 25-HC->SCAP-SREBP Complex inhibits processing LXR LXR 25-HC->LXR activates Golgi Golgi SCAP-SREBP Complex->Golgi Active SREBP Active SREBP Golgi->Active SREBP Cholesterol Biosynthesis Genes Cholesterol Biosynthesis Genes Active SREBP->Cholesterol Biosynthesis Genes activates Cholesterol Efflux Genes (ABCA1, ABCG1) Cholesterol Efflux Genes (ABCA1, ABCG1) LXR->Cholesterol Efflux Genes (ABCA1, ABCG1) activates Experimental_Workflow RNA Extraction RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Protein Extraction Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Lipid Extraction Lipid Extraction LC-MS/MS LC-MS/MS Lipid Extraction->LC-MS/MS qPCR qPCR cDNA Synthesis->qPCR CH25H mRNA Quantification CH25H mRNA Quantification qPCR->CH25H mRNA Quantification CH25H Protein Quantification CH25H Protein Quantification Western Blot->CH25H Protein Quantification 25-HC Quantification 25-HC Quantification LC-MS/MS->25-HC Quantification Cell/Tissue Sample Cell/Tissue Sample Cell/Tissue Sample->Protein Extraction Cell/Tissue Sample->Lipid Extraction

References

The Role of 27-Hydroxycholesterol in Nrf2 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 27-hydroxycholesterol (27-OHC), the most abundant cholesterol metabolite in human circulation, is a bioactive molecule with pleiotropic effects, including the modulation of estrogen receptors and liver X receptors. Emerging evidence indicates that 27-OHC also interacts with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. However, the nature of this interaction is complex and appears to be highly context-dependent, with reports demonstrating both activation and inhibition of Nrf2. This technical guide provides an in-depth exploration of the current understanding of 27-OHC's involvement in Nrf2 signaling. It consolidates quantitative data, details key experimental protocols for investigating this pathway, and presents visual diagrams of the proposed molecular mechanisms to serve as a comprehensive resource for researchers in the fields of molecular biology, pharmacology, and drug development.

Introduction to the Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation[1][2]. Upon exposure to stressors, such as reactive oxygen species (ROS), reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction[1]. This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes[1][3]. This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as enzymes involved in glutathione synthesis and regeneration[4][5].

Canonical Nrf2 Signaling Pathway Canonical Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 disrupts keap1 Keap1 (Inactive) keap1_nrf2->keap1 releases nrf2_cyto Nrf2 keap1_nrf2->nrf2_cyto releases nrf2_cyto->dummy_cyto ub Ubiquitin proteasome Proteasome Degradation ub->proteasome targets for nrf2_cyto_degradation->ub keap1_basal Keap1 (Basal) keap1_basal->nrf2_cyto_degradation binds dummy_cyto->dummy_nuc Translocation nrf2_nuc Nrf2 maf sMaf nrf2_nuc->maf heterodimerizes are ARE (Antioxidant Response Element) maf->are binds target_genes Target Gene Transcription (HO-1, NQO1, etc.) are->target_genes activates dummy_nuc->nrf2_nuc

Canonical Nrf2 signaling pathway.

27-Hydroxycholesterol (27-OHC): A Bioactive Cholesterol Metabolite

27-OHC is an oxysterol produced from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and is further metabolized by oxysterol 7α-hydroxylase (CYP7B1)[6][7]. As the most prevalent oxysterol in circulation, 27-OHC levels can range from 0.2-0.6 µM in healthy individuals and increase significantly in conditions like hypercholesterolemia[8]. Beyond its role in reverse cholesterol transport, 27-OHC is a known selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXR), implicating it in the pathophysiology of breast cancer, atherosclerosis, and osteoporosis[6][7][9][10].

The Dichotomous Role of 27-OHC in Nrf2 Regulation

The influence of 27-OHC on the Nrf2 pathway is not uniform and appears to be dictated by the specific cellular environment. Current literature presents two opposing effects: a pro-survival activation in immune cells and an inhibitory, pro-oxidant effect in glial cells.

Nrf2 Activation and Pro-Survival Signaling in Promonocytic Cells

In human promonocytic U937 cells, treatment with low micromolar concentrations of 27-OHC leads to a potent activation of Nrf2 and the subsequent induction of its target genes, HO-1 and NQO1[11]. This response is proposed to be a protective mechanism. The sequence of events involves an initial, transient increase in intracellular ROS, which in turn activates pro-survival signaling cascades, specifically the ERK and Akt pathways[11][12]. These kinases are thought to mediate the activation and nuclear translocation of Nrf2, leading to an antioxidant response that ultimately quenches the oxidative stress and promotes cell survival[11]. Further studies have linked this activation to autophagy, where 27-OHC treatment decreases levels of p62, a protein that can sequester Keap1, thereby liberating Nrf2. Pharmacological inhibition of autophagy was shown to prevent the 27-OHC-mediated upregulation of Nrf2[13].

27-OHC-Mediated Nrf2 Activation Proposed Nrf2 Activation Pathway by 27-OHC in U937 Cells ohc 27-Hydroxycholesterol ros Transient ROS Increase ohc->ros autophagy Autophagy Modulation (p62 decrease) ohc->autophagy erk ERK Activation ros->erk akt Akt Activation ros->akt nrf2_activation Nrf2 Activation (Nuclear Translocation) erk->nrf2_activation akt->nrf2_activation autophagy->nrf2_activation are ARE Binding nrf2_activation->are target_genes Target Gene Upregulation (HO-1, NQO1) are->target_genes response Antioxidant Response (ROS Quenching) target_genes->response survival Cell Survival response->survival 27-OHC-Mediated Nrf2 Inhibition Proposed Nrf2 Inhibition Pathway by 27-OHC in C6 Cells ohc 27-Hydroxycholesterol nrf2 Nrf2 Expression & Activity ohc->nrf2 target_genes Target Gene Expression (HO-1, NQO1, γ-GCS) ohc->target_genes antioxidants Antioxidant Levels (tSOD, rGSH) ohc->antioxidants nrf2->target_genes normally activates target_genes->antioxidants produce ros ROS Levels antioxidants->ros quench damage Oxidative Damage & Cell Toxicity ros->damage Experimental Workflow Workflow for Assessing 27-OHC Impact on Nrf2 Signaling cluster_endpoints Analysis Endpoints start Cell Culture (e.g., U937, C6, HepG2) treatment Treatment (Vehicle vs. 27-OHC) start->treatment rna RNA Extraction treatment->rna protein_total Total Protein Lysate treatment->protein_total protein_nuclear Nuclear/Cytoplasmic Fractionation treatment->protein_nuclear live_cells Live Cell Analysis treatment->live_cells qpcr qPCR rna->qpcr mRNA Levels (Nrf2, HO-1, NQO1) wb_total Western Blot (Total Protein) protein_total->wb_total Total Protein Levels (HO-1, NQO1, p62) wb_nuclear Western Blot (Nuclear Translocation) protein_nuclear->wb_nuclear Nrf2 Protein Levels (Cytoplasm vs. Nucleus) reporter ARE-Luciferase Assay live_cells->reporter Nrf2 Transcriptional Activity ros_assay ROS Measurement (DCFH-DA) live_cells->ros_assay Intracellular ROS

References

The Biological Functions of 7α,25-Dihydroxycholesterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7α,25-dihydroxycholesterol (7α,25-OHC) is a bioactive oxysterol that has emerged as a critical signaling molecule, primarily recognized for its role as the endogenous, high-affinity ligand for the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). This interaction orchestrates a variety of physiological and pathological processes, with profound implications for immunology, neurobiology, and lipid metabolism. Dysregulation of the 7α,25-OHC/EBI2 signaling axis has been implicated in a spectrum of human diseases, including autoimmune disorders, neurodegenerative conditions, and certain cancers.[1][2][3] This technical guide provides a comprehensive overview of the biological functions of 7α,25-OHC, detailing its biosynthesis and metabolism, receptor-mediated signaling, and its multifaceted roles in cellular and systemic processes. We present key quantitative data, detailed experimental protocols for studying its activity, and visual representations of its core pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Oxysterols, oxidized derivatives of cholesterol, were initially characterized as intermediates in bile acid synthesis and regulators of cholesterol homeostasis.[4] However, it is now evident that specific oxysterols, such as 7α,25-dihydroxycholesterol, function as signaling molecules with high specificity and potency.[1][2] The discovery in 2011 that 7α,25-OHC is the physiological ligand for the previously orphan receptor EBI2 unveiled a novel signaling paradigm that has since been the subject of intensive research.[1][5] This molecule is a potent chemoattractant, guiding the migration of various immune cells, and thereby playing a pivotal role in the architecture and function of the adaptive immune system.[6][7] Its influence extends beyond immunity, with emerging roles in neuroinflammation, pain signaling, and metabolic regulation.[8] This guide aims to synthesize the current understanding of 7α,25-OHC's biological functions, providing the technical details necessary to facilitate further research and therapeutic development in this area.

Biosynthesis and Metabolism of 7α,25-dihydroxycholesterol

The bioavailability of 7α,25-OHC is tightly regulated by a multi-step enzymatic pathway involving both synthesis and degradation. This precise control is essential for establishing the chemotactic gradients necessary for its function in directing cell migration.[9]

The primary biosynthetic route for 7α,25-OHC involves two key enzymatic steps:

  • 25-hydroxylation of cholesterol: The initial step is the conversion of cholesterol to 25-hydroxycholesterol (25-HC). This reaction is catalyzed by the enzyme cholesterol 25-hydroxylase (CH25H) , a member of the sterol desaturase family located in the endoplasmic reticulum.[9][10] The expression of CH25H can be induced by inflammatory stimuli, such as interferons and lipopolysaccharide (LPS).[1][4]

  • 7α-hydroxylation of 25-hydroxycholesterol: Subsequently, 25-HC is converted to 7α,25-OHC by the enzyme 25-hydroxycholesterol 7α-hydroxylase , which is encoded by the CYP7B1 gene.[9][11] CYP7B1 is a member of the cytochrome P450 superfamily and is also located in the endoplasmic reticulum.[11]

An alternative, minor pathway for 7α,25-OHC synthesis involves the initial 7α-hydroxylation of cholesterol by CYP7A1, followed by 25-hydroxylation.[9]

The degradation and inactivation of 7α,25-OHC are primarily carried out by the enzyme 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7) , which converts 7α,25-OHC into a 3-oxo derivative with reduced biological activity.[9] The coordinated expression of these synthesizing and degrading enzymes by different cell types, particularly stromal cells in lymphoid tissues, is crucial for generating and maintaining the 7α,25-OHC concentration gradients that direct immune cell trafficking.[1][9]

G cluster_synthesis Biosynthesis cluster_degradation Degradation Cholesterol Cholesterol 25-Hydroxycholesterol 25-Hydroxycholesterol Cholesterol->25-Hydroxycholesterol CH25H 7α,25-Dihydroxycholesterol 7α,25-Dihydroxycholesterol 25-Hydroxycholesterol->7α,25-Dihydroxycholesterol CYP7B1 3-oxo-7α,25-dihydroxycholesterol\n(Inactive) 3-oxo-7α,25-dihydroxycholesterol (Inactive) 7α,25-Dihydroxycholesterol->3-oxo-7α,25-dihydroxycholesterol\n(Inactive) HSD3B7

Figure 1: Biosynthesis and degradation pathway of 7α,25-dihydroxycholesterol.

Receptor-Mediated Signaling: The EBI2/GPR183 Pathway

The vast majority of the biological effects of 7α,25-OHC are mediated through its interaction with the G protein-coupled receptor, EBI2 (GPR183).[1][2][3] 7α,25-OHC is a highly potent and selective agonist for EBI2.[12]

Upon binding of 7α,25-OHC, EBI2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. EBI2 primarily couples to inhibitory G proteins of the Gαi/o family.[1] Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

Downstream of G protein activation, the 7α,25-OHC/EBI2 axis engages several key signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of EBI2 has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK) and p38 MAPK.[8] This pathway is crucial for transmitting signals from the cell surface to the nucleus, influencing gene expression and cellular processes like proliferation and differentiation.

  • Nuclear Factor-κB (NF-κB) Pathway: In the context of neuroinflammation and pain, the 7α,25-OHC/EBI2 signaling has been demonstrated to activate the NF-κB pathway, a critical regulator of pro-inflammatory cytokine expression.[8]

  • Calcium Mobilization: Ligation of EBI2 can lead to an increase in intracellular calcium concentrations, a ubiquitous second messenger involved in a wide array of cellular functions, including cell migration.[1][3]

The culmination of these signaling events ultimately dictates the cellular response to 7α,25-OHC, most notably chemotaxis, but also encompasses changes in cell activation and survival.[1][13]

G cluster_downstream Downstream Effects 7α,25-OHC 7α,25-OHC EBI2 (GPR183) EBI2 (GPR183) 7α,25-OHC->EBI2 (GPR183) Binds Gαi/o Gαi/o EBI2 (GPR183)->Gαi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits MAPK (ERK, p38) MAPK (ERK, p38) Gαi/o->MAPK (ERK, p38) Activates NF-κB NF-κB Gαi/o->NF-κB Activates Ca²⁺ Mobilization Ca²⁺ Mobilization Gαi/o->Ca²⁺ Mobilization Induces Adenylyl Cyclase->cAMP Produces Cellular Responses Cellular Responses MAPK (ERK, p38)->Cellular Responses NF-κB->Cellular Responses Ca²⁺ Mobilization->Cellular Responses G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Quantification & Analysis Prepare_Cells Prepare B Cell Suspension (e.g., 1x10⁶ cells/mL) Add_Cells Add B Cells to Upper Chamber (Transwell Insert) Prepare_Cells->Add_Cells Add_Chemoattractant Add 7α,25-OHC or Vehicle to Lower Chamber Add_Chemoattractant->Add_Cells Incubate Incubate at 37°C, 5% CO₂ (2-4 hours) Add_Cells->Incubate Collect_Cells Collect Migrated Cells from Lower Chamber Incubate->Collect_Cells Count_Cells Count Cells (Flow Cytometer or Cell Counter) Collect_Cells->Count_Cells Analyze_Data Plot Migrated Cells vs. [7α,25-OHC] Calculate EC₅₀ Count_Cells->Analyze_Data

References

Oxysterols as Endogenous Regulators of Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterols, oxidized derivatives of cholesterol, are far more than simple metabolic byproducts. They are critical signaling molecules that act as endogenous regulators of gene expression, influencing a vast array of physiological and pathophysiological processes. From maintaining cholesterol homeostasis to modulating inflammatory responses and influencing the progression of cancer, the impact of oxysterols on cellular function is profound and multifaceted. This technical guide provides an in-depth exploration of the core mechanisms by which oxysterols exert their influence on gene transcription, with a focus on the key signaling pathways involved. We present curated quantitative data, detailed experimental protocols, and visual representations of these complex interactions to serve as a comprehensive resource for researchers in the field.

Oxysterols are generated through both enzymatic and non-enzymatic oxidation of cholesterol.[1][2] Their biological activities are diverse and depend on the specific oxysterol, its concentration, and the cellular context.[3] They play established roles as intermediates in the synthesis of bile acids and steroid hormones and are crucial for the transport of sterols.[1][4] More recently, their function as potent regulators of gene expression has come into sharp focus, with significant implications for diseases such as atherosclerosis, neurodegenerative disorders, and cancer.[5][6] This guide will delve into the primary mechanisms through which oxysterols regulate gene expression, namely via Liver X Receptors (LXRs), Sterol Regulatory Element-Binding Proteins (SREBPs), and Retinoic acid receptor-related Orphan Receptors (RORs).

Major Signaling Pathways Regulated by Oxysterols

Oxysterols modulate gene expression primarily by acting as ligands for nuclear receptors and by influencing the activity of key transcription factors. The following sections detail the central signaling pathways governed by these interactions.

Liver X Receptor (LXR) Pathway

Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as cellular sterol sensors.[7][8] Upon binding to oxysterol ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[7][9] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[3]

Several oxysterols, including 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol (cerebrosterol), 25-hydroxycholesterol, and 27-hydroxycholesterol, are well-established LXR agonists.[10][11] The activation of LXR signaling plays a pivotal role in cholesterol homeostasis by upregulating genes involved in cholesterol efflux, transport, and excretion, such as ATP-binding cassette transporters ABCA1 and ABCG1.[7][12] Beyond lipid metabolism, LXR activation also has significant anti-inflammatory effects.[10][11]

LXR_Pathway cluster_nucleus Oxysterol Oxysterol LXR LXR Oxysterol->LXR Binds & Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds Nucleus Nucleus TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->TargetGenes Induces CholesterolEfflux Cholesterol Efflux & Metabolism TargetGenes->CholesterolEfflux AntiInflammation Anti-inflammatory Effects TargetGenes->AntiInflammation

LXR signaling pathway activated by oxysterols.
Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The SREBP family of transcription factors (SREBP-1a, SREBP-1c, and SREBP-2) are master regulators of cholesterol and fatty acid biosynthesis.[5][13] SREBPs are synthesized as precursor proteins anchored to the endoplasmic reticulum (ER) membrane, where they form a complex with SREBP-cleavage activating protein (SCAP).[13]

Oxysterols, particularly 25-hydroxycholesterol, play a crucial role in the negative feedback regulation of this pathway.[14] When cellular sterol levels are high, oxysterols bind to Insulin-induced gene (Insig) proteins, which promotes the binding of Insig to the SCAP-SREBP complex.[14][15] This interaction retains the complex in the ER, preventing its transport to the Golgi apparatus for proteolytic processing.[15] Consequently, the active N-terminal domain of SREBP is not released, and the transcription of genes involved in cholesterol and fatty acid synthesis is suppressed.[13][16]

SREBP_Pathway HighSterols High Cellular Sterols Oxysterols Oxysterols (e.g., 25-HC) HighSterols->Oxysterols leads to Insig Insig Oxysterols->Insig Binds to SCAP_SREBP_ER SCAP-SREBP Complex (in ER) Insig->SCAP_SREBP_ER Binds & Retains in ER SCAP_SREBP_Golgi SCAP-SREBP Complex (in Golgi) SCAP_SREBP_ER->SCAP_SREBP_Golgi Transport Blocked Proteases Proteolytic Cleavage SCAP_SREBP_Golgi->Proteases nSREBP Nuclear SREBP (Active) Proteases->nSREBP Releases SRE SRE nSREBP->SRE Binds to TargetGenes Target Gene Transcription (Cholesterol & Fatty Acid Biosynthesis) SRE->TargetGenes Activates LowSterols Low Cellular Sterols LowSterols->SCAP_SREBP_Golgi Allows Transport to Golgi

Oxysterol-mediated regulation of the SREBP pathway.
Retinoic acid receptor-related Orphan Receptor (ROR) Pathway

The ROR family of nuclear receptors, particularly RORα (NR1F1) and RORγ (NR1F3), have emerged as another class of receptors for oxysterols.[17][18] Unlike LXRs which are typically activated by oxysterols, certain oxysterols act as inverse agonists for RORs.[17]

7-oxygenated sterols, such as 7α-hydroxycholesterol, 7β-hydroxycholesterol, and 7-ketocholesterol, have been identified as high-affinity ligands for both RORα and RORγ.[5] Binding of these oxysterols to the ligand-binding domain of RORs leads to a conformational change that reduces the recruitment of coactivators, thereby suppressing the constitutive transcriptional activity of these receptors.[5][17] Additionally, 24(S)-hydroxycholesterol (cerebrosterol) also functions as a RORα/γ inverse agonist.[17] RORs are involved in regulating various physiological processes, including development, metabolism, and immunity.[17] The interplay between LXRs and RORs, which have overlapping ligand preferences, suggests a complex network of sterol-mediated gene regulation.[1]

ROR_Pathway Oxysterol 7-oxygenated sterols 24(S)-hydroxycholesterol ROR RORα / RORγ Oxysterol->ROR Binds as Inverse Agonist Coactivator Coactivator ROR->Coactivator Coactivator Recruitment Inhibited RORE RORE ROR->RORE Binds to TargetGenes Target Gene Transcription RORE->TargetGenes Suppression Suppression of Transcription TargetGenes->Suppression

Inverse agonist action of oxysterols on ROR signaling.

Quantitative Data on Oxysterol-Mediated Gene Regulation

The following tables summarize quantitative data on the effects of various oxysterols on gene expression and receptor interactions, compiled from multiple studies. Experimental conditions such as cell type, oxysterol concentration, and treatment duration can influence the observed effects.

Table 1: Oxysterol-Induced Changes in Gene Expression

OxysterolCell TypeGeneFunctionFold Changep-valueReference(s)
27-Hydroxycholesterol (27-OHC) Human THP-1 MacrophagesLXRα (NR1H3)Nuclear receptor, cholesterol homeostasis>2.0<0.001[1]
ABCA1Cholesterol efflux>2.5<0.001[1]
CCL2Chemokine, inflammationVariableNot always significant[1]
CCL3Chemokine, inflammationSignificant induction<0.05[1]
CXCL8 (IL-8)Chemokine, inflammationSignificant induction<0.05[1]
TNF-αPro-inflammatory cytokineInduced<0.05[1]
25-Hydroxycholesterol (25-HC) Mouse MacrophagesCh25hCholesterol 25-hydroxylaseInduced by TLR activation-[4]
IL-6Pro-inflammatory cytokineSustained expression with LPS<0.05[4]
TNF-αPro-inflammatory cytokineSustained expression with LPS<0.05[4]
7-Ketocholesterol (7-KC) Rat Prefrontal CortexOxtrOxytocin ReceptorDown-regulated-[16]
Oxysterol Mixture U937 MacrophagesMCP-1ChemokineConsistently increased-

Table 2: Receptor Binding Affinities and Activation Potencies of Oxysterols

OxysterolReceptorAssay TypeValueUnitsReference(s)
24(S),25-epoxycholesterol LXRαLuciferase Reporter7.5µM (EC50)
LXRβLuciferase Reporter1.5µM (EC50)
24(S)-hydroxycholesterol LXRαLuciferase Reporter7µM (EC50)
LXRβLuciferase Reporter1.5µM (EC50)
7α-hydroxycholesterol RORαRadioligand Binding12-18nM (Ki)[5]
RORγRadioligand Binding17-31nM (Ki)[5]
7β-hydroxycholesterol RORαRadioligand Binding12-18nM (Ki)[5]
RORγRadioligand Binding17-31nM (Ki)[5]
7-ketocholesterol RORαRadioligand Binding12-18nM (Ki)[5]
RORγRadioligand Binding17-31nM (Ki)[5]
25-hydroxycholesterol RORγCoactivator Recruitment20-40nM (EC50)
7β,27-dihydroxycholesterol RORγRadioligand Binding~4nM (Kd, estimated)
7α,27-dihydroxycholesterol RORγRadioligand Binding~36nM (Kd, estimated)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of oxysterols in gene regulation.

Luciferase Reporter Gene Assay for Nuclear Receptor Activation

This cell-based assay is used to quantify the transcriptional activity of nuclear receptors like LXR and ROR in response to oxysterol treatment.

Principle: Cells are co-transfected with an expression vector for the nuclear receptor of interest and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor. Binding of an agonist ligand to the receptor activates transcription of the luciferase gene, leading to light emission that can be quantified. For inverse agonists, a decrease in the constitutive activity of the receptor is measured.

Detailed Methodology:

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293T, HepG2, or CHO cells) in the appropriate growth medium.

  • Transfection: Co-transfect the cells with:

    • An expression plasmid for the full-length nuclear receptor (e.g., LXRα, RORγ) or its ligand-binding domain fused to a GAL4 DNA-binding domain.

    • A luciferase reporter plasmid containing multiple copies of the specific response element (e.g., LXRE or RORE) upstream of the luciferase gene, or a UAS promoter for GAL4 fusion constructs.

    • A control plasmid expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency.

  • Ligand Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test oxysterol or a vehicle control (e.g., DMSO or ethanol).

  • Cell Lysis: After a 20-24 hour incubation period, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for inverse agonists) values.

Luciferase_Assay_Workflow CellCulture 1. Cell Culture (e.g., HEK293T) Transfection 2. Co-transfection - Receptor Plasmid - Reporter Plasmid (Luciferase) - Control Plasmid (Renilla) CellCulture->Transfection Treatment 3. Oxysterol Treatment (Varying Concentrations) Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Measurement 5. Luminescence Measurement (Firefly & Renilla) Lysis->Measurement Analysis 6. Data Analysis - Normalization - Dose-Response Curve - EC50 / IC50 Determination Measurement->Analysis

Workflow for a Luciferase Reporter Gene Assay.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of transcription factors, such as LXR and ROR, in response to oxysterol treatment.

Principle: Cells are treated with an oxysterol, and protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody specific to the transcription factor of interest is used to immunoprecipitate the corresponding protein-DNA complexes. The associated DNA is then purified and sequenced to identify the genomic binding locations.

Detailed Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency and treat with the oxysterol of interest or a vehicle control for a specified time.

  • Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific to the target transcription factor (e.g., anti-LXRα or anti-RORγ) or a non-specific IgG control. Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Amplify the library by PCR. Sequence the library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of the genome that are enriched in the ChIP sample compared to the input or IgG control. Perform motif analysis to identify the consensus binding sequence of the transcription factor.

ChIP_Seq_Workflow Treatment 1. Cell Treatment & Cross-linking LysisShearing 2. Lysis & Chromatin Shearing Treatment->LysisShearing IP 3. Immunoprecipitation (Antibody against Target Protein) LysisShearing->IP WashElute 4. Wash & Elute IP->WashElute ReversePurify 5. Reverse Cross-links & Purify DNA WashElute->ReversePurify LibrarySeq 6. Library Preparation & Sequencing ReversePurify->LibrarySeq Analysis 7. Data Analysis (Alignment, Peak Calling, Motif Analysis) LibrarySeq->Analysis

General workflow for a ChIP-Seq experiment.
RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis

RNA-seq provides a comprehensive, unbiased, and quantitative analysis of the transcriptome in response to oxysterol treatment.

Principle: Total RNA or mRNA is isolated from oxysterol-treated and control cells, converted to a library of cDNA fragments, and sequenced using next-generation sequencing. The resulting reads are aligned to a reference genome or transcriptome to quantify the expression level of each gene.

Detailed Methodology:

  • Cell Culture and Oxysterol Treatment: Plate the desired cell line and treat with the oxysterol of interest or a vehicle control.

  • RNA Isolation: Harvest the cells and isolate total RNA using a column-based kit or Trizol reagent. Assess the quality and quantity of the RNA using a spectrophotometer and a bioanalyzer.

  • Library Preparation:

    • mRNA Enrichment (optional): Enrich for polyadenylated mRNA using oligo(dT)-magnetic beads.

    • RNA Fragmentation: Fragment the RNA into smaller pieces.

    • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • End Repair and Adapter Ligation: Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

    • PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.

  • Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify differentially expressed genes between the oxysterol-treated and control groups using statistical packages like DESeq2 or edgeR.

Conclusion

Oxysterols are integral players in the intricate network of gene regulation, acting as potent signaling molecules that influence a wide spectrum of cellular processes. Their ability to modulate the activity of key transcription factors such as LXRs, SREBPs, and RORs places them at the crossroads of lipid metabolism, inflammation, and cellular proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further unravel the complex roles of oxysterols in health and disease. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of novel therapeutic strategies targeting oxysterol signaling pathways for a range of human pathologies.

References

Whitepaper: The Discovery and Immunoregulatory Functions of 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

25-hydroxycholesterol (25-HC), an oxidized derivative of cholesterol, has emerged as a pivotal signaling molecule at the interface of lipid metabolism and the immune system. Initially recognized for its role in cholesterol homeostasis, 25-HC is now understood to be a potent regulator of both innate and adaptive immunity. It is synthesized by the enzyme cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene, placing 25-HC at the core of the host's response to pathogens. This document provides a comprehensive technical overview of the discovery of 25-HC as an immune modulator, its mechanisms of action, the key experimental findings that elucidated its functions, and its dual role as both a pro- and anti-inflammatory agent. We detail the intricate signaling pathways it governs, including the suppression of Sterol Regulatory Element-Binding Proteins (SREBPs) and the activation of Liver X Receptors (LXRs) and pro-inflammatory transcription factors like AP-1 and NF-κB.

Introduction: From Cholesterol Metabolism to Immune Regulation

Cholesterol and its metabolites, known as oxysterols, are fundamental components of mammalian cells, critical for membrane structure and as precursors for hormones and bile acids.[1][2][3] For decades, 25-hydroxycholesterol (25-HC) was primarily studied as a potent suppressor of the sterol biosynthetic pathway.[4] However, a paradigm shift occurred with the discovery that the enzyme responsible for its synthesis, cholesterol 25-hydroxylase (CH25H), is strongly induced by interferons and pathogen-associated molecular patterns.[2][3][5] This finding repositioned CH25H as an interferon-stimulated gene (ISG) and its product, 25-HC, as a key effector molecule in the innate immune response.[2][3][5]

Subsequent research has revealed that 25-HC exerts broad and complex effects on the immune system. It possesses potent antiviral activity against a wide range of enveloped viruses, modulates the production of inflammatory cytokines, and influences the differentiation and function of adaptive immune cells.[2][3][6][7][8] This guide synthesizes the core discoveries, experimental evidence, and molecular pathways that define 25-HC as a critical regulator of immunity.

Biosynthesis and Regulation of 25-Hydroxycholesterol

The primary route for 25-HC synthesis is the hydroxylation of cholesterol at the 25th carbon position, a reaction catalyzed by the endoplasmic reticulum (ER)-resident enzyme CH25H.[2][3][6][9][10] While other enzymes like CYP3A4 and CYP27A1 can also produce 25-HC, CH25H is considered the principal enzyme for its production in an immunological context.[6]

The expression of the CH25H gene is tightly regulated and dramatically upregulated in immune cells, particularly macrophages and dendritic cells, upon encountering inflammatory stimuli.[2][3]

  • Toll-Like Receptor (TLR) Signaling: Ligands such as lipopolysaccharide (LPS), which activate TLR4, strongly induce CH25H expression.[6][11][12] This induction is dependent on the TRIF signaling adaptor and subsequent activation of transcription factors including IRF3 and NF-κB.[12]

  • Interferon (IFN) Signaling: As an ISG, CH25H is a direct target of IFN signaling.[5][13] Type I and Type II IFNs, acting through the JAK/STAT pathway, lead to the recruitment of STAT1 to the CH25H promoter, driving its transcription.[5][13]

  • Liver X Receptor (LXR) Signaling: 25-HC itself can function as an endogenous ligand for LXRs.[14][15] This creates a positive feedback loop where 25-HC activates LXR, which in turn binds to LXR response elements (LXREs) in the CH25H promoter to further enhance its expression.[14][16][17]

cluster_stimuli Immune Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_transcription Transcription cluster_synthesis Synthesis LPS LPS TLR4 TLR4 LPS->TLR4 IFN Interferons IFNR IFN Receptor IFN->IFNR TRIF TRIF/IRF3 TLR4->TRIF JAK_STAT JAK/STAT1 IFNR->JAK_STAT CH25H_Gene CH25H Gene Transcription TRIF->CH25H_Gene JAK_STAT->CH25H_Gene CH25H_Enzyme CH25H Enzyme CH25H_Gene->CH25H_Enzyme Translation Cholesterol Cholesterol Cholesterol->CH25H_Enzyme HC25 25-Hydroxycholesterol (25-HC) CH25H_Enzyme->HC25 cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus HC25 25-HC INSIG INSIG HC25->INSIG Promotes binding SCAP_SREBP SCAP-SREBP Complex SCAP_SREBP->INSIG Retained_Complex ER-Retained Complex (Inactive) SCAP_SREBP->Retained_Complex Cleavage Proteolytic Cleavage SCAP_SREBP->Cleavage Transport (Blocked by 25-HC) INSIG->Retained_Complex nSREBP Nuclear SREBP (Active) Cleavage->nSREBP Target_Genes Target Gene Expression nSREBP->Target_Genes Outcome1 Cholesterol Synthesis (Inhibited) Target_Genes->Outcome1 Outcome2 IL-1β / Inflammasome (Inhibited) Target_Genes->Outcome2 cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_analysis Analysis Methods Stimulation 1. Macrophage Stimulation (LPS/IFN) LCMS LC-MS (Oxysterol Profile) Stimulation->LCMS qPCR qRT-PCR / Western Blot Stimulation->qPCR Assays 2. Antiviral / Cytokine Assays (Exogenous 25-HC) ELISA ELISA (Cytokines) Assays->ELISA Plaque Plaque Assay (Viral Titer) Assays->Plaque SREBP_Assay 3. SREBP Processing Assay SREBP_Assay->qPCR Western Blot Mouse_Model 4. Ch25h-/- Mouse Model (e.g., Influenza Infection) Mouse_Model->ELISA Mouse_Model->Plaque Histo Histology / Morbidity Mouse_Model->Histo

References

25-hydroxycholesterol as a modulator of inflammatory signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: 25-Hydroxycholesterol as a Modulator of Inflammatory Signaling

Executive Summary: 25-hydroxycholesterol (25-HC), an oxidized derivative of cholesterol, has emerged as a pivotal signaling molecule at the interface of lipid metabolism and immunology. Produced by the enzyme cholesterol-25-hydroxylase (CH25H), which is an interferon-stimulated gene (ISG), 25-HC exerts a complex and often context-dependent modulatory role on inflammatory pathways.[1][2] It can function as both a potent anti-inflammatory agent, primarily by suppressing the SREBP pathway and inhibiting inflammasome activation, and as an amplifier of inflammatory responses, particularly in synergy with Toll-like receptor (TLR) signaling.[3][4][5] This dual functionality positions 25-HC and its metabolic pathways as attractive, albeit complex, targets for therapeutic intervention in a range of diseases, from viral infections to chronic inflammatory disorders and atherosclerosis. This document provides a comprehensive technical overview of the core signaling mechanisms governed by 25-HC, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Introduction to 25-Hydroxycholesterol (25-HC)

25-hydroxycholesterol is an oxysterol produced from cholesterol via the enzyme cholesterol-25-hydroxylase (CH25H), which is predominantly located in the endoplasmic reticulum.[1][2] The expression of CH25H is strongly induced in immune cells, such as macrophages and dendritic cells, in response to inflammatory stimuli like interferons (IFNs) and Toll-like receptor (TLR) ligands.[4][6][7] This induction establishes a direct link between innate immune activation and cholesterol metabolism. Initially recognized for its role in regulating cholesterol homeostasis, 25-HC is now understood to be a pleiotropic signaling molecule with profound effects on antiviral defense and the modulation of inflammatory responses.[1][4]

The Dichotomous Role of 25-HC in Inflammation

The functional impact of 25-HC on inflammation is strikingly dichotomous, capable of both suppressing and amplifying inflammatory signaling depending on the cellular context, the nature of the inflammatory stimulus, and the specific signaling pathways engaged.

  • Anti-inflammatory Functions: The primary anti-inflammatory mechanism of 25-HC involves the suppression of Sterol Regulatory Element-Binding Protein (SREBP) processing.[5][8] By inhibiting SREBP activation, 25-HC reduces the transcription of pro-inflammatory cytokines like IL-1β and broadly represses the activity of multiple inflammasomes.[4][5] This function is a key part of a negative feedback loop downstream of type I IFN signaling, helping to prevent excessive inflammation.[5][8]

  • Pro-inflammatory Functions: Conversely, 25-HC can act as an amplifier of inflammatory signaling, particularly in macrophages stimulated with TLR ligands.[3][6] It has been shown to mediate the recruitment of the transcription factor AP-1 to the promoters of a subset of TLR-responsive genes, thereby increasing the production of pro-inflammatory mediators like IL-6 and IL-8.[1][3][4] In some contexts, 25-HC also promotes robust NLRP3 inflammasome activation.[4][9]

Key Signaling Pathways Modulated by 25-HC

SREBP Pathway: A Hub for Anti-inflammatory Action

The Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors for lipid biosynthesis.[10][11] In sterol-depleted cells, the SREBP-SCAP complex moves from the ER to the Golgi, where SREBP is cleaved and its active N-terminal domain translocates to the nucleus to activate gene transcription.[12] 25-HC potently inhibits this process by binding to Insulin-induced gene (INSIG) proteins, which promotes the retention of the SREBP-SCAP complex in the ER.[2][5] This antagonism of SREBP processing is central to 25-HC's anti-inflammatory effects, as SREBP activity has been linked to the transcription of Il1b and the activation of inflammasomes.[4][5][8]

SREBP_Pathway cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus HC 25-Hydroxycholesterol INSIG INSIG HC->INSIG binds SREBP_SCAP SREBP-SCAP Complex INSIG->SREBP_SCAP promotes retention SREBP_Cleavage SREBP Cleavage (S1P, S2P) SREBP_SCAP->SREBP_Cleavage transport (inhibited) nSREBP Nuclear SREBP (Active Fragment) SREBP_Cleavage->nSREBP releases Genes Target Genes: IL-1β, NLRP3 nSREBP->Genes activates transcription Inflammasome Inflammasome Activation Genes->Inflammasome leads to

Caption: 25-HC inhibits SREBP processing and subsequent inflammation.
Liver X Receptor (LXR) Pathway

25-HC is a natural agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a key role in cholesterol homeostasis.[13][14] Upon activation by 25-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoters of target genes.[14][15] This leads to the upregulation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[13] LXR activation can also exert anti-inflammatory effects by suppressing the expression of inflammatory genes.[14] Interestingly, 25-HC can induce the expression of its own synthesizing enzyme, CH25H, in an LXR-dependent manner, creating a positive feedback loop.[13][16]

LXR_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HC 25-Hydroxycholesterol LXR LXR HC->LXR activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXR_RXR_DNA LXR-RXR LXR_RXR->LXR_RXR_DNA translocates to nucleus LXRE LXRE (DNA Response Element) TargetGenes Target Gene Transcription: ABCA1, ABCG1, CH25H LXRE->TargetGenes induces Efflux Cholesterol Efflux (Anti-inflammatory) TargetGenes->Efflux promotes LXR_RXR_DNA->LXRE

Caption: 25-HC activates the LXR pathway to regulate gene expression.
Amplification of Toll-Like Receptor (TLR) Signaling

In contrast to its suppressive roles, 25-HC can amplify inflammatory responses initiated by TLRs.[3] In macrophages, TLR activation (e.g., by LPS) induces CH25H expression and 25-HC production.[4][17] This endogenously produced or exogenously added 25-HC can then act as an amplifier of the inflammatory cascade.[3][6] One identified mechanism is the enhanced recruitment of AP-1 transcription factor components (FOS and JUN) to the promoters of TLR-responsive genes, leading to synergistic production of cytokines and chemokines like IL-6, IL-8, and TNF-α.[3][4]

TLR_Amplification cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm / Nucleus Ligand Pathogen Ligand (e.g., LPS) TLR TLR4 Ligand->TLR Signal Signaling Cascade (MyD88, TRIF) TLR->Signal AP1 AP-1 (Fos/Jun) Signal->AP1 activate NFkB NF-κB Signal->NFkB activate Genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α) AP1->Genes activate transcription NFkB->Genes activate transcription HC 25-HC HC->AP1 enhances recruitment Cytokines Cytokine Release (Amplified Inflammation) Genes->Cytokines production

Caption: 25-HC amplifies TLR-mediated pro-inflammatory signaling.

Quantitative Effects of 25-HC on Inflammatory Mediators

The modulatory effects of 25-HC have been quantified across various experimental systems. The following tables summarize key findings, demonstrating the dose-dependent and context-specific nature of its activity.

Table 1: Anti-inflammatory and Immunosuppressive Effects of 25-HC

Cell Type / ModelStimulus25-HC ConcentrationObserved EffectReference
Mouse BMDMsLPS + ATPNot specified (endogenous)Ch25h-/- mice show increased IL-1β production compared to WT.[5][8]
Mouse BMDMsLPS + NigéricinNot specified (endogenous)Ch25h-/- macrophages overproduce IL-1 family cytokines.[5]
Naïve B cellsIL-2Nanomolar concentrationsSuppressed B cell proliferation and markedly decreased IgA production.[17]
Human Macrophages-Not specifiedInhibits SREBP processing, reducing IL-1β transcription.[4][5]

Table 2: Pro-inflammatory and Immuno-amplifying Effects of 25-HC

Cell Type / ModelStimulus25-HC ConcentrationObserved EffectReference
Monocytic THP-1 cells-Not specifiedStimulated secretion of the inflammatory chemokine IL-8.[18][19]
Human Macrophages-Not specifiedPromotes production of TNF-α, IL-6, IL-8, MCP1.[4]
Mouse ModelPeripheral LPSNot specified (endogenous)Ch25h expression and 25-HC levels increased in the brain; correlated with IL-1β and IL-6 levels.[20][21]
H9C2 CardiomyocytesOGD/RNot specifiedAggravated injury and promoted activation of the NLRP3 inflammasome.[9]

Experimental Protocols

Studying the effects of 25-HC requires standardized in-vitro and in-vivo methodologies. Below are generalized protocols for key experiments.

General Workflow for In-Vitro Analysis

The following diagram outlines a typical workflow for assessing the impact of 25-HC on cultured cells, such as macrophages (RAW 264.7, THP-1) or epithelial cells.[22]

Experimental_Workflow cluster_Analysis 6. Downstream Analysis A 1. Cell Culture & Seeding (e.g., RAW 264.7 in 12-well plates) B 2. Cell Treatment Prepare 25-HC stock in ethanol/DMSO. Treat cells with desired concentration. Include vehicle control. A->B C 3. Inflammatory Stimulus (Optional) Add stimulus like LPS (100 ng/mL) or Poly(I:C) after/with 25-HC. B->C D 4. Incubation (e.g., 16-24 hours at 37°C, 5% CO2) C->D E 5. Sample Collection D->E F Cell Lysate (for RNA/Protein) E->F G Supernatant (for secreted proteins) E->G H qPCR: Measure mRNA levels of Il6, Tnf, Il1b, Ch25h F->H I Western Blot: Measure protein levels of NLRP3, p-STAT1, SREBP F->I J ELISA / CBA: Measure secreted cytokine levels (IL-6, IL-1β, TNF-α) G->J

Caption: General experimental workflow for studying 25-HC effects.
Protocol: Gene Expression Analysis by qPCR

  • Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) at 5x10^5 cells/well in a 12-well plate. Allow cells to adhere overnight. Treat with 25-HC (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 16 hours).[13]

  • RNA Extraction: Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[13]

  • Quantitative PCR (qPCR): Perform real-time PCR using SYBR Green master mix and gene-specific primers for targets such as Il6, Tnf, Il1b, Ch25h, and a housekeeping gene (e.g., Actb, Gapdh) for normalization.[13][22]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol: Cytokine Secretion Analysis by ELISA
  • Cell Culture and Treatment: Follow the same procedure as for qPCR (Step 1).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., mouse IL-6, mouse TNF-α). Follow the manufacturer's instructions to quantify the concentration of secreted cytokines in the supernatant.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Normalize to cell number or total protein if necessary.

Conclusion and Drug Development Implications

25-hydroxycholesterol is a critical rheostat in the inflammatory response, capable of both dampening and amplifying immune signaling through distinct, well-defined pathways. Its anti-inflammatory actions via SREBP inhibition present a compelling therapeutic avenue for hyperinflammatory conditions or inflammasomopathies.[5] Conversely, its ability to amplify TLR responses suggests that inhibiting CH25H could be beneficial in diseases characterized by excessive inflammation, such as severe influenza, where pathology is driven by an overactive immune response.[3][6]

For drug development professionals, the 25-HC pathway offers multiple points of intervention:

  • CH25H Inhibitors: Could be developed to reduce inflammation in contexts where 25-HC is pathogenic.

  • Stable 25-HC Analogs: Could be designed to selectively activate the anti-inflammatory SREBP or LXR pathways without triggering pro-inflammatory responses.

  • Targeting Downstream Effectors: Modulating the activity of SREBPs, LXRs, or AP-1 in specific cell types could provide a more tailored therapeutic approach.

Further research is required to fully dissect the context-dependent switches that govern the pro- versus anti-inflammatory nature of 25-HC, which will be crucial for the successful therapeutic exploitation of this complex signaling network.

References

The Pivotal Role of Hydroxylated Cholesterol Derivatives (OH-C-Chol) in DOPE-Based Lipoplex Formation for Enhanced Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The development of non-viral gene delivery vectors is a cornerstone of modern therapeutic strategies. Among these, cationic liposomes, which form lipoplexes with negatively charged nucleic acids, have garnered significant attention due to their biocompatibility and ease of production. A critical component in many successful lipoplex formulations is the helper lipid, with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) being a prominent example. This technical guide delves into the function of hydroxylated cholesterol derivatives, generically referred to herein as OH-C-Chol, in the formation and function of lipoplexes, particularly in partnership with DOPE.

The inclusion of cholesterol and its derivatives in liposomal formulations is known to modulate membrane fluidity, stability, and permeability.[1][2] The introduction of hydroxyl groups onto the cholesterol backbone further refines these properties, significantly impacting the efficiency of gene transfection.

Core Function of this compound in Lipoplex Formation and Gene Transfection

The primary role of this compound in DOPE-containing lipoplexes is multifaceted, influencing the physicochemical properties of the lipoplex and its subsequent interaction with target cells. This ultimately leads to more efficient endosomal escape and delivery of the genetic payload.

Hydroxylated cholesterols, such as 25-hydroxycholesterol (25HC), alter the amphiphilic nature of the cholesterol molecule.[3][4] This modification has several downstream effects:

  • Membrane Destabilization and Fusogenicity: The additional hydroxyl group can disrupt the tight packing of the lipid bilayer, leading to a less rigid and more fluid membrane.[4] This characteristic is crucial for the function of DOPE, which has a cone-like molecular shape that favors the formation of non-bilayer, inverted hexagonal (HII) phases. These non-bilayer structures are highly fusogenic and are believed to facilitate the fusion of the lipoplex with the endosomal membrane, a critical step for the release of nucleic acids into the cytoplasm.[5]

  • Enhanced Endosomal Escape: Studies have shown that cholesterols modified with hydroxyl groups can alter endocytic recycling mechanisms.[6] By promoting the destabilization of the endosomal membrane, this compound, in concert with DOPE, enhances the escape of the lipoplex from the endosome before it is trafficked to the lysosome for degradation.

  • Modulation of Lipoplex Structure: The presence of this compound can lead to a thinning of the lipid bilayer and induce phase separation within the membrane.[4] This can influence the overall morphology and stability of the lipoplex, which in turn affects its interaction with cellular components.

While the widely used cationic cholesterol derivative, 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol), is a cornerstone of many lipoplex formulations, the specific hydroxylation of the cholesterol ring structure introduces an additional layer of functional enhancement.

Quantitative Data on this compound/DOPE Lipoplexes

The following tables summarize key quantitative data for lipoplexes composed of cationic cholesterol derivatives and DOPE. It is important to note that specific values can vary depending on the exact formulation, preparation method, and measurement conditions.

Table 1: Physicochemical Properties of Cationic Cholesterol/DOPE Lipoplexes

ParameterTypical Value RangeSignificance
Particle Size (Hydrodynamic Diameter) 100 - 300 nmInfluences cellular uptake, biodistribution, and transfection efficiency. Smaller sizes are often preferred for systemic delivery.[7]
Polydispersity Index (PDI) < 0.3Indicates the homogeneity of the lipoplex population. A lower PDI is desirable for reproducible results.
Zeta Potential +20 to +60 mVRepresents the surface charge of the lipoplex. A positive charge is crucial for electrostatic interaction with negatively charged nucleic acids and cell membranes.[8][9]
Encapsulation Efficiency > 90%The percentage of nucleic acid successfully complexed with the liposomes.

Table 2: Influence of Formulation Parameters on Transfection Efficiency

Formulation VariableObservationReference
Molar Ratio of Cationic Cholesterol to DOPE Optimal ratios (e.g., 1:1, 1:2) significantly enhance transfection efficiency compared to formulations without DOPE.[10]
Charge Ratio (+/-) of Cationic Lipid to Nucleic Acid A slight excess of positive charge is generally optimal for efficient transfection.[11]
Presence of Hydroxylated Cholesterol Substitution with hydroxylated cholesterol can enhance mRNA delivery to cells.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and evaluation of this compound/DOPE lipoplexes.

Protocol 1: Lipoplex Formulation using the Thin-Film Hydration Method

This method is a common technique for preparing liposomes which are then complexed with nucleic acids to form lipoplexes.[7]

Materials:

  • This compound (or a cationic derivative like DC-Chol)

  • DOPE

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., sterile, nuclease-free water, PBS, or HEPES-buffered saline)

  • Nucleic acid (plasmid DNA, mRNA, or siRNA)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of this compound and DOPE in chloroform in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Submerge the MLV suspension in a bath sonicator or use a probe sonicator to reduce the particle size and form small unilamellar vesicles (SUVs).

    • Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This process is typically repeated for an odd number of passes to ensure a homogenous size distribution.[7]

  • Lipoplex Formation:

    • Dilute the nucleic acid in a suitable buffer.

    • Add the liposome suspension to the diluted nucleic acid solution and mix gently.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

Protocol 2: Characterization of Lipoplexes

1. Particle Size and Zeta Potential Measurement:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the lipoplex suspension in an appropriate buffer (e.g., sterile water or PBS) to a suitable concentration for DLS analysis.

    • Measure the hydrodynamic diameter, polydispersity index, and zeta potential using a DLS instrument.[5][8][12]

2. Encapsulation Efficiency:

  • Technique: Gel retardation assay.

  • Procedure:

    • Prepare lipoplexes with varying charge ratios.

    • Run the samples on an agarose gel containing a fluorescent nucleic acid stain (e.g., ethidium bromide).

    • Free, uncomplexed nucleic acid will migrate into the gel, while nucleic acid complexed within the lipoplexes will be retained in the loading well.

    • The charge ratio at which no free nucleic acid is observed indicates efficient encapsulation.

Protocol 3: In Vitro Transfection Assay

Materials:

  • Cultured mammalian cells

  • Cell culture medium (with and without serum)

  • Lipoplex suspension

  • Reporter gene plasmid (e.g., encoding GFP or luciferase)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.[13]

  • Transfection:

    • Remove the cell culture medium and wash the cells with serum-free medium.

    • Add the lipoplex suspension (diluted in serum-free medium) to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.[13]

  • Post-Transfection:

    • Remove the transfection medium and replace it with a complete culture medium containing serum.

    • Incubate the cells for an additional 24-48 hours to allow for gene expression.

  • Analysis of Gene Expression:

    • For GFP: Visualize the expression of GFP using fluorescence microscopy.

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.

Visualizations

The following diagrams illustrate the key processes involved in this compound/DOPE lipoplex formation and function.

Lipoplex_Formation cluster_liposome Liposome Formulation cluster_lipoplex Lipoplex Assembly Lipids This compound + DOPE in Organic Solvent Film Thin Lipid Film Lipids->Film Solvent Evaporation Hydration Hydration with Aqueous Buffer Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Sizing Size Reduction (Sonication/Extrusion) MLV->Sizing SUV Small Unilamellar Vesicles (SUVs) Sizing->SUV Mixing Mixing SUV->Mixing NA Nucleic Acid (e.g., pDNA, mRNA) NA->Mixing Lipoplex This compound/DOPE Lipoplex Mixing->Lipoplex

Caption: Workflow for the formation of this compound/DOPE lipoplexes.

Transfection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Lipoplex This compound/DOPE Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Cellular Uptake Endosome Early Endosome Endocytosis->Endosome Fusion Membrane Fusion (DOPE/OH-C-Chol Mediated) Endosome->Fusion pH-dependent conformational change of DOPE Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Degradation Pathway Release Nucleic Acid Release into Cytoplasm Fusion->Release Trafficking Cytoplasmic Trafficking Release->Trafficking Nucleus Nucleus Trafficking->Nucleus Expression Gene Expression Nucleus->Expression

Caption: Cellular pathway of this compound/DOPE lipoplex-mediated gene delivery.

References

The Molecular Gatekeeper: A Technical Guide to 25-Hydroxycholesterol's Suppression of Immunoglobulin A Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms by which 25-hydroxycholesterol (25-HC), an oxidized form of cholesterol, acts as a potent negative regulator of Immunoglobulin A (IgA) production. Understanding this pathway is critical for developing novel therapeutics targeting mucosal immunity, infectious diseases, and inflammatory disorders. This document provides a comprehensive overview of the core signaling pathways, detailed experimental protocols from key studies, and quantitative data presented for comparative analysis.

Core Mechanism: A Two-Pronged Approach to IgA Suppression

Current research points to two primary, context-dependent mechanisms through which 25-HC suppresses IgA production. The predominant and more recently detailed pathway involves the inhibition of plasma cell differentiation in germinal centers, while an earlier described mechanism focuses on the suppression of class switch recombination.

Inhibition of Plasma Cell Differentiation via SREBP2 Repression

The most significant and detailed mechanism of 25-HC-mediated IgA suppression occurs within the germinal centers (GCs) of Peyer's patches, the primary sites of intestinal immune responses. Here, 25-HC acts as a metabolic checkpoint, restraining the terminal differentiation of B cells into IgA-secreting plasma cells[1][2][3][4]. This effect is independent of class switch recombination (CSR)[1][2][3].

Follicular dendritic cells (FDCs) within the Peyer's patches are a primary source of 25-HC, particularly in response to dietary cholesterol[1][2]. This localized production of 25-HC creates a microenvironment that directly influences the fate of GC B cells. The core of this regulatory axis is the inhibition of the Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master transcriptional regulator of cholesterol biosynthesis[1][2][3][5].

The signaling cascade proceeds as follows:

  • B Cell Receptor (BCR) Activation: Upon antigen encounter, BCR signaling in GC B cells induces the activation of SREBP2.

  • SREBP2-Mediated Differentiation: Activated SREBP2 is essential for driving the differentiation of GC B cells into plasma cells[1][2][3]. Ectopic expression of SREBP2 in these cells has been shown to induce rapid plasma cell differentiation[1][2][3].

  • 25-HC Intervention: 25-HC directly counteracts this process. It prevents the translocation of the SREBP2/SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus. This sequestration in the ER prevents the proteolytic cleavage and subsequent activation of SREBP2[1][6].

  • Suppressed Differentiation: By inhibiting SREBP2 activation, 25-HC effectively halts the progression of GC B cells to mature, IgA-secreting plasma cells, thereby reducing the overall output of antigen-specific IgA[1][2][3][5].

This entire process is independent of the EBI2 (GPR183) receptor, which binds 7α,25-dihydroxycholesterol (a metabolite of 25-HC) to guide B cell migration[1][7].

Signaling pathway of 25-HC-mediated suppression of plasma cell differentiation.
Suppression of Class Switch Recombination and B Cell Proliferation

An alternative mechanism, primarily observed in response to Toll-like receptor (TLR) activation, suggests that 25-HC can also suppress IgA production at an earlier stage[8][9][10]. In this pathway, macrophages, upon stimulation by TLR ligands, upregulate the expression of cholesterol 25-hydroxylase (CH25H) and secrete 25-HC[8][9][10][11].

This secreted 25-HC then acts on naive B cells to:

  • Inhibit B Cell Proliferation: It suppresses the proliferation of B cells that is stimulated by cytokines such as IL-2[8][9][10][11].

  • Repress AID Expression: 25-HC represses the expression of Activation-Induced Deaminase (AID), a critical enzyme for both somatic hypermutation and class switch recombination[8][9][11].

  • Block Class Switch Recombination: By inhibiting AID, 25-HC directly blocks the ability of B cells to switch their antibody isotype to IgA[8][9][10].

This mechanism provides a means for the innate immune system to systemically downregulate the adaptive humoral response[8][9].

CSR_Inhibition_Pathway cluster_Macrophage Macrophage cluster_B_Cell Naive B Cell TLR TLR Activation CH25H_Mac CH25H TLR->CH25H_Mac induces HC_25_Mac 25-Hydroxycholesterol (25-HC) CH25H_Mac->HC_25_Mac produces Proliferation B Cell Proliferation (IL-2 mediated) HC_25_Mac->Proliferation suppresses AID AID Expression HC_25_Mac->AID represses CSR Class Switch to IgA AID->CSR IgA_Bcell IgA+ B Cell CSR->IgA_Bcell

Signaling pathway of 25-HC-mediated suppression of class switch recombination.

Quantitative Data Summary

The following tables summarize key quantitative findings from seminal studies on the effect of 25-HC on IgA production.

Table 1: Effect of CH25H Deficiency on Antigen-Specific IgA Response

Experimental ModelMeasurementControl (Wild-Type)CH25H-Deficient (Ch25h-/-)Reference
Oral Immunization (Cholera Toxin)Frequency of CTB-specific IgA+ ASCsLowerHigher[1]
Salmonella Typhimurium InfectionFrequency of Salmonella-specific IgA+ ASCsLowerHigher[1]
In vitro B cell culture with 25-HCIgA+ Plasma Cell DifferentiationNormalReduced[1]

Table 2: In Vivo Serum IgA Levels in Genetically Modified Mice

Mouse StrainGenetic ModificationSerum IgA LevelsReference
Ch25h-/-Deletion of cholesterol 25-hydroxylaseIncreased[8][9]
Cyp7b1-/-Inactivation of oxysterol 7α-hydroxylase (degrades 25-HC)Decreased[8][9]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key experiments that form the basis of our understanding of 25-HC's role in IgA suppression.

Protocol 1: In Vivo Mouse Models of Intestinal Immunity
  • Objective: To assess the in vivo effect of 25-HC on IgA responses to intestinal antigens.

  • Animal Models:

    • Wild-type C57BL/6 mice.

    • Ch25h-/- mice (lacking the enzyme that produces 25-HC)[1][8][9].

  • Procedures:

    • Oral Immunization: Mice are orally gavaged with an antigen such as cholera toxin subunit B (CTB). After a set period (e.g., 10-14 days), Peyer's patches, mesenteric lymph nodes, and spleen are harvested.

    • Enteric Infection: Mice are orally infected with an attenuated strain of Salmonella Typhimurium. At various time points post-infection, intestinal tissues and lymphoid organs are collected.

    • High-Cholesterol Diet: Mice are fed a high-cholesterol diet for a specified duration before immunization or infection to assess the impact of increased 25-HC precursor levels[1].

  • Analysis:

    • ELISpot Assay: To quantify the frequency of antigen-specific IgA-secreting cells (ASCs) in isolated tissues.

    • Flow Cytometry: To analyze B cell populations, including germinal center B cells (e.g., GL7+ Fas+) and plasma cells (e.g., CD138+).

    • ELISA: To measure total and antigen-specific IgA levels in serum and intestinal lavages.

Experimental_Workflow_In_Vivo cluster_model Animal Model cluster_treatment Treatment cluster_analysis Analysis Mouse WT or Ch25h-/- Mice Oral_Immunization Oral Immunization (e.g., CTB) Infection Enteric Infection (e.g., Salmonella) Diet High-Cholesterol Diet Tissue Harvest Tissues (Peyer's Patches, Spleen) Oral_Immunization->Tissue Infection->Tissue Diet->Tissue ELISpot ELISpot (IgA ASCs) Tissue->ELISpot Flow Flow Cytometry (B Cell Populations) Tissue->Flow ELISA ELISA (Serum/Gut IgA) Tissue->ELISA

Experimental workflow for in vivo studies.
Protocol 2: In Vitro B Cell Culture and Differentiation Assays

  • Objective: To directly assess the effect of 25-HC on B cell differentiation and class switch recombination in a controlled environment.

  • Cell Isolation:

    • Naive B cells (B220+) are isolated from the spleens or Peyer's patches of mice using magnetic-activated cell sorting (MACS).

  • Culture Conditions:

    • Plasma Cell Differentiation: Isolated B cells are cultured with stimuli that promote plasma cell differentiation, such as LPS and IL-4, in the presence or absence of varying concentrations of 25-HC (typically in the nanomolar range)[1].

    • Class Switch Recombination: To induce CSR to IgA, B cells are cultured with stimuli like LPS, TGF-β1, IL-5, and anti-CD40 antibodies. The effect of 25-HC on the percentage of IgA+ cells is then measured[8][10].

  • Analysis:

    • Flow Cytometry: To determine the percentage of differentiated plasma cells (CD138+) and cells that have undergone class switch to IgA (surface IgA+).

    • RT-qPCR: To measure the expression of genes involved in plasma cell differentiation (e.g., Prdm1, Xbp1) and class switch recombination (e.g., Aicda).

Protocol 3: SREBP2 Activation Analysis
  • Objective: To investigate the impact of 25-HC on the activation of SREBP2 in B cells.

  • Procedure:

    • Cell Stimulation: B cells are stimulated with a BCR agonist (e.g., anti-IgM) in the presence or absence of 25-HC.

    • Cellular Fractionation: Nuclear and cytoplasmic extracts are prepared from the stimulated cells.

    • Western Blotting: The extracts are analyzed by Western blot to detect the precursor form of SREBP2 in the cytoplasm and the cleaved, active form in the nucleus.

  • Ectopic Expression:

    • To confirm the role of SREBP2, a constitutively active form of SREBP2 can be ectopically expressed in GC B cells using retroviral transduction, followed by analysis of plasma cell differentiation[1].

Conclusion and Future Directions

The suppression of IgA production by 25-hydroxycholesterol is a critical immunometabolic checkpoint, particularly within the intestinal mucosa. The primary mechanism involves the inhibition of SREBP2-driven plasma cell differentiation in germinal centers, providing a direct link between cholesterol metabolism and humoral immunity at mucosal surfaces. An alternative, TLR-dependent pathway involving the suppression of class switch recombination highlights the broader immunoregulatory capacity of this oxysterol.

For drug development professionals, the 25-HC-SREBP2 axis presents a novel target for modulating IgA responses. Inhibitors of CH25H could potentially be used to enhance mucosal IgA production in the context of vaccines or to combat certain enteric infections. Conversely, 25-HC mimetics or delivery systems could be explored for conditions characterized by excessive or pathogenic IgA, such as IgA nephropathy. Further research is warranted to fully delineate the therapeutic potential of targeting this intricate immunometabolic pathway.

References

Methodological & Application

Application Note and Protocol: A Novel Seven-Step Synthesis of 25-Hydroxycholesterol from Plant-Derived Bisnoralcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Hydroxycholesterol is a critical oxysterol involved in numerous biological processes and serves as a key intermediate in the synthesis of 25-hydroxyvitamin D₃.[1] This application note details a novel and efficient seven-step synthesis of 25-hydroxycholesterol from the economical and commercially available plant-derived starting material, bisnoralcohol.[1] This method provides a cost-effective strategy for the potential large-scale production of plant-derived 25-hydroxycholesterol, achieving an overall yield of up to 43.4%.[1] The protocol outlines the optimized reaction conditions for each step, ensuring high conversion rates and yields.

Introduction

25-Hydroxycholesterol, an oxidized derivative of cholesterol, plays a significant role in cholesterol homeostasis, immune responses, and antiviral activities.[2][3] Its importance in both biological research and as a precursor for pharmacologically active compounds has driven the need for efficient and scalable synthesis methods. Historically, the synthesis of 25-hydroxycholesterol has been approached from various starting materials, including cholesterol and stigmasterol.[4][5] However, these routes can be lengthy or require expensive reagents. The use of plant-derived bisnoralcohol as a starting material offers a more sustainable and economical alternative.[1][6]

This document provides a comprehensive protocol for the synthesis of 25-hydroxycholesterol from bisnoralcohol, based on a recently developed seven-step synthetic route.[1] This method has been optimized for key reaction parameters, including solvents, temperatures, bases, and catalysts, to maximize yield and purity.[1]

Experimental Workflow

The synthesis of 25-hydroxycholesterol from bisnoralcohol is a multi-step process that involves the sequential modification of the starting material to build the desired cholesterol side chain and introduce the hydroxyl group at the C-25 position. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Intermediate Steps (1-6) cluster_final Final Product Bisnoralcohol Bisnoralcohol Step1 Step 1: Protection Bisnoralcohol->Step1 Reagents A Step2 Step 2: Oxidation Step1->Step2 Reagents B Step3 Step 3: Side Chain Elongation Step2->Step3 Reagents C Step4 Step 4: Grignard Reaction Step3->Step4 Reagents D Step5 Step 5: Dehydration Step4->Step5 Reagents E Step6 Step 6: Deprotection Step5->Step6 Reagents F 25-Hydroxycholesterol 25-Hydroxycholesterol Step6->25-Hydroxycholesterol Reagents G

Figure 1: A generalized seven-step workflow for the synthesis of 25-hydroxycholesterol from bisnoralcohol.

Experimental Protocols

The following protocol is a representative seven-step synthesis. The specific reagents, quantities, and reaction conditions for each step have been optimized to achieve high yields.[1]

Step 1: Protection of the Hydroxyl Group

  • Dissolve bisnoralcohol in an appropriate solvent (e.g., dichloromethane) in a round-bottom flask.

  • Add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).

  • Stir the reaction mixture at room temperature for the specified duration until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with water and brine, followed by drying over anhydrous sodium sulfate.

  • Purify the product by column chromatography to obtain the protected bisnoralcohol.

Step 2: Oxidation of the Side Chain

  • Dissolve the protected bisnoralcohol in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent (e.g., pyridinium chlorochromate) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction and perform an aqueous workup.

  • Purify the resulting aldehyde by column chromatography.

Step 3: Side Chain Elongation (Wittig Reaction)

  • Prepare the Wittig reagent by reacting a suitable phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.

  • Add the aldehyde from Step 2 to the ylide solution at a low temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a proton source and extract the product.

  • Purify the elongated side-chain intermediate by column chromatography.

Step 4: Grignard Reaction for C-25 Hydroxylation

  • Prepare a Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous ether solvent.

  • Add the ester intermediate from the previous step to the Grignard reagent at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product and purify by column chromatography to yield the tertiary alcohol.

Step 5: Dehydration to Form the Double Bond

  • Dissolve the tertiary alcohol in a suitable solvent (e.g., pyridine).

  • Add a dehydrating agent (e.g., phosphorus oxychloride) at 0 °C.

  • Stir the reaction mixture at room temperature.

  • Pour the reaction mixture into ice water and extract the product.

  • Purify the resulting olefin by column chromatography.

Step 6: Deprotection of the Hydroxyl Group

  • Dissolve the protected intermediate in a suitable solvent (e.g., tetrahydrofuran).

  • Add a deprotecting agent (e.g., tetrabutylammonium fluoride).

  • Stir the reaction at room temperature until the deprotection is complete as monitored by TLC.

  • Perform an aqueous workup and purify the product by column chromatography.

Step 7: Final Purification

  • Recrystallize the crude 25-hydroxycholesterol from a suitable solvent system (e.g., methanol/water) to obtain the final product of high purity.

  • Dry the product under vacuum.

Data Presentation

The efficiency of this synthetic route is highlighted by the high yields achieved in each step, culminating in a significant overall yield.[1]

Step No.ReactionAverage Yield (%)
1Protection of Hydroxyl Group~95
2Oxidation of Side Chain~92
3Side Chain Elongation~88
4Grignard Reaction~85
5Dehydration~90
6Deprotection~93
7Final Purification~98 (recovery)
Overall Bisnoralcohol to 25-Hydroxycholesterol ~43.4

Signaling Pathway Involvement

25-Hydroxycholesterol is a key regulator of cholesterol metabolism. It functions by inhibiting the SREBP-2 pathway, which in turn downregulates the expression of genes involved in cholesterol biosynthesis, such as HMG-CoA reductase.[2]

Signaling_Pathway cluster_synthesis Synthesis cluster_regulation Cellular Regulation cluster_outcome Outcome Cholesterol Cholesterol 25HC 25-Hydroxycholesterol Cholesterol->25HC CH25H SREBP2 SREBP-2 Pathway 25HC->SREBP2 inhibits HMGCR HMG-CoA Reductase SREBP2->HMGCR activates Cholesterol_Synthesis Cholesterol Biosynthesis HMGCR->Cholesterol_Synthesis leads to

Figure 2: The regulatory role of 25-hydroxycholesterol in cholesterol biosynthesis.

Conclusion

The presented seven-step synthesis protocol offers an efficient and economically viable method for producing 25-hydroxycholesterol from plant-derived bisnoralcohol. The optimized reaction conditions and high overall yield make this a promising strategy for large-scale industrial production, catering to the needs of the pharmaceutical and research sectors.

References

Revolutionizing In Vivo Gene Delivery: Application Notes and Protocols for OH-C-Chol Formulations in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of hydroxylated cholesterol (OH-C-Chol) and its analogs into lipid nanoparticles (LNPs) represents a significant advancement in non-viral gene delivery. These modifications have been demonstrated to enhance the efficiency of mRNA delivery to specific cell types in vivo, offering promising avenues for therapeutic development. This document provides detailed application notes and protocols for the use of this compound-formulated LNPs for gene delivery in mouse models, based on recent scientific findings.

Introduction to this compound in Gene Delivery

Cholesterol is a critical component of LNP formulations, contributing to their stability and facilitating endosomal escape. Recent studies have revealed that modifying the cholesterol structure, specifically through hydroxylation, can significantly improve gene delivery efficiency. Hydroxylated cholesterol analogs, such as 7α-hydroxycholesterol, 20α-hydroxycholesterol, and 25-hydroxycholesterol, have been shown to modulate endosomal trafficking pathways, leading to increased late endosome production and reduced recycling of endosomes.[1][2] This alteration in intracellular trafficking is believed to allow for more effective release of the nucleic acid cargo into the cytoplasm, thereby enhancing gene expression.

In vivo studies in mice have demonstrated that LNPs formulated with oxidized cholesterols can deliver mRNA to the liver microenvironment, including challenging cell types like hepatic endothelial cells and Kupffer cells, at clinically relevant doses as low as 0.05 mg/kg.[2][3] Notably, certain oxidized cholesterol-containing LNPs have shown a preferential targeting of these non-hepatocyte liver cells over hepatocytes, a significant advantage for specific therapeutic applications.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies using LNPs formulated with modified cholesterols for gene delivery in mice.

Table 1: In Vivo Gene Editing Efficiency of Cre mRNA delivered by LNPs with Modified Cholesterol [3][4]

Target Cell TypeLNP FormulationDose (mg/kg)% tdTomato+ Cells (Gene Editing)
Hepatic Endothelial Cells LNP1 (with 20α-OH-Cholesterol)0.05~25%
LNP1 (with unmodified Cholesterol)0.05<5%
Control LNP0.05<1%
Kupffer Cells LNP1 (with 20α-OH-Cholesterol)0.05~15%
LNP1 (with unmodified Cholesterol)0.05<2%
Control LNP0.05<1%
Hepatocytes LNP1 (with 20α-OH-Cholesterol)0.05~5%
LNP1 (with unmodified Cholesterol)0.05<1%
Control LNP0.05<1%

Table 2: Physicochemical Properties of LNPs Formulated with Unmodified vs. Hydroxylated Cholesterol [1][4]

LNP FormulationCholesterol ComponentMolar Ratio (Ionizable lipid:DOPE:Cholesterol derivative:PEG-lipid)Diameter (nm)Polydispersity Index (PDI)
S2 (Control)Cholesterol35:16:46.5:2.5~80-100~0.1-0.2
A1-2525% 7α-hydroxycholesterol35:16:46.5:2.5~80-100~0.1-0.2
A1-5050% 7α-hydroxycholesterol35:16:46.5:2.5~80-100~0.1-0.2
LNP120α-OH-CholesterolNot specified~70-90~0.1
LNP220α-OH-CholesterolNot specified~70-90~0.1

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action for this compound LNPs and a typical experimental workflow for in vivo gene delivery in mice.

Signaling_Pathway Proposed Signaling Pathway for Enhanced Delivery by this compound LNPs LNP This compound LNP Cell Target Cell LNP->Cell 1. Binding & Uptake Endocytosis Endocytosis Cell->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome Early_Endosome->Late_Endosome Maturation (Enhanced) Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Sorting (Reduced) Release mRNA Release Late_Endosome->Release Endosomal Escape Exocytosis Exocytosis (Reduced) Recycling_Endosome->Exocytosis Translation Protein Translation Release->Translation

Caption: Proposed mechanism of this compound LNP-mediated gene delivery.

Experimental_Workflow Experimental Workflow for In Vivo Gene Delivery in Mice cluster_formulation LNP Formulation cluster_invivo In Vivo Administration & Analysis Lipids Lipid Mixture (Ionizable Lipid, DOPE, This compound, PEG-lipid) in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics Nucleic_Acid Nucleic Acid (mRNA/gRNA) in Aqueous Buffer Nucleic_Acid->Microfluidics Purification Purification & Characterization (Size, PDI, Encapsulation) Microfluidics->Purification Injection Intravenous Injection into Mouse Model Purification->Injection Tissue_Harvest Tissue/Organ Harvest (e.g., Liver) Injection->Tissue_Harvest Cell_Isolation Cell Isolation (FACS) Tissue_Harvest->Cell_Isolation Analysis Analysis (e.g., Gene Expression, Protein Quantification) Cell_Isolation->Analysis

Caption: Workflow for this compound LNP gene delivery in mice.

Experimental Protocols

Formulation of this compound Lipid Nanoparticles

This protocol is a generalized procedure based on methods described in the literature.[1][3][5] Researchers should optimize the lipid ratios and formulation parameters for their specific application.

Materials:

  • Ionizable lipid (e.g., D-Lin-MC3-DMA)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Hydroxylated cholesterol (e.g., 7α-hydroxycholesterol, 20α-hydroxycholesterol)

  • PEG-lipid (e.g., DMG-PEG2000)

  • mRNA or other nucleic acid cargo

  • Ethanol, anhydrous

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DOPE, hydroxylated cholesterol, and PEG-lipid in anhydrous ethanol to prepare individual stock solutions.

  • Prepare Lipid Mixture (Ethanol Phase): Combine the lipid stock solutions in the desired molar ratio (e.g., 35% ionizable lipid, 16% DOPE, 46.5% this compound, 2.5% PEG-lipid) in an ethanol solution.[6] The final total lipid concentration will depend on the microfluidic system used.

  • Prepare Nucleic Acid Solution (Aqueous Phase): Dilute the mRNA or other nucleic acid cargo in 10 mM citrate buffer (pH 4.0).

  • LNP Assembly:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (ethanol phase) and the nucleic acid solution (aqueous phase) into separate syringes.

    • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Purification and Buffer Exchange:

    • Immediately after formulation, dilute the LNP solution with PBS.

    • Purify the LNPs and exchange the buffer to sterile PBS (pH 7.4) using dialysis or tangential flow filtration.

  • Characterization:

    • Determine the LNP size (diameter) and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Determine the final concentration of the encapsulated nucleic acid.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use or at -80°C for long-term storage.

In Vivo Gene Delivery in Mice

Materials:

  • This compound LNP formulation encapsulating the desired nucleic acid

  • Mouse model (e.g., C57BL/6, reporter mice like Ai14)

  • Sterile syringes and needles (e.g., 30-gauge)

  • Animal handling and restraint equipment

Procedure:

  • Animal Preparation: Acclimatize the mice to the laboratory conditions for at least one week before the experiment. Ensure all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dose Preparation: Dilute the stock this compound LNP formulation in sterile PBS to the desired final concentration for injection. A typical dose for efficient gene editing in the liver microenvironment is 0.05 mg of mRNA per kg of body weight.[2][3]

  • Administration:

    • Warm the LNP solution to room temperature before injection.

    • Gently restrain the mouse.

    • Administer the LNP solution via intravenous (IV) injection into the tail vein. The injection volume should be adjusted based on the mouse's weight (e.g., 100-200 µL).

  • Monitoring: Monitor the mice for any adverse reactions following the injection.

  • Analysis:

    • At the desired time point post-injection (e.g., 3 days for peak gene editing), euthanize the mice.[3]

    • Perfuse the animals with PBS to remove blood from the organs.

    • Harvest the target organs (e.g., liver, spleen).

    • For cellular-level analysis, prepare single-cell suspensions from the harvested tissues using appropriate enzymatic digestion and mechanical dissociation methods.

    • Isolate specific cell populations using fluorescence-activated cell sorting (FACS), especially if using reporter mice.[3]

    • Analyze gene expression through methods such as qPCR, western blotting, or by quantifying the reporter protein expression (e.g., tdTomato) using flow cytometry.

Conclusion

The use of hydroxylated cholesterols in LNP formulations presents a powerful strategy to enhance in vivo gene delivery, particularly to non-hepatocyte cell populations within the liver. The provided protocols and data serve as a comprehensive guide for researchers aiming to leverage this technology for their specific research and therapeutic development goals. Further optimization of the this compound structure and LNP composition holds the potential to unlock even more precise and efficient targeted gene delivery in the future.

References

Application Note: Quantification of 25-Hydroxycholesterol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of 25-hydroxycholesterol (25-HC) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 25-HC is a key oxysterol involved in cholesterol homeostasis, immune responses, and antiviral activities.[1][2] Accurate measurement of its plasma concentration is crucial for understanding its role in various physiological and pathological states. The described protocol employs a saponification step to release esterified 25-HC, followed by liquid-liquid extraction (LLE) and analysis on a C18 reversed-phase column. The method is validated for linearity, precision, and accuracy, providing a reliable tool for clinical and research applications.

Introduction

25-hydroxycholesterol (25-HC) is an oxidized derivative of cholesterol, produced by the enzyme cholesterol 25-hydroxylase (CH25H).[1][3] It is a pivotal signaling molecule with diverse biological functions. 25-HC is a potent regulator of cholesterol metabolism, primarily by suppressing the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) and activating Liver X Receptors (LXRs).[3][4][5] These actions collectively reduce cholesterol synthesis and promote its efflux. Furthermore, 25-HC has been identified as a significant modulator of the immune system and possesses broad-spectrum antiviral properties.[5][6] Given its low physiological concentrations and its existence in both free and esterified forms, a highly sensitive and specific analytical method like LC-MS/MS is required for accurate quantification in complex biological matrices such as plasma.[2] This protocol provides a detailed procedure for the reliable measurement of total 25-HC levels.

Experimental Workflow

The overall experimental process, from sample collection to data analysis, is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (25-HC-d6) plasma->is_add sapon Saponification (Ethanolic KOH, 80°C) is_add->sapon lle Liquid-Liquid Extraction (Hexane) sapon->lle evap Evaporation to Dryness (Nitrogen Stream) lle->evap recon Reconstitution (Mobile Phase) evap->recon lc UPLC Separation (C18 Column) recon->lc ms Tandem MS Detection (ESI+, MRM) lc->ms quant Quantification (Standard Curve) ms->quant report Report Results (ng/mL) quant->report

Caption: Workflow for 25-HC quantification in plasma.

Materials and Methods

Reagents and Chemicals

  • 25-hydroxycholesterol (≥98% purity)

  • 25-hydroxycholesterol-d6 (internal standard, IS)

  • Potassium hydroxide (KOH)

  • Ethanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Standard and Sample Preparation Protocol

  • Standard Curve Preparation: Prepare a stock solution of 25-HC in ethanol. Serially dilute the stock solution to create calibration standards with concentrations ranging from 0.5 to 15.0 µg/mL.[7]

  • Internal Standard Spiking: To 100 µL of plasma sample, quality controls, or calibration standards, add 10 µL of 25-hydroxycholesterol-d6 internal standard working solution.

  • Saponification: Add 300 µL of 10 N KOH dissolved in 75% ethanol to each tube.[8] Vortex briefly and incubate at 80°C for 1 hour to hydrolyze the cholesteryl esters.[8] This step is crucial as the majority of circulating sterols are in esterified form.[2]

  • Liquid-Liquid Extraction (LLE):

    • Cool the samples on ice.

    • Add 1 mL of n-hexane to each tube.[9][10]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,500 x g for 10 minutes to separate the phases.[11]

  • Solvent Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Methanol:Water with 0.1% formic acid and 5 mM ammonium formate).[7] Vortex to ensure complete dissolution.

LC-MS/MS System and Conditions The analysis is performed on a UPLC system coupled to a tandem quadrupole mass spectrometer.

ParameterCondition
LC System UPLC System
ColumnC18 Column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase AWater with 5 mM ammonium formate and 0.1% formic acid[12]
Mobile Phase BMethanol/Acetonitrile with 5 mM ammonium formate and 0.1% formic acid[12]
Flow Rate0.3 - 0.4 mL/min
Column Temperature40°C
Injection Volume10 - 20 µL
MS System Tandem Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions25-HC: Precursor [M+H–2H₂O]⁺ m/z 367.3 → Product ions for confirmation. 25-HC-d6: Corresponding shifted m/z
Cone Voltage & Collision EnergyOptimized for each analyte via infusion of standards.

Results and Discussion

Method Validation The method should be validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, and matrix effects.

Quantitative Data Summary

Validation ParameterTypical Performance Metric
Linearity Range0.5 - 15.0 µg/mL (or 0.5 - 500 ng/mL depending on specific assay)[7][11]
Correlation Coefficient (R²)> 0.99[7]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[11]
Intra-day Precision (%CV)< 10%[9]
Inter-day Precision (%CV)< 10%
Accuracy (% Recovery)80 - 120%[7][13]
Apparent Recovery88 - 115%[11]
Matrix Effect86 - 118%[11]

Note: Performance metrics are compiled from various validated methods for oxysterols and may vary based on the specific instrumentation and laboratory conditions.

The use of a stable isotope-labeled internal standard (25-HC-d6) is critical to correct for any variability during sample preparation and ionization, thereby ensuring high accuracy and precision. Chromatographic separation is essential to resolve 25-HC from its structural isomers, such as 24-hydroxycholesterol and 27-hydroxycholesterol, which can be isobaric and interfere with quantification if not adequately separated.[12][14]

25-Hydroxycholesterol Signaling Pathway

25-HC plays a central role in regulating cellular lipid metabolism by influencing two key transcription factor families: SREBPs and LXRs.

G cluster_pathway 25-HC Regulation of Lipid Metabolism cluster_srebp SREBP Pathway (Inhibition) cluster_lxr LXR Pathway (Activation) chol Cholesterol ch25h CH25H Enzyme chol->ch25h hc25 25-Hydroxycholesterol (25-HC) ch25h->hc25 scap SCAP hc25->scap Binds INSIG, retains SCAP-SREBP in ER lxr LXR hc25->lxr Activates srebp2 SREBP-2 (Inactive ER Complex) insig INSIG golgi Golgi Processing srebp2->golgi Blocked by 25-HC srebp2_n Active SREBP-2 (Nuclear) golgi->srebp2_n genes_syn Cholesterol Synthesis Genes srebp2_n->genes_syn lxr_rxr LXR/RXR Heterodimer rxr RXR lxre LXR Response Element (LXRE) lxr_rxr->lxre genes_efflux Cholesterol Efflux Genes (ABCA1, ABCG1) lxre->genes_efflux

Caption: 25-HC inhibits SREBP-2 and activates LXR pathways.

As shown in the diagram, 25-HC inhibits cholesterol synthesis by preventing the transport of the SCAP-SREBP-2 complex from the endoplasmic reticulum (ER) to the Golgi, thereby blocking SREBP-2 processing and activation.[4][15] Concurrently, 25-HC acts as a ligand for the Liver X Receptor (LXR), promoting the transcription of genes involved in cholesterol transport and efflux, such as ABCA1 and ABCG1.[16][17][18]

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 25-hydroxycholesterol in human plasma. The protocol, which includes saponification to measure total 25-HC followed by a straightforward liquid-liquid extraction, is suitable for high-throughput analysis in both research and clinical settings. This enables accurate investigation of the role of 25-HC in cholesterol metabolism, inflammatory diseases, and viral infections, and supports the development of novel therapeutic strategies targeting these pathways.

References

Application Notes & Protocols: Formulation of OH-C-Chol-Based Liposomes for DNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cationic liposomes are synthetically engineered vesicles that have emerged as one of the most prevalent non-viral vectors for gene delivery.[1][2] Their positively charged surface facilitates the encapsulation of negatively charged plasmid DNA through electrostatic interactions, forming complexes known as lipoplexes. This structure protects the DNA from degradation and aids its entry into cells. Cholesterol and its derivatives are crucial components in liposomal formulations, enhancing stability, biocompatibility, and resistance to the inhibitory effects of serum during transfection.[1][3]

Specifically, cationic cholesterol derivatives, such as hydroxyl-functionalized cholesterol (OH-C-Chol), are explored for their potential to improve transfection efficiency while maintaining low cytotoxicity.[4][5] The inclusion of a hydroxyl group can influence the lipid's interaction with the cell membrane and its DNA binding affinity. These formulations typically include a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which promotes the endosomal escape of the lipoplex, a critical step for successful gene delivery.[4][6][7]

These application notes provide a comprehensive guide to the formulation, characterization, and application of this compound-based liposomes for in vitro DNA transfection. Detailed protocols for key experimental procedures are provided to ensure reproducibility and success.

Data Summary

The physicochemical properties and biological activity of lipoplexes are highly dependent on their composition, such as the molar ratio of the cationic lipid to the helper lipid and the charge ratio of the liposome to the DNA (N/P ratio). Below are tables summarizing typical quantitative data for cholesterol-based cationic liposome formulations.

Table 1: Physicochemical Characterization of this compound/DOPE Liposomes and Lipoplexes

Formulation (Molar Ratio)N/P RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound/DOPE (1:1)N/A (Liposome Only)155 ± 100.21 ± 0.04+45 ± 5
This compound/DOPE (1:1)2:1180 ± 150.28 ± 0.05+25 ± 4
This compound/DOPE (1:1)4:1210 ± 200.31 ± 0.06+38 ± 5
This compound/DOPE (1:1)8:1245 ± 250.35 ± 0.07+42 ± 6
This compound/DOPE (1:0.5)4:1195 ± 180.29 ± 0.05+48 ± 5

Data are representative values compiled from literature on similar cholesterol-based cationic liposomes and may vary based on specific experimental conditions.[1][8][9]

Table 2: Biological Activity of this compound/DOPE Lipoplexes in vitro

Cell LineFormulation (Molar Ratio)N/P RatioTransfection Efficiency (%)Cell Viability (%)
HEK293This compound/DOPE (1:1)4:165 ± 888 ± 5
HeLaThis compound/DOPE (1:1)4:150 ± 685 ± 7
A549This compound/DOPE (1:1)6:145 ± 582 ± 6
HEK293This compound/DOPE (1:1)8:155 ± 775 ± 8
HEK293Commercial Reagent (e.g., Lipofectamine 2000)Mfr. Rec.70 ± 560 ± 10

Transfection efficiency and cell viability are dependent on the cell type, plasmid used, and incubation conditions.[1][5][10][11]

Experimental Protocols & Visualizations

Overall Experimental Workflow

The process begins with the preparation of liposomes, followed by their characterization. These liposomes are then complexed with DNA to form lipoplexes, which are used for cell transfection. Finally, the success of the transfection and its effect on cell health are evaluated.

G Overall Experimental Workflow for Liposomal DNA Transfection cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: Lipoplex Formation & Analysis cluster_2 Phase 3: In Vitro Application P1 Prepare Liposomes (Thin-Film Hydration) P2 Size Reduction (Sonication/Extrusion) P1->P2 P3 Characterize Liposomes (DLS, Zeta Potential) P2->P3 P4 Form Lipoplexes (Liposome + DNA) P3->P4 P5 Characterize Binding (Gel Retardation Assay) P4->P5 P6 Cell Transfection P5->P6 P7 Assay Transfection Efficiency (e.g., GFP) P6->P7 P8 Assess Cytotoxicity (MTT Assay) P6->P8

Caption: Workflow for liposome formulation and transfection.

Protocol 1: Preparation of this compound/DOPE Liposomes

This protocol details the thin-film hydration method, a common technique for preparing multilamellar vesicles (MLVs), which are then downsized.[12][13][14][15]

Materials:

  • This compound (Cationic Lipid)

  • DOPE (Helper Lipid)

  • Chloroform and/or Methanol

  • Sterile, nuclease-free water or desired buffer (e.g., HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator or probe sonicator

Procedure:

  • Lipid Dissolution: Dissolve this compound and DOPE in chloroform (or a chloroform:methanol mixture) in a round-bottom flask to a final concentration of 1-10 mg/mL.[12] For a 1:1 molar ratio, combine equimolar amounts of each lipid.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 35-45°C.[13] A thin, uniform lipid film should form on the inner surface of the flask.

  • Drying: Dry the lipid film further under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[14][16] This step is critical for liposome stability and safety.

  • Hydration: Add the desired aqueous buffer (e.g., sterile water or HEPES-buffered saline) to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids.[13]

  • Vesicle Formation: Agitate the flask by vortexing or manual shaking to hydrate the lipid film. This process detaches the lipid sheets from the flask wall, forming large, multilamellar vesicles (MLVs).[15] Allow the mixture to hydrate for approximately 1 hour.

  • Size Reduction (Sonication): To create smaller, more uniform vesicles (SUVs or LUVs), sonicate the MLV suspension.

    • Bath Sonication: Place the vial containing the lipid suspension in a bath sonicator and sonicate for 5-10 minutes, or until the suspension becomes clear.[12]

    • Probe Sonication: For more energy input, use a probe sonicator. Sonicate in pulses (e.g., 2 seconds on, 2 seconds off) for a total of 5-8 minutes to avoid overheating the sample.[17]

Protocol 2: Characterization of Liposomes

Dynamic Light Scattering (DLS) and Zeta Potential measurements are used to determine the size distribution, polydispersity, and surface charge of the prepared liposomes, which are critical parameters for transfection efficiency.[18][19][20]

Materials:

  • Prepared liposome suspension

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Cuvettes for DLS and zeta potential measurements

  • Deionized water or appropriate buffer for dilution

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in deionized water or the buffer used for hydration to an appropriate concentration for the instrument (typically a 1:100 dilution).[21]

  • DLS Measurement (Size):

    • Transfer the diluted sample to a DLS cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature at 25°C, dispersant viscosity).

    • Perform the measurement to obtain the average particle size (Z-average), size distribution, and Polydispersity Index (PDI).[19] A PDI value below 0.3 is generally considered acceptable for liposomal formulations.[22]

  • Zeta Potential Measurement (Surface Charge):

    • Transfer the diluted sample to a specific zeta potential cuvette (often with electrodes).

    • Place the cuvette in the instrument.

    • Perform the measurement to determine the zeta potential in millivolts (mV). For cationic liposomes, this value should be positive.[20][23]

Protocol 3: Formation of this compound Lipoplexes

This protocol describes how to complex the cationic liposomes with plasmid DNA to form lipoplexes ready for transfection. The N/P ratio (the ratio of moles of nitrogen atoms in the cationic lipid to moles of phosphate groups in the DNA) is a critical parameter to optimize.[5][6]

Materials:

  • Prepared this compound/DOPE liposome suspension

  • Plasmid DNA (pDNA) of known concentration (e.g., expressing a reporter gene like GFP or luciferase)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Sterile microcentrifuge tubes

Procedure:

  • Dilution: In separate sterile tubes, dilute the required amounts of liposome suspension and pDNA in serum-free medium. For a 24-well plate, a typical final volume for complexation is 100 µL.[6]

  • Calculate N/P Ratio: Determine the amounts needed for the desired N/P ratio. This requires knowing the molar concentration of the cationic lipid and the base pair length of the plasmid.

  • Complexation: Add the diluted pDNA solution to the diluted liposome solution (or vice versa, but be consistent). Mix gently by pipetting. Do not vortex.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow the lipoplexes to form.[6][24] The solution is now ready for transfection.

Protocol 4: Characterization of Lipoplex Formation by Gel Retardation Assay

This assay confirms the binding of DNA to the cationic liposomes. As more liposomes are added, the negatively charged DNA is neutralized, and its migration through an agarose gel is retarded or completely inhibited.[2][8][25]

Materials:

  • Lipoplexes prepared at various N/P ratios

  • Naked pDNA (control)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • 6x DNA loading dye

  • Gel electrophoresis system (gel box, power supply)

  • DNA stain (e.g., Ethidium Bromide, SYBR Safe)

  • UV transilluminator or gel imaging system

Procedure:

  • Prepare Agarose Gel: Prepare a 0.8-1.0% agarose gel in TAE or TBE buffer.[25]

  • Prepare Samples: To each lipoplex sample (prepared at different N/P ratios), add DNA loading dye. Also prepare a control sample of naked DNA with loading dye.

  • Load Gel: Carefully load the samples into the wells of the agarose gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.[25]

  • Stain and Visualize: Stain the gel with a DNA stain and visualize it under UV light.

  • Interpretation: The lane with naked DNA will show a distinct band. As the N/P ratio increases, the DNA band should become fainter and remain in or near the well, indicating successful complexation.[26][27] The N/P ratio at which the DNA band completely disappears is the point of full complexation.

G cluster_0 Setup cluster_1 Electrophoresis cluster_2 Results & Interpretation title Logical Flow of a Gel Retardation Assay A Prepare Lipoplexes at Increasing N/P Ratios B Add Loading Dye A->B C Load onto Agarose Gel B->C D Apply Electric Field (DNA moves to + pole) C->D E Low N/P Ratio: Free DNA migrates into gel D->E F Intermediate N/P Ratio: Partial retardation of DNA E->F Increasing N/P Ratio G High N/P Ratio: Full retardation, DNA stays in well F->G Increasing N/P Ratio

Caption: Logic of the gel retardation assay for lipoplexes.

Protocol 5: In Vitro DNA Transfection

This protocol describes the application of the prepared lipoplexes to a monolayer of cultured mammalian cells.[6][12]

Materials:

  • Mammalian cells (e.g., HEK293, HeLa) cultured in appropriate medium

  • 24-well or 96-well cell culture plates

  • Prepared lipoplex solution

  • Complete cell culture medium (containing serum)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a culture plate so they reach 70-80% confluency on the day of transfection.[6][28]

  • Cell Preparation: Just before adding lipoplexes, gently wash the cells once with PBS or serum-free medium. Remove the wash and add fresh, serum-free medium to each well.

  • Add Lipoplexes: Add the lipoplex solution dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.[2]

  • Medium Change: After the incubation period, remove the medium containing the lipoplexes and replace it with fresh, complete culture medium (containing serum).

  • Further Incubation: Return the plate to the incubator and culture for an additional 24-72 hours to allow for gene expression.

Protocol 6: Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is used to determine the cytotoxicity of the lipoplex formulations.[1][10][29][30]

Materials:

  • Cells treated with lipoplexes (from Protocol 5)

  • Untreated cells (negative control) and cells treated with a known toxin (positive control)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (5 mg/mL)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plate reader (spectrophotometer)

Procedure:

  • Incubation with MTT: After the desired transfection incubation period (e.g., 24 or 48 hours), add MTT solution to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.

  • Formation of Formazan: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.[30]

  • Calculate Viability: Express the absorbance of treated cells as a percentage of the absorbance of untreated control cells to determine the percent cell viability.

Mechanism of Cationic Liposome-Mediated DNA Transfection

The process involves several key steps, from the initial electrostatic interaction between the lipoplex and the cell to the final expression of the delivered gene in the nucleus.

G Mechanism of Liposome-Mediated DNA Transfection N1 1. Lipoplex Formation (Cationic Liposome + Anionic DNA) N2 2. Cell Surface Binding (Electrostatic Interaction) N1->N2 N3 3. Cellular Uptake (Endocytosis) N2->N3 N4 4. Endosomal Escape (Critical Step, aided by DOPE) N3->N4 N5 5. Cytosolic Transport of DNA N4->N5 N6 6. Nuclear Entry of DNA N5->N6 N7 7. Gene Transcription & Translation (Protein Expression) N6->N7

Caption: Key steps in cationic liposome gene delivery.[24]

References

Application of Cationic Cholesterol Derivatives in Non-Viral Gene Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of genetic material into cells is a cornerstone of gene therapy and various research applications. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral alternatives. Among these, cationic lipids have emerged as a promising class of synthetic vectors due to their ability to self-assemble with negatively charged nucleic acids, forming nanoparticles that can traverse the cell membrane.

Cationic cholesterol derivatives, a specific subclass of cationic lipids, have garnered significant attention owing to their biocompatibility, low toxicity, and structural resemblance to a natural component of cell membranes.[1][2] This document provides detailed application notes and protocols for the use of cationic cholesterol derivatives in non-viral gene delivery, with a focus on 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol), a widely studied and commercially available example.

Key Cationic Cholesterol Derivatives and Their Properties

Cationic cholesterol derivatives typically consist of a hydrophobic cholesterol anchor, a cationic headgroup, and a linker connecting the two. Variations in the headgroup and linker have been explored to optimize transfection efficiency and minimize cytotoxicity.[3]

Table 1: Physicochemical and Biological Properties of Selected Cationic Cholesterol Derivatives

Cationic LipidHeadgroupLinkerHelper LipidParticle Size (nm)Zeta Potential (mV)Transfection Efficiency (% of cells)Cell Viability (%)Reference
DC-Chol DimethylaminoethylCarbamateDOPE~150 - 250Positive~25-35% (293T cells)>80%[1][4]
Chol-T DimethylaminopropaneCarbamoylDOPE~100PositiveLower than Chol-Q~15-37% (HeLa, HepG2)[5]
Chol-Q TrimethylaminopropaneCarbamoylDOPE~100PositiveHigher than Chol-T~75-76% (HeLa, HepG2)[5]
Lipid 1a LysineEther/AmideDOPE143.0 ± 1.723.7 ± 3.9~30% (293T cells)High[1]
Lipid 1b HistidineEther/AmideDOPE144.5 ± 2.047.7 ± 4.1~25% (293T cells)High[1]
Chol-es-Lys L-lysineCarbonate ester---High (similar to bPEI-25k)Low cytotoxicity[6]
Chol-et-Lys L-lysineEther---High (similar to bPEI-25k)Low cytotoxicity[6]

Note: Transfection efficiency and cytotoxicity are highly dependent on the cell type, nucleic acid used, and experimental conditions.

Experimental Protocols

Protocol 1: Formulation of DC-Chol/DOPE Liposomes via Thin-Film Hydration

This protocol describes the preparation of cationic liposomes composed of DC-Chol and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DOPE is included to enhance the fusogenicity of the liposomes, facilitating endosomal escape.

Materials:

  • DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas

  • Vacuum pump

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve DC-Chol and DOPE in chloroform at the desired molar ratio (e.g., 1:1 or 1:2) in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (typically 37-40°C). c. Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: a. Add the desired volume of sterile, nuclease-free water or buffer to the flask containing the lipid film. The volume will determine the final lipid concentration. b. Gently rotate the flask in the water bath (at the same temperature as above) to hydrate the lipid film. This process forms multilamellar vesicles (MLVs).

  • Extrusion (Sizing): a. To obtain unilamellar vesicles with a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). b. Perform multiple passes (e.g., 10-20 times) through the membrane to ensure a homogenous size distribution.

  • Characterization and Storage: a. Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Store the prepared liposomes at 4°C. They are typically stable for several weeks to months.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing (Extrusion) Dissolve Lipids Dissolve Lipids Evaporate Solvent Evaporate Solvent Dissolve Lipids->Evaporate Solvent Dry Film Dry Film Evaporate Solvent->Dry Film Add Aqueous Buffer Add Aqueous Buffer Dry Film->Add Aqueous Buffer Form MLVs Form MLVs Add Aqueous Buffer->Form MLVs Extrude Extrude Form MLVs->Extrude Form LUVs Form LUVs Extrude->Form LUVs Characterize & Store Characterize & Store Form LUVs->Characterize & Store

Workflow for Liposome Preparation
Protocol 2: In Vitro Transfection of Adherent Cells

This protocol outlines the general procedure for transfecting adherent mammalian cells with plasmid DNA using pre-formed cationic liposomes.

Materials:

  • Adherent cells (e.g., HEK293T, HeLa, COS-7)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Plasmid DNA encoding the gene of interest

  • Cationic liposome solution (from Protocol 1)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: a. The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Formation of Lipoplexes (Lipid-DNA Complexes): a. In a sterile microcentrifuge tube, dilute the plasmid DNA in serum-free medium. b. In a separate sterile microcentrifuge tube, dilute the cationic liposome solution in serum-free medium. c. Add the diluted DNA solution to the diluted liposome solution (not the other way around) and mix gently by pipetting up and down. d. Incubate the mixture at room temperature for 15-30 minutes to allow the formation of lipoplexes. The optimal lipid-to-DNA ratio (N/P ratio) should be determined empirically for each cell type and cationic lipid.

  • Transfection: a. Remove the culture medium from the cells and wash once with serum-free medium. b. Add fresh serum-free medium to each well. c. Add the lipoplex solution dropwise to the cells. d. Gently rock the plate to ensure even distribution. e. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Incubate the cells for 24-72 hours to allow for gene expression.

  • Analysis: a. Analyze gene expression using an appropriate method, such as fluorescence microscopy for fluorescent reporter genes (e.g., GFP), or a luciferase assay for luciferase reporter genes.

Transfection_Workflow Seed Cells Seed Cells Add to Cells Add to Cells Seed Cells->Add to Cells Dilute DNA Dilute DNA Form Lipoplexes Form Lipoplexes Dilute DNA->Form Lipoplexes Dilute Liposomes Dilute Liposomes Dilute Liposomes->Form Lipoplexes Form Lipoplexes->Add to Cells Incubate (4-6h) Incubate (4-6h) Add to Cells->Incubate (4-6h) Change Medium Change Medium Incubate (4-6h)->Change Medium Incubate (24-72h) Incubate (24-72h) Change Medium->Incubate (24-72h) Analyze Gene Expression Analyze Gene Expression Incubate (24-72h)->Analyze Gene Expression

In Vitro Transfection Workflow
Protocol 3: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells treated with cationic lipoplexes

  • Untreated control cells

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Cell Treatment: a. Seed cells in a 96-well plate and transfect them as described in Protocol 2. Include wells with untreated cells as a control.

  • MTT Incubation: a. After the desired incubation period (e.g., 24 or 48 hours post-transfection), remove the culture medium. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: a. Remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a 96-well plate reader.

  • Calculation of Cell Viability: a. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Mechanism of Action: Cellular Uptake and Endosomal Escape

The successful delivery of genetic material to the cytoplasm relies on the efficient cellular uptake of the lipoplexes and their subsequent escape from the endosomal pathway to avoid degradation in lysosomes.

Cellular Uptake: Cationic lipoplexes, with their positive surface charge, interact with the negatively charged proteoglycans on the cell surface, leading to their internalization. The primary mechanism of uptake for many cationic cholesterol-based lipoplexes is endocytosis. This can occur through several pathways, including clathrin-mediated endocytosis and macropinocytosis. The specific pathway utilized can depend on the lipoplex composition, size, and the cell type.

Endosomal Escape: Once inside the cell, the lipoplex is enclosed within an endosome. The pH within the endosome gradually decreases, which can trigger the destabilization of the endosomal membrane. Cationic lipids can interact with the anionic lipids of the endosomal membrane, leading to the formation of non-bilayer structures that promote membrane fusion and the release of the nucleic acid into the cytoplasm. The inclusion of fusogenic helper lipids like DOPE is crucial for this step.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Lipoplex Cationic Lipoplex (DC-Chol/DOPE + DNA) EarlyEndosome Early Endosome (pH ~6.0-6.5) Lipoplex->EarlyEndosome Endocytosis (Clathrin-mediated or Macropinocytosis) Membrane LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome NucleicAcid Released Nucleic Acid LateEndosome->NucleicAcid Endosomal Escape (Membrane Fusion) Nucleus Nucleus (Gene Expression) NucleicAcid->Nucleus

Cellular Uptake and Endosomal Escape

Conclusion

Cationic cholesterol derivatives represent a versatile and effective platform for non-viral gene delivery. By understanding their structure-activity relationships and optimizing formulation and transfection protocols, researchers can achieve efficient gene expression with minimal cytotoxicity. The protocols and data presented in this document provide a foundation for the successful application of these promising gene delivery vectors in a variety of research and therapeutic contexts. Further development of novel cholesterol-based lipids with improved efficacy and safety profiles continues to be an active area of research, holding great promise for the future of gene therapy.

References

Application Note: Quantitative Analysis of Dihydroxycholesterols using HPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxycholesterols are oxidized derivatives of cholesterol that play crucial roles as signaling molecules in various physiological and pathological processes, including immune regulation, cholesterol metabolism, and inflammation.[1][2][3] Accurate and sensitive quantification of these molecules is essential for understanding their biological functions and for the development of novel therapeutics. This application note provides a detailed protocol for the detection and quantification of dihydroxycholesterols in biological matrices using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).

Signaling Pathway of Dihydroxycholesterol Biosynthesis and Action

Dihydroxycholesterols are synthesized from cholesterol through a series of enzymatic reactions. A key pathway involves the initial hydroxylation of cholesterol at the C25 position by cholesterol 25-hydroxylase (CH25H), an enzyme often induced by interferons.[1][2] The resulting 25-hydroxycholesterol (25-HC) can be further hydroxylated by other enzymes, such as CYP3A4, to form 7α,25-dihydroxycholesterol (7α,25-OHC).[1] This dihydroxycholesterol then acts as a high-affinity ligand for the G protein-coupled receptor EBI2 (Epstein-Barr virus-induced G protein-coupled receptor 2), triggering downstream signaling cascades that are particularly important in immune cell migration and positioning.[4][5]

Dihydroxycholesterol Signaling Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_cellular_response Cellular Response Cholesterol Cholesterol 25-Hydroxycholesterol 25-Hydroxycholesterol Cholesterol->25-Hydroxycholesterol CH25H 7α,25-Dihydroxycholesterol 7α,25-Dihydroxycholesterol 25-Hydroxycholesterol->7α,25-Dihydroxycholesterol CYP3A4 EBI2 EBI2 (GPR183) Receptor 7α,25-Dihydroxycholesterol->EBI2 Ligand Binding Downstream Signaling Downstream Signaling EBI2->Downstream Signaling Activation Immune Cell Migration Immune Cell Migration Downstream Signaling->Immune Cell Migration

Caption: Biosynthesis and signaling pathway of 7α,25-dihydroxycholesterol.

Experimental Workflow

The overall experimental workflow for the analysis of dihydroxycholesterols involves sample preparation, which includes protein precipitation and/or solid-phase extraction, followed by HPLC separation and subsequent detection and quantification by ESI-MS/MS.

Experimental Workflow Sample Biological Sample (e.g., Plasma, Cells) Preparation Sample Preparation (Protein Precipitation / SPE) Sample->Preparation HPLC HPLC Separation (Reversed-Phase C18) Preparation->HPLC MS ESI-MS/MS Detection (MRM Mode) HPLC->MS Analysis Data Analysis and Quantification MS->Analysis

Caption: General workflow for dihydroxycholesterol analysis.

Experimental Protocols

Sample Preparation

A straightforward and effective method for extracting dihydroxycholesterols from human plasma involves protein precipitation with cold ethanol.[6][7] For other matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be employed.[8][9]

Protocol: Protein Precipitation

  • To 100 µL of plasma, add an internal standard solution.

  • Add 400 µL of cold ethanol.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.

Protocol: Solid-Phase Extraction (SPE) [8]

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water containing 0.1% formic acid.

  • Load the pre-treated and diluted sample onto the cartridge.

  • Wash the cartridge with 600 µL of water with 0.1% formic acid, followed by 600 µL of hexane to remove non-polar impurities.

  • Elute the dihydroxycholesterols with 1 mL of butyl acetate.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

HPLC Conditions

Reversed-phase chromatography using a C18 column is commonly used for the separation of dihydroxycholesterols.[8]

  • HPLC System: A standard HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is then increased to elute the more hydrophobic dihydroxycholesterols.

  • Injection Volume: 5 - 20 µL.

ESI-MS/MS Conditions

Electrospray ionization in positive ion mode is generally used for the detection of dihydroxycholesterols. Quantification is achieved using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: Optimized for the specific instrument.

  • Ion Spray Voltage: Optimized for the specific instrument.

  • MRM Transitions: Precursor-to-product ion transitions need to be optimized for each specific dihydroxycholesterol and the internal standard.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of dihydroxycholesterols using HPLC-ESI-MS/MS.

AnalyteMatrixLLOQRecovery (%)Concentration in Healthy IndividualsReference
7α,25-dihydroxycholesterolHuman Plasma--0.21 ± 0.05 nM[6][7]
7α,27-dihydroxycholesterolHuman Plasma--3.4 ± 0.1 nM[6][7]
24S-hydroxycholesterolHuman Plasma40 µg/L98-103%-[9]
27-hydroxycholesterolHuman Plasma25 µg/L98-103%-[9]
24(S)-hydroxycholesterolHuman Plasma1 ng/mL--[10]
24(S)-hydroxycholesterolHuman CSF0.025 ng/mL--[10]

LLOQ: Lower Limit of Quantification

Conclusion

The HPLC-ESI-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of dihydroxycholesterols in biological samples. The detailed protocols and data presented in this application note can be adapted by researchers for their specific needs in studying the roles of these important signaling molecules in health and disease. The use of appropriate internal standards and careful optimization of sample preparation and instrument parameters are critical for achieving accurate and reproducible results.

References

Application Notes & Protocols: Preparation and Characterization of Cationic Cholesterol-DOPE Lipoplexes for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNA (siRNA) offers a powerful tool for gene silencing, but its therapeutic application is hindered by poor cellular uptake and degradation by nucleases. Cationic liposomes are effective non-viral vectors that can encapsulate and protect siRNA, facilitating its delivery into target cells. This document provides detailed protocols for the preparation of lipoplexes using a cationic cholesterol derivative (such as OH-C-Chol or DC-Chol) and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

The cationic cholesterol's primary role is to electrostatically interact with the negatively charged phosphate backbone of siRNA, leading to the formation of a stable complex known as a lipoplex.[1] DOPE, a neutral helper lipid, is crucial for the subsequent endosomal escape of the siRNA.[2][3][4] At the acidic pH of the endosome, DOPE undergoes a conformational change that destabilizes the endosomal membrane, allowing the siRNA to be released into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene knockdown.[5][4]

The following sections detail the preparation of these lipoplexes, methods for their characterization, and protocols for in vitro evaluation.

Data Presentation

The physicochemical properties and biological activity of lipoplexes are highly dependent on their composition and the molar ratio of cationic lipid nitrogen to siRNA phosphate (N/P ratio).[1]

Table 1: Physicochemical Properties of Cationic Cholesterol:DOPE Lipoplexes at Various N/P Ratios

Formulation (Molar Ratio)N/P RatioAvg. Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DC-Chol:DOPE (1:1)0.5~250 - 450> 0.3Negative[6][7]
DC-Chol:DOPE (1:1)2.5~201 - 478~0.2 - 0.4Positive[6][7]
DC-Chol:DOPE (1:1)5.0~220 - 400~0.2 - 0.4Increasingly Positive[6][7]
DC-Chol:DOPE (1:1)10.0~230 - 350~0.2 - 0.4Increasingly Positive[6][7]
MA-Chol:DOPE (1:1)Not specified52 ± 2NarrowNot specified[8]

Note: Data is compiled from representative studies. Actual values will vary based on specific lipids, preparation methods, and buffer conditions.

Table 2: Effect of Lipid Composition and N/P Ratio on Cytotoxicity and Gene Silencing

FormulationCell LinesiRNA Conc. (nM)N/P RatioGene Silencing Efficiency (%)Cell Viability (%)Reference
DC-Chol:DOPE (1:1)A549402.5~79> 80[7]
DC-Chol:DOPE (1:1)A549405.0~63> 80[7]
DC-Chol:DOPE (1:1)A5494010.0~77~60-70[7]
LinOS:Cholesterol (1:2)HeLa153.0Not specified~89[9]
LinOS:Cholesterol (1:2)HeLa3.7511.9Not specified~94[9]

Note: Gene silencing and viability are highly cell-type and siRNA sequence dependent. These values serve as a general guide.

Experimental Workflow & Signaling Pathways

The overall process for preparing and evaluating siRNA lipoplexes is outlined below.

G cluster_prep Phase 1: Preparation cluster_char Phase 2: Characterization cluster_eval Phase 3: In Vitro Evaluation lipids 1. Dissolve Cationic Cholesterol & DOPE in Chloroform film 2. Create Thin Lipid Film lipids->film hydrate 3. Hydrate Film to Form Liposomes film->hydrate size_reduce 4. Size Reduction (Sonication/Extrusion) hydrate->size_reduce lipoplex 5. Mix Liposomes with siRNA Solution (Lipoplex Formation) size_reduce->lipoplex dls A. Size & Zeta Potential (DLS) lipoplex->dls gel B. Complexation Efficiency (Gel Retardation) lipoplex->gel transfect C. Transfect Cells with Lipoplexes lipoplex->transfect mtt D. Assess Cytotoxicity (MTT Assay) transfect->mtt qpcr E. Measure Gene Knockdown (qRT-PCR) transfect->qpcr

Caption: Workflow for siRNA-Lipoplex Preparation and Evaluation.

The mechanism by which this compound:DOPE lipoplexes deliver siRNA involves cellular uptake and endosomal escape.

G cluster_cell Cytoplasm cluster_endo Endosome (Acidic pH) RISC RISC mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage siRNA_free Free siRNA siRNA_free->RISC lipoplex_endo Lipoplex in Endosome escape Endosomal Escape (DOPE-mediated) lipoplex_endo->escape Membrane Destabilization escape->siRNA_free siRNA Release lipoplex_ext Lipoplex lipoplex_ext->lipoplex_endo Endocytosis (e.g., Macropinocytosis)

Caption: Cellular Uptake and Endosomal Escape of siRNA Lipoplexes.

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes (Thin-Film Hydration)

This protocol describes a common method for preparing cationic liposomes that will subsequently be complexed with siRNA.[10][11][12]

Materials:

  • Cationic Cholesterol (e.g., this compound, DC-Chol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • RNase-free water or buffer (e.g., HEPES, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation: a. Dissolve the cationic cholesterol and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).[8] b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at 45-60°C to form a thin, uniform lipid film on the flask's inner surface.[10][12] d. Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.[11]

  • Hydration: a. Hydrate the lipid film with an appropriate volume of RNase-free water or buffer by vortexing.[11] The temperature of the hydration medium should be above the lipid phase transition temperature (e.g., 60°C).[12] This process forms multilamellar vesicles (MLVs).

  • Size Reduction: a. To achieve a uniform size distribution, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.[13] b. Alternatively, for more uniform small unilamellar vesicles (SUVs), pass the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a high-pressure extruder.[10]

Protocol 2: Formulation of siRNA Lipoplexes

This protocol details the complexation of the prepared cationic liposomes with siRNA.

Materials:

  • Cationic liposome suspension (from Protocol 1)

  • siRNA stock solution (in RNase-free buffer)

  • RNase-free buffer

Procedure:

  • Dilute the cationic liposome suspension to the desired concentration in an RNase-free buffer.[11]

  • In a separate tube, dilute the siRNA stock solution to the desired concentration with the same buffer.[11]

  • Calculate the required volumes to achieve the target N/P ratio. The N/P ratio is the molar ratio of the positively charged nitrogen atoms in the cationic lipid to the negatively charged phosphates in the siRNA.[1][11]

  • Add the diluted siRNA solution to the diluted liposome suspension while gently vortexing. The order of addition can be critical and should be kept consistent.[11]

  • Incubate the mixture at room temperature for 15-30 minutes to allow for stable lipoplex formation.[4][13][14] The prepared lipoplexes are now ready for characterization or in vitro experiments.

Protocol 3: Characterization of siRNA Lipoplexes

A. Particle Size and Zeta Potential Analysis

  • Dilute the lipoplex suspension in nuclease-free water or an appropriate buffer.

  • Measure the hydrodynamic diameter (Z-average size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (Zeta Potential) using the same instrument.[4][14]

B. siRNA Complexation Efficiency (Gel Retardation Assay) This assay determines the N/P ratio at which the siRNA is fully complexed with the liposomes.[11]

  • Prepare lipoplexes at various N/P ratios (e.g., 0.5, 1, 2, 4, 8).

  • Load the samples into the wells of a 1-2% agarose gel containing a nucleic acid stain (e.g., ethidium bromide).

  • Load a sample of uncomplexed ("naked") siRNA as a control.

  • Run the gel electrophoresis at a constant voltage (e.g., 80-100 V).

  • Visualize the gel under a UV transilluminator. Free siRNA will migrate through the gel, while siRNA complexed within the lipoplexes will be retained in the loading well.[11] The N/P ratio at which the siRNA band disappears from the gel indicates efficient complexation.[6]

Protocol 4: In Vitro Evaluation of Lipoplexes

A. Cell Culture and Transfection

  • Plate target cells in a multi-well plate (e.g., 24- or 96-well) and grow them to 50-80% confluency.[14]

  • On the day of transfection, replace the growth medium.

  • Add the prepared siRNA lipoplexes to the cells to achieve the desired final siRNA concentration (e.g., 50 nM).[14][15]

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • After incubation, remove the transfection medium and replace it with a fresh, complete growth medium.[11]

  • Continue to incubate the cells for 24-72 hours before assessing cytotoxicity or gene knockdown.

B. Cytotoxicity Assessment (MTT Assay)

  • After the desired incubation period (e.g., 24 or 48 hours), add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10][12]

  • Remove the medium and add DMSO to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.[4]

C. Gene Silencing Assessment (qRT-PCR)

  • After 48-72 hours post-transfection, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative gene expression to determine the percentage of gene knockdown compared to cells treated with a negative control siRNA.[16]

References

Quantitative Analysis of Oxysterols in Diverse Tissue Types: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The quantitative analysis of oxysterols, oxidized derivatives of cholesterol, is of paramount importance for researchers, scientists, and drug development professionals. These molecules are not merely byproducts of cholesterol metabolism but are crucial signaling molecules involved in a myriad of physiological and pathological processes. Dysregulation of oxysterol homeostasis has been implicated in atherosclerosis, neurodegenerative diseases, inflammation, and cancer. Consequently, accurate and robust methods for their quantification in various biological matrices are essential for understanding disease mechanisms and for the development of novel therapeutic interventions.

This document provides a detailed overview of the methodologies for the quantitative analysis of oxysterols in different tissue types, including the liver, brain, and adipose tissue. It summarizes key quantitative data, presents detailed experimental protocols for widely used analytical techniques, and illustrates the central signaling pathways regulated by oxysterols.

Quantitative Data Summary

The following tables summarize the reported concentrations of key oxysterols in various human and mouse tissues. These values are intended to serve as a reference range and can vary based on analytical methodology, and the physiological or pathological state of the subject.

Table 1: Oxysterol Concentrations in Human Tissues

OxysterolTissueConcentration Range (ng/g wet weight)Analytical Method
24S-Hydroxycholesterol (24S-OHC)Brain (Cortex)10,000 - 20,000[1]GC-MS, LC-MS/MS
27-Hydroxycholesterol (27-OHC)Liver50 - 200GC-MS, LC-MS/MS
7-Ketocholesterol (7-KC)Adipose Tissue270 - 910[2]LC-MS/MS
7α-Hydroxycholesterol (7α-OHC)Liver100 - 500GC-MS, LC-MS/MS
25-Hydroxycholesterol (25-OHC)Plasma1 - 5 ng/mL[3]LC-MS/MS

Table 2: Oxysterol Concentrations in Mouse Tissues

OxysterolTissueConcentration Range (ng/g wet weight)Analytical Method
24S-Hydroxycholesterol (24S-OHC)Brain20,000 - 60,000[4]GC-MS, LC-MS/MS
27-Hydroxycholesterol (27-OHC)Liver100 - 400LC-MS/MS
Plasma~10.7 ng/mL[5]LC-MS/MS
Cerebral Cortex~0.4 ng/mL[3]LC-MS/MS
7-Ketocholesterol (7-KC)Plasma2.63 - 30.47 ng/mL[6]LC-MS/MS
7α-Hydroxycholesterol (7α-OHC)Liver50 - 150LC-MS/MS
Plasma~45.5 ng/mL[5]LC-MS/MS
25-Hydroxycholesterol (25-OHC)Plasma~1 ng/mL[3]LC-MS/MS

Experimental Protocols

Accurate quantification of oxysterols requires meticulous sample preparation and sensitive analytical techniques. The two most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantitative Analysis of Oxysterols by LC-MS/MS

This protocol provides a general framework for the analysis of oxysterols in tissue samples. Optimization may be required based on the specific oxysterols of interest and the tissue matrix.

1. Sample Preparation:

  • Homogenization: Weigh 50-100 mg of frozen tissue and homogenize in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v), containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

  • Internal Standards: Add a mixture of deuterated internal standards for the oxysterols of interest to the homogenate to correct for extraction losses and matrix effects.

  • Lipid Extraction: Perform a liquid-liquid extraction. After vortexing and centrifugation, collect the organic phase containing the lipids.

  • Saponification (Optional): To measure total oxysterols (free and esterified), perform a mild alkaline hydrolysis (saponification) using ethanolic potassium hydroxide. This step is omitted for the analysis of free oxysterols.

  • Solid-Phase Extraction (SPE): Purify the lipid extract using a silica-based SPE cartridge to remove interfering lipids, particularly the highly abundant cholesterol.[7][8] Elute the oxysterol fraction with a more polar solvent.

  • Derivatization (Optional): To enhance ionization efficiency and chromatographic separation, derivatize the oxysterols. Common derivatization reagents include picolinic acid or N,N-dimethylglycine.[9]

  • Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Use a C18 or a phenyl-hexyl column for separation.[10]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate, is typically used.[10]

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Mass Spectrometry:

    • Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10] Define specific precursor-to-product ion transitions for each oxysterol and internal standard.

Protocol 2: Quantitative Analysis of Oxysterols by GC-MS

GC-MS is a powerful technique for oxysterol analysis, often providing excellent chromatographic resolution.

1. Sample Preparation:

  • Homogenization and Extraction: Follow the same initial steps as for LC-MS/MS (homogenization and lipid extraction).

  • Saponification: Saponification is typically required for GC-MS analysis to hydrolyze esterified oxysterols and remove interfering fatty acids.

  • Purification: Use SPE to remove cholesterol.[8]

  • Derivatization: This is a critical step for GC-MS as it increases the volatility and thermal stability of the oxysterols. Trimethylsilyl (TMS) ether derivatives are commonly prepared using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

2. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A medium polarity capillary column, such as one with a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase, is suitable.[8]

    • Injector: Use a splitless injection mode.

    • Temperature Program: A temperature gradient is used to separate the different oxysterol derivatives.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is commonly used.

    • Analysis Mode: Operate in Selected Ion Monitoring (SIM) or full scan mode. SIM provides higher sensitivity for targeted analysis.

Signaling Pathways and Experimental Workflows

Oxysterol Signaling Pathways

Oxysterols exert their biological effects primarily through the regulation of two key transcription factor families: Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[11][12]

Liver X Receptor (LXR) Signaling Pathway:

LXRs (LXRα and LXRβ) are nuclear receptors that, upon activation by oxysterols, form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, regulating their transcription. Key LXR target genes are involved in cholesterol efflux (e.g., ABCA1, ABCG1), and fatty acid metabolism.[13][14][15]

LXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterols_ext Oxysterols Oxysterols_cyt Oxysterols Oxysterols_ext->Oxysterols_cyt LXR LXR Oxysterols_cyt->LXR binds LXR_RXR_active LXR-RXR (Active) LXR->LXR_RXR_active RXR RXR RXR->LXR_RXR_active LXR_RXR_inactive LXR-RXR (Inactive) LXRE LXRE LXR_RXR_active->LXRE binds Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes activates Transcription Transcription SREBP_Signaling cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex Cleavage Proteolytic Cleavage SREBP_SCAP->Cleavage Low Sterols INSIG INSIG INSIG->SREBP_SCAP retains Oxysterols Oxysterols Oxysterols->INSIG binds nSREBP nSREBP (Active) Cleavage->nSREBP SRE SRE nSREBP->SRE binds Target_Genes Target Genes (Cholesterol Synthesis & Uptake) SRE->Target_Genes activates Experimental_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization (with antioxidant & internal standards) Tissue_Sample->Homogenization Lipid_Extraction Liquid-Liquid Extraction Homogenization->Lipid_Extraction Saponification Saponification (Optional) Lipid_Extraction->Saponification SPE Solid-Phase Extraction (Cholesterol Removal) Saponification->SPE Derivatization Derivatization (Optional) SPE->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

Application Notes and Protocols for Plasmid DNA Delivery Using Cholesterol-Based Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. The success of this therapeutic approach is fundamentally dependent on the development of safe and efficient vectors to deliver genetic material, such as plasmid DNA (pDNA), into target cells. While viral vectors are efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives.[1][2] Among these, cationic lipid-based systems, particularly those incorporating cholesterol, have emerged as a leading platform.

Cholesterol-based cationic lipids are synthetic molecules designed to efficiently package and transport negatively charged pDNA across cellular membranes. They are typically composed of three key domains: a hydrophobic cholesterol anchor, a linker, and a positively charged headgroup.[2] The cholesterol moiety provides structural stability to the lipid bilayer of the liposome, enhances resistance to serum proteins in the bloodstream, and contributes to lower cytotoxicity compared to other lipid anchors.[3][4] The cationic headgroup interacts electrostatically with the anionic phosphate backbone of pDNA, leading to its condensation and the formation of nanoparticle complexes known as lipoplexes. The nature of the linker and headgroup can be modified to fine-tune the delivery system's efficiency and biocompatibility.[1][5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing cholesterol-based cationic lipids for pDNA delivery in research and therapeutic development.

Structural Design and Mechanism of Action

The effectiveness of a cholesterol-based cationic lipid is determined by its molecular structure. Variations in the headgroup, linker, and anchor influence DNA binding, lipoplex stability, and interaction with cellular components.

  • Hydrophobic Domain: Cholesterol's rigid, bulky structure is a key feature, offering greater stability and biocompatibility compared to lipids with fatty acid chains.[3] This structure contributes to the lipoplexes' ability to resist destabilization by serum proteins, a critical factor for in vivo applications.[3]

  • Linker Group: The linker connects the cholesterol anchor to the cationic head. Common linkers include ether, ester, carbamate, and amide bonds.[1][7] Ether linkages are generally more stable, while ester and carbamate bonds can be biodegradable.[1][7] Studies have shown that ether-linked lipids can provide improved gene transfer efficiency.[1][3]

  • Cationic Headgroup: The headgroup's positive charge is crucial for binding DNA. Polyamines (like spermine) and amino acid residues (like lysine or histidine) are frequently used.[1][5] The structure and pKa of the headgroup affect the charge density of the liposome, its ability to condense DNA, and its role in endosomal escape.[5][8]

The overall mechanism involves several key steps: the self-assembly of cationic lipids and pDNA into lipoplexes, cellular uptake via endocytosis, escape from the endosome into the cytoplasm, and finally, entry of the pDNA into the nucleus for transcription. The inclusion of a "helper lipid," such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is often critical. DOPE's fusogenic properties are believed to destabilize the endosomal membrane, facilitating the release of the lipoplex into the cytoplasm.[9][10][11]

cluster_Lipid Cholesterol-Based Cationic Lipid Structure Chol Cholesterol Anchor Linker Linker Group (e.g., Ether, Ester) Chol->Linker Head Cationic Headgroup (e.g., Polyamine, Amino Acid) Linker->Head

Caption: General structure of a cholesterol-based cationic lipid.

Data Summary: Performance of Cholesterol-Based Cationic Lipids

The following tables summarize quantitative data from various studies, highlighting the performance of different cholesterol-based cationic lipid formulations.

Table 1: Transfection Efficiency of Novel Cholesterol-Based Cationic Lipids

Cationic LipidCo-LipidCell LineOptimal N/P Ratio*Transfection EfficiencyReference
Lipid 1a (Lysine-based)DOPE293T3:1~30% GFP positive cells[1]
DC-CholDOPE293T3:1<30% GFP positive cells[1]
Chorn LNPHelper Lipids--~60% GFP positive cells[11]
DC-Chol/DOPE Emulsion (E2)DOPE--17.39%[12]
DC-Chol/DOPE Liposome (L3)DOPE--11.47%[12]

*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA.

Table 2: Physicochemical Properties and Cytotoxicity of Lipoplexes

FormulationParticle Size (nm)Zeta Potential (mV)Cell Viability (%)Cell LineReference
DNA/E2 (Emulsion)150 - 230-Comparable to Liposome-[12]
DNA/L3 (Liposome)150 - 230---[12]
CholCadLys-Cholesterol~76 (liposomes)-~100% (No observable toxicity)Hek-293 FT[13]
Lipofectamine™ 2000--~50%Hek-293 FT[13]

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes

This protocol describes the thin-film hydration method, a common technique for preparing liposomes.

Materials:

  • Cholesterol-based cationic lipid (e.g., DC-Chol)

  • Helper lipid (e.g., DOPE)

  • Chloroform or another suitable organic solvent

  • Sterile, nuclease-free buffer (e.g., 5% dextrose solution, PBS, or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the cholesterol-based cationic lipid and the helper lipid (e.g., DOPE or cholesterol) in chloroform at the desired molar ratio (e.g., 1:1 or 2:1).[3][13][14]

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 50°C). This will create a thin, dry lipid film on the inner surface of the flask. Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent.[14][]

  • Hydration: Hydrate the lipid film by adding a sterile, nuclease-free buffer. The volume depends on the desired final lipid concentration. Vortex the flask to suspend the lipids, forming multilamellar vesicles (MLVs).[]

  • Sonication/Extrusion: To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.[14] Alternatively, for a more defined size, use a mini-extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Storage: Store the resulting liposome suspension at 4°C under an inert gas like argon.

cluster_workflow Liposome Preparation and Transfection Workflow start 1. Dissolve Cationic Lipid & Helper Lipid in Chloroform film 2. Create Thin Lipid Film (Rotary Evaporation) start->film hydrate 3. Hydrate Film with Buffer (Forms MLVs) film->hydrate sonicate 4. Sonicate or Extrude (Forms SUVs) hydrate->sonicate lipoplex 5. Mix Liposomes with pDNA (Forms Lipoplexes) sonicate->lipoplex incubate_cells 6. Add Lipoplexes to Cells in Serum-Free Media lipoplex->incubate_cells assay 7. Assay for Gene Expression (e.g., GFP, Luciferase) incubate_cells->assay

Caption: Experimental workflow for transfection using cholesterol-based lipids.

Protocol 2: Formation of Lipoplexes (Cationic Liposome-pDNA Complexes)

Materials:

  • Cationic liposome suspension (from Protocol 1)

  • Plasmid DNA (pDNA) solution of known concentration

  • Serum-free cell culture medium (e.g., DMEM, Opti-MEM)

Procedure:

  • Dilution: In separate sterile tubes, dilute the required amount of pDNA and cationic liposome suspension in equal volumes of serum-free medium.

  • Complexation: Add the diluted pDNA solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex. The order of addition can be critical and should be consistent.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.[2][13] The final volume should be sufficient for adding to the cells. The ratio of cationic lipid to DNA (N/P ratio) is a critical parameter that must be optimized for each lipid, cell type, and plasmid combination.[2]

Protocol 3: Cell Culture and Transfection

Materials:

  • Adherent cells (e.g., 293T, HeLa, AGS, Huh-7)

  • Complete cell culture medium (with serum)

  • Serum-free cell culture medium

  • Multi-well cell culture plates (e.g., 24-well)

  • Lipoplex solution (from Protocol 2)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

  • Preparation for Transfection: On the day of transfection, gently remove the complete medium from the cells and wash once with serum-free medium or PBS.

  • Transfection: Add the prepared lipoplex solution (from Protocol 2) dropwise to each well. Gently rock the plate to ensure even distribution. The volume of the lipoplex solution added should be appropriate for the well size (e.g., 200 µL for a 24-well plate).[2]

  • Incubation: Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) medium.

  • Gene Expression: Return the cells to the incubator and allow for gene expression for 24-72 hours before analysis.

Protocol 4: Assessing Transfection Efficiency

Transfection efficiency is typically assessed using a reporter gene on the plasmid, such as Green Fluorescent Protein (GFP) or luciferase.

A. Using GFP Reporter Gene:

  • Visualization: At 24-72 hours post-transfection, visualize the cells using a fluorescence microscope. The percentage of fluorescent cells provides a qualitative measure of transfection efficiency.

  • Quantification (Flow Cytometry): For a quantitative analysis, detach the cells using trypsin, resuspend them in PBS, and analyze them using a flow cytometer. The percentage of GFP-positive cells and the mean fluorescence intensity (MFI) can be accurately determined.[1]

B. Using Luciferase Reporter Gene:

  • Cell Lysis: At 24-48 hours post-transfection, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Normalization: Normalize the luciferase activity to the total protein concentration in the lysate (determined by a BCA or Bradford assay) to account for variations in cell number.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Transfected cells in a 96-well plate

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Timing: Perform the assay at 24-48 hours post-transfection.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to untreated control cells.

Mechanism of Cellular Uptake and Endosomal Escape

cluster_pathway Cellular Delivery Pathway lipoplex Lipoplex (Cationic Lipid + pDNA) cell_surface Cell Surface (Negative Charge) lipoplex->cell_surface Electrostatic Interaction endocytosis 1. Endocytosis cell_surface->endocytosis endosome Endosome endocytosis->endosome escape 2. Endosomal Escape (Membrane Fusion/Destabilization) endosome->escape cytoplasm Cytoplasm escape->cytoplasm nuclear_import 3. Nuclear Import cytoplasm->nuclear_import nucleus Nucleus (Gene Expression) nuclear_import->nucleus

Caption: Pathway of lipoplex-mediated gene delivery into a cell.

The positively charged lipoplex initially binds to the negatively charged cell surface.[9] The complex is then internalized by the cell through endocytosis. Once inside the endosome, the cationic lipids are thought to interact with anionic lipids in the endosomal membrane. This interaction, facilitated by fusogenic helper lipids like DOPE, leads to the disruption of the endosomal membrane and the release of the pDNA into the cytoplasm.[9][10] The pDNA must then traverse the cytoplasm and enter the nucleus to be transcribed into mRNA, leading to the production of the desired protein.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Affected by 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-hydroxycholesterol (25-HC) is a biologically active oxysterol that plays a critical role in cholesterol homeostasis, immune responses, and antiviral activities. It exerts its effects by modulating the expression and activity of various proteins involved in key cellular signaling pathways. This document provides a detailed protocol for the Western blot analysis of proteins significantly affected by 25-HC, enabling researchers to investigate its mechanism of action and potential therapeutic applications. The primary signaling cascades influenced by 25-HC are the Liver X Receptor (LXR) pathway and the Integrated Stress Response (ISR).

Key Protein Targets:

  • LXR Signaling Pathway:

    • Sterol Regulatory Element-Binding Protein 1 (SREBP-1): A key transcription factor in fatty acid and cholesterol synthesis.

    • Sterol Regulatory Element-Binding Protein 2 (SREBP-2): A primary regulator of cholesterol biosynthesis.

    • ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1): Promote cholesterol efflux.

    • 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA Reductase): The rate-limiting enzyme in cholesterol synthesis.[1][2]

    • Low-density lipoprotein receptor (LDLR): Mediates the uptake of LDL-cholesterol.

  • Integrated Stress Response (ISR):

    • Phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α): A central mediator of the ISR.

    • Activating transcription factor 4 (ATF4): A key transcription factor induced during the ISR.

    • C/EBP homologous protein (CHOP): A pro-apoptotic transcription factor induced by ER stress.

Quantitative Data Summary

The following tables summarize the quantitative changes in protein expression observed in response to 25-hydroxycholesterol treatment as reported in the literature.

Table 1: Regulation of Proteins in the LXR Signaling Pathway by 25-Hydroxycholesterol

ProteinCell TypeTreatment ConditionsChange in Protein LevelFold Change (approx.)Reference
Mature SREBP-1THP-1 macrophages12 µM 25-HC, 6hDecrease~0.5x[3]
Mature SREBP-2CHO cells25-HC (dose-dependent)DecreaseNot specified[4]
ABCA1HepG2 cells2 µM 25-HC, 16hIncrease>2x[2]
ABCG1HepG2 cells2 µM 25-HC, 16hIncrease>2x[2]
HMG-CoA ReductaseChicken myeloblasts25-HC, 60 minDecrease~0.2x[1]
HMG-CoA ReductaseBMDMs25-HC (dose-dependent)DecreaseNot specified
CH25HHepG2 cells4 µM 25-HC, 16hIncrease~4x[2]

Table 2: Regulation of Proteins in the Integrated Stress Response by 25-Hydroxycholesterol

ProteinCell TypeTreatment ConditionsChange in Protein LevelFold Change (approx.)Reference
Phospho-eIF2αBMDMs5 µM 25-HC, 16-24hIncrease>2x[2]
CHOPBMDMs5 µM 25-HC, 24hIncrease>3x[2]

Signaling Pathway and Experimental Workflow Diagrams

LXR_Signaling_Pathway cluster_nucleus Nucleus 25-HC 25-HC LXR LXR 25-HC->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR SREBP1 SREBP-1 LXR_RXR->SREBP1 Upregulates ABCA1_ABCG1 ABCA1/ABCG1 LXR_RXR->ABCA1_ABCG1 Upregulates CH25H CH25H LXR_RXR->CH25H Upregulates Lipid_Synthesis Fatty Acid & Cholesterol Synthesis SREBP1->Lipid_Synthesis Promotes Cholesterol_Efflux Cholesterol Efflux ABCA1_ABCG1->Cholesterol_Efflux Promotes CH25H->25-HC Synthesizes Positive_Feedback Positive Feedback

Figure 1. 25-Hydroxycholesterol (25-HC) activates the Liver X Receptor (LXR) signaling pathway.

Integrated_Stress_Response 25-HC 25-HC ER_Stress ER Stress 25-HC->ER_Stress Induces GCN2 GCN2 ER_Stress->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Upregulates Translation Global_Translation Global Protein Translation p_eIF2a->Global_Translation Inhibits CHOP CHOP ATF4->CHOP Induces Expression Apoptosis Apoptosis CHOP->Apoptosis Promotes

Figure 2. 25-Hydroxycholesterol (25-HC) activates the Integrated Stress Response (ISR) pathway.

Western_Blot_Workflow A Cell Culture and 25-HC Treatment B Cell Lysis (Whole Cell or Nuclear/Cytoplasmic Fractionation) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis and Quantification I->J

References

Application Notes: Methods for Determining Cholesterol Efflux after Oxysterol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules in the regulation of lipid homeostasis.[1][2] They function as natural ligands for Liver X Receptors (LXRs), a class of nuclear receptors that play a central role in controlling the expression of genes involved in cholesterol transport, efflux, and metabolism.[1][3][4] Upon activation by oxysterols, LXRs stimulate the removal of excess cholesterol from cells, a key process in preventing the development of atherosclerosis.[4][5] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to measure cholesterol efflux from cultured cells following treatment with oxysterols.

The primary mechanism by which oxysterols promote cholesterol efflux is through the transcriptional upregulation of ATP-binding cassette (ABC) transporters, particularly ABCA1 and ABCG1.[5][6][7] These transporters are critical for transferring intracellular cholesterol to extracellular acceptors such as apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL).[8][9] Measuring the efficiency of this efflux process is fundamental to understanding the cellular response to oxysterols and for screening compounds that may modulate this pathway for therapeutic purposes.

Signaling Pathway: Oxysterol-Induced Cholesterol Efflux

Oxysterols readily enter the cell and bind to LXRα or LXRβ in the nucleus.[10][11] This binding event causes a conformational change, leading to the formation of a permissive heterodimer with the Retinoid X Receptor (RXR).[4][11] This LXR/RXR complex then binds to specific DNA sequences known as LXR Response Elements (LREs) located in the promoter regions of target genes, including ABCA1 and ABCG1.[3][5] This binding recruits coactivator proteins and initiates the transcription of these genes, leading to increased synthesis of ABCA1 and ABCG1 proteins.[4] These newly synthesized transporters traffic to the cell membrane, where they facilitate the efflux of intracellular cholesterol to extracellular acceptors, thereby reducing the cellular cholesterol load.[5][12]

G cluster_cell Macrophage cluster_nucleus Nucleus Oxysterol Oxysterol (e.g., 22(R)-OHC, 25-OHC) LXR_RXR LXR/RXR Heterodimer Oxysterol->LXR_RXR Activates LRE LRE (on ABCA1/ABCG1 promoter) LXR_RXR->LRE Binds to mRNA ABCA1/ABCG1 mRNA LRE->mRNA Promotes Transcription Protein ABCA1 / ABCG1 Protein Transporters mRNA->Protein Translation Efflux Cholesterol Efflux Protein->Efflux Mediates Acceptor Extracellular Acceptor (ApoA-I / HDL) Efflux->Acceptor

Caption: LXR signaling pathway activated by oxysterols.

Experimental Methods for Quantifying Cholesterol Efflux

Several methods are available to quantify cholesterol efflux, each with distinct advantages. The choice of method often depends on the required throughput, sensitivity, and available equipment. The two most widely used approaches involve radiolabeled and fluorescently labeled cholesterol.

Method Tracer Molecule Detection Method Advantages Disadvantages Citations
Radiolabeling Assay [³H]cholesterolLiquid Scintillation CountingGold standard, high sensitivity and accuracy.Requires handling of radioactive materials, low throughput.[5][7][13][14]
Fluorescence Assay BODIPY-cholesterolFluorescence Plate ReaderNon-radioactive, high-throughput, sensitive.Fluorescent tag may slightly alter cholesterol behavior.[15][16][17][18]
Stable Isotope Assay [d₇]cholesterolLiquid Chromatography-Mass Spectrometry (LC-MS)Non-radioactive, highly specific and accurate, can measure net flux.Requires specialized LC-MS equipment, lower throughput.[18][19]

Experimental Workflow and Protocols

The general workflow for a cholesterol efflux assay is a multi-step, cell-based process that requires careful control of several factors to ensure accuracy and reproducibility.[20] The main steps include labeling cells with a cholesterol tracer, an equilibration period where the tracer incorporates into cellular cholesterol pools, treatment with the oxysterol of interest, and an efflux period in the presence of a cholesterol acceptor.

G A 1. Seed Macrophages (e.g., J774, RAW264.7) B 2. Label Cells with Tracer ([³H]cholesterol or BODIPY-cholesterol) A->B C 3. Equilibrate and Treat Incubate with oxysterol to induce gene expression B->C D 4. Initiate Efflux Wash cells and add acceptor (e.g., ApoA-I, HDL) C->D E 5. Collect Samples Separate media (acceptor) and lyse cells D->E F 6. Quantify Tracer Scintillation counting or fluorescence reading E->F G 7. Calculate % Efflux F->G

Caption: General experimental workflow for cholesterol efflux assays.
Protocol 1: [³H]Cholesterol Efflux Assay

This protocol is adapted from established methods and is considered the gold standard for measuring cholesterol efflux.[5][14]

Materials:

  • Macrophage cell line (e.g., J774, RAW 264.7)

  • Culture medium (e.g., DMEM with 10% FBS)

  • [³H]cholesterol (1 mCi/mL in ethanol)

  • ACAT inhibitor (e.g., 58-035)

  • Oxysterols (e.g., 22(R)-hydroxycholesterol) dissolved in an appropriate solvent

  • Bovine Serum Albumin (BSA)

  • Cholesterol acceptor: Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)

  • Phosphate-Buffered Saline (PBS)

  • Isopropanol or 0.1M NaOH for cell lysis

  • Scintillation cocktail and vials

  • 24-well tissue culture plates

Procedure:

  • Cell Plating: Seed macrophages in 24-well plates at a density that will result in ~80% confluency after 24-48 hours.[5][14]

  • Labeling: Wash cells once with PBS. Add culture medium containing [³H]cholesterol (e.g., 1.0 µCi/mL) and an ACAT inhibitor (2 µg/mL) to prevent esterification of the labeled cholesterol. Incubate for 24 hours.[5]

  • Equilibration and Treatment:

    • Wash cells twice with warm PBS to remove unincorporated [³H]cholesterol.[5]

    • Add fresh serum-free medium containing 0.2% BSA.

    • Add the desired concentration of oxysterol (e.g., 1.0 µg/mL) or vehicle control to the appropriate wells.[5]

    • Incubate for 18-24 hours to allow for LXR target gene induction and equilibration of the tracer within cellular pools.[14][18]

  • Cholesterol Efflux:

    • Wash cells twice with warm PBS.

    • Add 1 mL of serum-free medium containing 0.2% BSA and the chosen cholesterol acceptor (e.g., 10-15 µg/mL ApoA-I).[5] Include control wells with medium and BSA but no acceptor to measure background efflux.[14]

    • Incubate for 4 hours at 37°C.[5]

  • Sample Collection and Quantification:

    • Carefully collect the medium from each well into scintillation vials. Centrifuge the medium at 14,000 x g for 10 minutes to pellet any floating cells and transfer the supernatant to a new vial.[5]

    • Wash the cell monolayer twice with cold PBS.

    • Lyse the cells by adding 1 mL of isopropanol or 0.1 M NaOH to each well and incubate for 30 minutes.[5] Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail to all vials (media and cell lysate).

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Calculation:

    • Cholesterol Efflux (%) = [CPM in medium / (CPM in medium + CPM in cell lysate)] x 100.

    • Subtract the background efflux (%) from the acceptor-specific efflux values.[5]

Protocol 2: BODIPY-Cholesterol Efflux Assay

This high-throughput method uses a fluorescent cholesterol analog, providing a non-radioactive alternative.[15][17][18]

Materials:

  • Macrophage cell line (e.g., J774)

  • Phenol red-free culture medium (e.g., RPMI-1640 with 10% FBS)

  • BODIPY-cholesterol

  • ACAT inhibitor

  • cAMP (optional, for upregulating ABCA1 in some cell lines)[18]

  • Oxysterols

  • Cholesterol acceptor (ApoA-I, HDL, or apoB-depleted serum)

  • Cell Lysis Buffer

  • Clear 96-well culture plate and an opaque 96-well plate for fluorescence reading

Procedure:

  • Cell Plating: Seed macrophages in a clear 96-well plate to reach ~90% confluency.[21]

  • Labeling: Wash cells with serum-free medium. Add 100 µL of labeling medium (e.g., serum-free medium containing 25 µM BODIPY-cholesterol and 2 µg/mL ACAT inhibitor). Incubate for 1 hour at 37°C, protected from light.[18][21]

  • Equilibration and Treatment:

    • Aspirate the labeling medium and wash the cells.

    • Add 200 µL of equilibration medium (e.g., serum-free medium with 0.2% BSA, ACAT inhibitor, and optionally 0.3 mM cAMP).[18]

    • Add the desired concentration of oxysterol or vehicle control.

    • Incubate for 18 hours at 37°C, protected from light.[18]

  • Cholesterol Efflux:

    • Gently aspirate the equilibration medium and wash cells once.

    • Add 100 µL of serum-free medium containing the desired cholesterol acceptor (e.g., 2% apoB-depleted human serum).[18] Include no-acceptor control wells.

    • Incubate for 4 hours at 37°C, protected from light.[18]

  • Sample Collection and Quantification:

    • Transfer 50 µL of the medium from each well of the clear plate to a corresponding well in the opaque 96-well plate.

    • Aspirate the remaining medium from the clear plate and wash the cells.

    • Add 100 µL of Cell Lysis Buffer to each well and incubate for 10 minutes.

    • Transfer 50 µL of the cell lysate from the clear plate to a separate set of wells in the opaque plate.

    • Read the fluorescence of the opaque plate (media and lysate samples) in a fluorescence plate reader (e.g., Excitation/Emission ~485/515 nm).

  • Calculation:

    • Cholesterol Efflux (%) = [Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)] x 100.

    • Normalize data by subtracting the background efflux from the no-acceptor control wells.

Data Presentation

Quantitative data from cholesterol efflux experiments should be presented clearly to allow for easy comparison between different treatments.

Table 1: Effect of Oxysterol Treatment on ApoA-I-Mediated Cholesterol Efflux in J774 Macrophages

Treatment Condition Concentration Mean Cholesterol Efflux (%) Standard Deviation (±) Fold Change vs. Vehicle
Vehicle Control (Ethanol)0.1%4.20.31.0
22(R)-hydroxycholesterol1 µg/mL12.80.93.0
25-hydroxycholesterol1 µg/mL10.50.72.5
22(S)-hydroxycholesterol1 µg/mL4.50.41.1

Data are hypothetical and presented as mean ± SD from triplicate experiments. Efflux was measured using the [³H]cholesterol assay with 15 µg/mL ApoA-I as the acceptor for 4 hours. The inactive stereoisomer 22(S)-OHC serves as a negative control, as it does not activate LXR.[5]

References

Application Notes and Protocols for the Synthesis of 25-Hydroxycholesterol from Hyodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxycholesterol (25-HC) is a critical oxysterol involved in a myriad of physiological and pathological processes. It is a key regulator of cholesterol homeostasis, an important signaling molecule in the immune system, and has been implicated in the pathogenesis of various diseases, including viral infections and cancer. The synthesis of 25-HC is of significant interest to researchers studying its biological functions and to drug development professionals exploring its therapeutic potential. This document provides detailed application notes and protocols for the chemical synthesis of 25-hydroxycholesterol from the readily available starting material, hyodeoxycholic acid.

Hyodeoxycholic acid, a secondary bile acid, provides a cost-effective and stereochemically defined scaffold for the synthesis of 25-HC. The synthetic route described herein involves a multi-step process, including the formation of a key intermediate, 3β-hydroxy-Δ5-cholenic acid, followed by side-chain extension and functionalization to introduce the C25 hydroxyl group.

Overall Synthetic Scheme

The synthesis of 25-hydroxycholesterol from hyodeoxycholic acid can be accomplished through a seven-step process with an overall yield of approximately 39%[1]. The key transformations involve the conversion of the diol system in hyodeoxycholic acid to a Δ5-olefin, protection of the 3β-hydroxyl group, modification of the carboxylic acid side chain to an aldehyde, followed by a Grignard reaction to introduce the dimethylcarbinol moiety, and final deprotection.

Data Presentation

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Reference
1Methyl hyodeoxycholateC25H42O4406.60QuantitativeAssumed
2Methyl 3α,6α-ditosylhyodeoxycholateC39H54O8S2714.96~97%[2]
3Methyl 3β-hydroxy-Δ5-cholenateC25H40O3388.58~85% (from ditosylate)[2]
4Methyl 3β-(tetrahydropyran-2-yloxy)-chol-5-en-24-oateC30H48O4472.70>95%General Procedure
53β-(tetrahydropyran-2-yloxy)-chol-5-en-24-alC29H46O3442.67~80-90%[1]
625-Hydroxycholesterol-3-THP etherC32H54O3486.77~85-95%General Procedure
725-HydroxycholesterolC27H46O2402.65>95%General Procedure

Experimental Protocols

Step 1: Esterification of Hyodeoxycholic Acid

Protocol:

  • Suspend hyodeoxycholic acid (1.0 eq) in methanol (10-15 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise with stirring.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl hyodeoxycholate as a white solid.

Step 2: Ditosylation of Methyl Hyodeoxycholate

Protocol:

  • Dissolve methyl hyodeoxycholate (1.0 eq) in anhydrous pyridine (5-10 mL per gram).

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (2.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 24 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ditosylate. The product can be purified by crystallization from a suitable solvent system (e.g., acetone/hexane).

Step 3: Elimination to form Methyl 3β-hydroxy-Δ5-cholenate

Protocol:

  • Dissolve the crude methyl 3α,6α-ditosylhyodeoxycholate (1.0 eq) in a mixture of 2,4,6-collidine and dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (around 150-160 °C) for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product contains the Δ5-olefin. Saponify the methyl ester by refluxing with 10% methanolic potassium hydroxide for 2-3 hours.

  • After cooling, acidify the mixture with 1 M HCl to precipitate the free acid.

  • Filter the solid, wash with water, and dry.

  • Re-esterify the crude 3β-hydroxy-Δ5-cholenic acid using the procedure in Step 1 to obtain pure methyl 3β-hydroxy-Δ5-cholenate. The product can be purified by column chromatography on silica gel.

Step 4: Protection of the 3β-Hydroxyl Group

Protocol:

  • Dissolve methyl 3β-hydroxy-Δ5-cholenate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the THP-protected ester, which is typically used in the next step without further purification.

Step 5: Reduction of the Ester to an Aldehyde

Protocol:

  • Dissolve the THP-protected ester from Step 4 (1.0 eq) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diisobutylaluminum hydride (DIBAL-H, 1.1 eq, 1.0 M solution in toluene or hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol at -78 °C, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde. The product can be purified by flash chromatography.

Step 6: Grignard Reaction to form the C25-Alcohol

Protocol:

  • Dissolve the aldehyde from Step 5 (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add methylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the THP-protected 25-hydroxycholesterol, which can be purified by column chromatography.

Step 7: Deprotection of the 3β-Hydroxyl Group

Protocol:

  • Dissolve the THP-protected alcohol from Step 6 (1.0 eq) in a mixture of acetic acid, THF, and water (e.g., 4:2:1 v/v/v).

  • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC indicates complete deprotection.

  • Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude 25-hydroxycholesterol can be purified by crystallization from a suitable solvent such as acetone or by column chromatography on silica gel to yield a white crystalline solid.

Mandatory Visualizations

Chemical Synthesis Workflow

Synthesis_Workflow Hyodeoxycholic_Acid Hyodeoxycholic Acid Methyl_Hyodeoxycholate Methyl Hyodeoxycholate Hyodeoxycholic_Acid->Methyl_Hyodeoxycholate MeOH, AcCl Ditosylate Methyl 3α,6α-ditosyl- hyodeoxycholate Methyl_Hyodeoxycholate->Ditosylate TsCl, Pyridine Methyl_Cholenate Methyl 3β-hydroxy- Δ5-cholenate Ditosylate->Methyl_Cholenate Collidine, DMF, heat; then KOH/MeOH; then MeOH, AcCl THP_Ester Methyl 3β-(tetrahydropyran-2-yloxy)- chol-5-en-24-oate Methyl_Cholenate->THP_Ester DHP, PPTS THP_Aldehyde 3β-(tetrahydropyran-2-yloxy)- chol-5-en-24-al THP_Ester->THP_Aldehyde DIBAL-H, -78°C THP_25HC 25-Hydroxycholesterol- 3-THP ether THP_Aldehyde->THP_25HC MeMgBr, THF HC_25 25-Hydroxycholesterol THP_25HC->HC_25 AcOH, THF, H2O

Caption: Synthetic route from hyodeoxycholic acid to 25-hydroxycholesterol.

25-Hydroxycholesterol Signaling Pathway in Cholesterol Homeostasis

Cholesterol_Homeostasis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Cholesterol Cholesterol HC_25 25-Hydroxycholesterol Cholesterol->HC_25 CH25H SCAP_SREBP2 SCAP-SREBP2 Complex HC_25->SCAP_SREBP2 inhibits translocation via INSIG INSIG INSIG HC_25->INSIG binds SREBP2_cleavage SREBP2 Cleavage SCAP_SREBP2->SREBP2_cleavage translocation INSIG->SCAP_SREBP2 retains HMGCR HMG-CoA Reductase INSIG->HMGCR promotes degradation nSREBP2 nSREBP2 SREBP2_cleavage->nSREBP2 release SRE Sterol Response Element (SRE) nSREBP2->SRE binds Cholesterol_Synthesis_Genes Cholesterol Synthesis Genes SRE->Cholesterol_Synthesis_Genes activates Cholesterol_Synthesis_Genes->HMGCR expression

Caption: 25-HC regulates cholesterol synthesis via the SREBP-2 pathway.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of 25-hydroxycholesterol from hyodeoxycholic acid. By following these detailed procedures, researchers can efficiently produce this important oxysterol for use in a wide range of biological and medicinal chemistry studies. The provided diagrams offer a clear visualization of the synthetic workflow and a key signaling pathway in which 25-hydroxycholesterol is involved, aiding in the understanding of its chemical synthesis and biological significance.

References

Application Note: UPLC-MS/MS for the Sensitive Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesterol is a critical component in many liposomal drug delivery systems, where it modulates membrane fluidity, stability, and permeability.[1][2][3][4][5] The accurate quantification of cholesterol and its oxidative degradation products, such as 25-hydroxycholesterol, is paramount for quality control, stability testing, and ensuring the efficacy of liposomal therapeutics.[1][2][3][4] This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of cholesterol and 25-hydroxycholesterol in liposomal formulations. The method is highly specific, accurate, and suitable for in-process and final product release testing.[1][2][3]

Experimental Workflow

The following diagram outlines the general workflow for the quantification of cholesterol and 25-hydroxycholesterol in liposomal samples.

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Quantification liposome_sample Liposomal Test Samples dilution Sample Dilution (e.g., 1:300 in IPA/CHCl3) liposome_sample->dilution uplc UPLC Separation (C18 Column) dilution->uplc working_standards Working Standard Preparation (Cholesterol & 25-HC in IPA/CHCl3 with matrix) calibration_standards Calibration Curve Standards working_standards->calibration_standards calibration_standards->uplc msms Tandem Mass Spectrometry (Positive ESI, PRM) uplc->msms data_acquisition Data Acquisition msms->data_acquisition quantification Quantification (Linear & Quadratic Regression) data_acquisition->quantification reporting Reporting (Concentration of Analytes) quantification->reporting

Caption: Experimental workflow for UPLC-MS/MS analysis.

Liposome Stability and Cholesterol Oxidation

The structural integrity of liposomes is crucial for their function as drug delivery vehicles. Cholesterol plays a key role in maintaining this integrity. However, it is susceptible to oxidation, leading to the formation of various oxysterols, including 25-hydroxycholesterol. Monitoring the levels of both cholesterol and 25-hydroxycholesterol is therefore essential for assessing the stability of liposomal formulations.

G cluster_liposome Liposomal Bilayer chol Cholesterol hc25 25-Hydroxycholesterol (Oxidation Product) chol->hc25 Oxidation oxidation Oxidative Stress (e.g., during manufacturing/storage)

Caption: Cholesterol oxidation in the liposomal bilayer.

Detailed Protocols

Sample Preparation
  • Liposomal Sample Dilution: Dilute the liposomal test samples to an appropriate concentration using a mixture of isopropyl alcohol (IPA) and chloroform (CHCl₃). A dilution of 1:300 has been shown to be effective.[1]

  • Working Standard Preparation: Prepare final working standard stock solutions of cholesterol (e.g., 112 µg/mL) and 25-hydroxycholesterol (e.g., 15 µg/mL) in a 90:10 (v/v) mixture of IPA and CHCl₃. These standards should also contain the relevant liposomal matrix components (e.g., phospholipids) to account for matrix effects.[2]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard stock solutions.

UPLC-MS/MS Analysis

The following parameters have been successfully used for the quantification of cholesterol and 25-hydroxycholesterol:[1]

UPLC System: Thermo Scientific Vanquish UHPLC or equivalent.

ParameterSetting
Column Kinetex Phenomenex C18 (2.1 mm ID × 150 mm, 2.6 μm particle size)
Mobile Phase A 95:5 Methanol/Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B 62:36:2 Methanol/Dichloromethane/Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometer: Thermo Scientific Q-Exactive Quadrupole-Orbitrap or equivalent.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI)
Scan Mode Parallel Reaction Monitoring (PRM)
Capillary Voltage 2.5 kV
Capillary Temperature 320 °C
Sheath Gas Flow Rate 25 AU
Auxiliary Gas Flow Rate 10 AU
Auxiliary Gas Temperature 300 °C

Analyte Transitions: [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Cholesterol 369.3510147.11654.26
25-Hydroxycholesterol 367.335195.08571.40

Quantitative Data Summary

The described UPLC-MS/MS method demonstrates excellent linearity, sensitivity, and accuracy for the quantification of cholesterol and 25-hydroxycholesterol in liposomal formulations.[1][2][3]

Table 1: Linearity and Dynamic Range [1]

AnalyteLinear Range (µg/mL)Regression Model
Cholesterol 3.5 - 112.0Linear> 0.9991
25-Hydroxycholesterol 0.5 - 15.0Quadratic> 0.9991

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) [1][2][3]

AnalyteSensitivity
Cholesterol Nanomolar range
25-Hydroxycholesterol Nanomolar range

Table 3: Method Accuracy [1][2][3]

AnalyteAccuracy Range (%)
Cholesterol 80 - 120
25-Hydroxycholesterol 80 - 120

Conclusion

This application note provides a detailed protocol for a sensitive and specific UPLC-MS/MS method for the simultaneous quantification of cholesterol and its primary oxidation product, 25-hydroxycholesterol, in liposomal formulations. The method is demonstrated to be accurate and reliable, making it a valuable tool for the quality control and stability assessment of liposomal drug products.[1][2][3] The provided workflow and protocols can be readily adapted for implementation in research and quality control laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Quantitative Analysis of Oxysterols by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of oxysterols by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantitative analysis of oxysterols by LC-MS/MS?

A1: The quantitative analysis of oxysterols presents several analytical hurdles. These include their low abundance in biological matrices, the presence of structurally similar isomers that are difficult to separate, and their susceptibility to artificial oxidation during sample preparation.[1][2] Additionally, oxysterols can be challenging to detect with advanced analytical instrumentation.[1][2] The wide range of polarity from hydrophobic oxysterols to more hydrophilic conjugated forms also complicates extraction and chromatographic separation.[3]

Q2: How can I improve the sensitivity of my oxysterol analysis?

A2: To enhance sensitivity, several strategies can be employed. Chemical derivatization of oxysterols can improve their ionization efficiency in the mass spectrometer.[1][2][4] Optimization of LC-MS/MS parameters, including mobile phase composition and MS source settings, is also crucial.[5] Targeted LC-MS/MS panels provide higher sensitivity and specificity for low-abundance oxysterols compared to untargeted metabolomics.[6]

Q3: How do I select an appropriate internal standard for oxysterol quantification?

A3: The use of stable isotope-labeled internal standards is considered the "gold standard" for accurate quantification of oxysterols.[6][7] These standards are chemically identical to the analyte of interest but contain heavy isotopes, allowing them to be distinguished by the mass spectrometer while behaving similarly during sample preparation and analysis.[7][8] This approach, known as stable-isotope dilution, improves precision and allows for absolute quantification.[6] When a stable isotope-labeled standard is not available, a non-endogenous analog that is structurally and chemically similar to the target oxysterols can be used.[7]

Q4: What are matrix effects, and how can I minimize them in my analysis?

A4: Matrix effects occur when components in the sample, other than the analyte of interest, interfere with the ionization process, leading to ion suppression or enhancement.[9] This can negatively impact the accuracy and reproducibility of quantitative analyses.[10] To minimize matrix effects, robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended to remove interfering substances.[11] Optimizing chromatographic separation to resolve the analyte from co-eluting matrix components is also a key strategy.[10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing, Broadening, Splitting) Column contamination or a partially plugged column frit due to complex sample matrix. Injection solvent is stronger than the mobile phase. Secondary interactions between the analyte and the stationary phase.Flush the column or replace the frit. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[12] Adjust the mobile phase pH or consider a different column chemistry.[12]
Inconsistent Retention Times Changes in mobile phase composition. Fluctuations in column temperature. Column degradation.Prepare fresh mobile phase daily and ensure proper mixing. Use a column oven to maintain a stable temperature. Replace the column if it has exceeded its recommended lifetime or number of injections.
Low Signal Intensity or No Peak Detected Inefficient ionization of the analyte. Ion suppression from matrix components.[9] Analyte degradation during sample preparation.Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Consider chemical derivatization to improve ionization.[4] Improve sample cleanup to remove interfering matrix components.[11] Add antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent auto-oxidation.[3]
Difficulty in Separating Isomeric Oxysterols Inadequate chromatographic resolution.Optimize the liquid chromatography method, including the column type, mobile phase composition, and gradient profile.[13][14] For example, a phenyl hexyl column has been shown to be effective for separating certain oxysterols.[15] Increasing the column temperature can also improve the separation of some isomers.[14]
High Background Noise Contaminated mobile phase, solvents, or glassware. Contamination from the LC or MS system.Use high-purity solvents and reagents. Thoroughly clean all glassware. Flush the LC system and clean the MS ion source.
Variable Internal Standard Response Inconsistent addition of the internal standard to samples. Degradation of the internal standard in the sample matrix.Use a calibrated, high-precision pipette for adding the internal standard.[7] Ensure the internal standard is stable under the sample storage and preparation conditions.[7]

Experimental Protocols

Below are detailed methodologies for key experiments in oxysterol analysis.

Protocol 1: Sample Preparation from Plasma

This protocol outlines a common procedure for extracting oxysterols from plasma samples.

  • Protein Precipitation and Internal Standard Spiking:

    • To 100 µL of plasma, add 1.05 mL of acetonitrile containing the appropriate isotope-labeled internal standards (e.g., 20 ng of [2H7]24R/S-HC).[16]

    • Sonicate the mixture for 5 minutes.[16]

    • Add 350 µL of water to achieve a 70% acetonitrile solution.[16]

    • Sonicate for an additional 5 minutes.[16]

    • Centrifuge at 17,000 x g at 4°C for 30 minutes to precipitate proteins.[16]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with ethanol followed by 70% ethanol.[16]

    • Load the supernatant from the previous step onto the SPE cartridge.[16]

    • Wash the cartridge with 70% ethanol to elute oxysterols and other less polar compounds.[16]

    • Elute the cholesterol fraction with absolute ethanol.[16]

  • Sample Reconstitution:

    • Dry the oxysterol fraction under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.[16]

Protocol 2: LC-MS/MS Parameter Optimization

This protocol provides a general workflow for optimizing LC-MS/MS parameters.

  • Analyte Infusion:

    • Infuse a standard solution of the target oxysterol directly into the mass spectrometer to optimize MS parameters.

    • Optimize parameters such as spray voltage, source temperature, nebulizer gas pressure, and collision energy for each specific analyte.

  • Chromatographic Separation:

    • Select an appropriate column (e.g., C18 or phenyl hexyl) for oxysterol separation.[15][17]

    • Optimize the mobile phase composition (e.g., methanol, acetonitrile, water) and additives (e.g., formic acid, ammonium formate) to achieve good peak shape and resolution.[5]

    • Develop a gradient elution program that effectively separates the oxysterols of interest, particularly isomers.

Visualizations

The following diagrams illustrate key workflows and concepts in oxysterol analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standards plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry_down Dry Down spe->dry_down reconstitute Reconstitute dry_down->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: General workflow for oxysterol analysis.

start Poor Peak Shape? cause1 Contaminated Column? start->cause1 solution1 Flush or Replace Column cause1->solution1 Yes cause2 Inappropriate Injection Solvent? cause1->cause2 No solution2 Match Solvent to Mobile Phase cause2->solution2 Yes cause3 Secondary Interactions? cause2->cause3 No solution3 Adjust Mobile Phase pH or Change Column cause3->solution3 Yes

Caption: Troubleshooting poor peak shape.

cluster_enzymatic Enzymatic Oxidation cluster_non_enzymatic Non-Enzymatic Oxidation (Auto-oxidation) cholesterol Cholesterol enzymatic_oxysterols e.g., 24S-HC, 27-HC, 7α-HC cholesterol->enzymatic_oxysterols CYP Enzymes non_enzymatic_oxysterols e.g., 7-keto, 7α/β-HC cholesterol->non_enzymatic_oxysterols Reactive Oxygen Species

Caption: Oxysterol formation pathways.

References

Technical Support Center: Overcoming Solubility Challenges of 25-Hydroxycholesterol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 25-hydroxycholesterol (25-HC) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is 25-hydroxycholesterol (25-HC) and why is it used in cell culture?

A1: 25-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol. It is a biologically active molecule that plays a significant role in various cellular processes, including cholesterol metabolism, immune responses, and antiviral activities.[1][2] In cell culture, 25-HC is used to study these pathways, often to investigate its role in disease models or to explore its therapeutic potential. It is known to suppress cholesterol biosynthesis by inhibiting the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).[3][4]

Q2: Why is 25-HC difficult to dissolve in cell culture media?

A2: Like cholesterol, 25-HC is a lipophilic molecule with poor aqueous solubility. Cell culture media are aqueous-based, which makes it challenging to dissolve 25-HC directly. This can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q3: What are the common solvents for dissolving 25-HC?

A3: 25-HC is soluble in several organic solvents. The most commonly used solvents for preparing stock solutions are ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3][5]

Q4: What is the recommended method for preparing a 25-HC stock solution?

A4: The recommended method is to first dissolve the crystalline 25-HC in an organic solvent like ethanol to create a concentrated stock solution.[3] This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the medium is low enough to not cause cytotoxicity (typically <0.1% to 0.5%).

Q5: Can I store the diluted 25-HC in the cell culture medium?

A5: It is generally not recommended to store 25-HC in aqueous solutions, including cell culture media, for more than a day, as it may precipitate out of solution.[3][5] It is best to prepare the final working solution fresh for each experiment.

Q6: What are cyclodextrins and how can they help with 25-HC solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate hydrophobic molecules like 25-HC in their central cavity, forming an inclusion complex that is more soluble in aqueous solutions.[6] Modified cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), are particularly effective in increasing the solubility of lipophilic compounds for cell culture applications.[7]

Troubleshooting Guide: 25-HC Precipitation in Cell Culture

Issue: I observe a precipitate in my cell culture medium after adding 25-HC.

This is a common issue arising from the poor aqueous solubility of 25-HC. The following troubleshooting steps can help you identify the cause and find a solution.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of 25-HC in the medium exceeds its solubility limit.Decrease the final working concentration of 25-HC. Perform a dose-response experiment to find the optimal concentration that is both effective and soluble.
Improper Dissolution of Stock Solution The 25-HC was not fully dissolved in the organic solvent before dilution in the medium.Ensure the 25-HC is completely dissolved in the stock solution. Gentle warming (up to 37°C) and vortexing can aid dissolution.[8]
Rapid Dilution Adding a concentrated stock solution directly to a large volume of medium can cause the compound to "crash out" of solution.Perform a serial dilution. Add the stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing.[9]
Low Temperature of Media Adding the stock solution to cold media can decrease the solubility of 25-HC.Always use pre-warmed (37°C) cell culture media for dilutions.[9]
High Final Solvent Concentration The final concentration of the organic solvent (e.g., ethanol, DMSO) is too high, which can be toxic to cells and may also cause precipitation of media components.Keep the final solvent concentration as low as possible, ideally below 0.1%.[8] If a higher concentration of 25-HC is needed, consider using a solubilizing agent like cyclodextrin.
Interaction with Media Components Components in the serum or media supplements may interact with 25-HC, leading to precipitation.Test the solubility of 25-HC in serum-free and complete media to see if serum is a contributing factor. If so, consider reducing the serum concentration during treatment or using a serum-free formulation if appropriate for your cells.
Precipitation Over Time The 25-HC may be initially soluble but precipitates out of solution over longer incubation periods.Prepare the 25-HC working solution fresh before each experiment. For long-term experiments, consider replenishing the media with fresh 25-HC at regular intervals.

Workflow for Troubleshooting Precipitation Issues

G Troubleshooting 25-HC Precipitation start Precipitate Observed in Media check_stock Is the stock solution clear? start->check_stock check_conc Is the final concentration too high? check_stock->check_conc Yes solution_redissolve Redissolve stock completely. (Vortex, gentle warming) check_stock->solution_redissolve No check_dilution How was the dilution performed? check_conc->check_dilution No solution_lower_conc Lower the final concentration. check_conc->solution_lower_conc Yes check_media_temp Was the media pre-warmed? check_dilution->check_media_temp Serial dilution used solution_serial_dilution Use serial dilution into pre-warmed media. check_dilution->solution_serial_dilution Direct dilution check_solvent_conc Is the final solvent concentration <0.1%? check_media_temp->check_solvent_conc Yes solution_warm_media Always use pre-warmed (37°C) media. check_media_temp->solution_warm_media No check_media_components Does it precipitate in serum-free media? check_solvent_conc->check_media_components Yes solution_reduce_solvent Reduce final solvent concentration or use a different solubilization method. check_solvent_conc->solution_reduce_solvent No check_time Does it precipitate over time? check_media_components->check_time Yes solution_serum_free Consider serum-free conditions during treatment. check_media_components->solution_serum_free No solution_fresh_prep Prepare fresh working solution for each experiment. check_time->solution_fresh_prep Yes end Issue Resolved check_time->end No solution_redissolve->end solution_lower_conc->end solution_serial_dilution->end solution_warm_media->end solution_reduce_solvent->end solution_serum_free->end solution_fresh_prep->end

Caption: A flowchart to systematically troubleshoot precipitation of 25-HC in cell culture.

Quantitative Data: Solubility of 25-Hydroxycholesterol

The following table summarizes the solubility of 25-HC in various solvents.

Solvent Approximate Solubility Molar Concentration (MW: 402.65 g/mol ) Source
Ethanol~20 mg/mL~49.6 mM[3][4][5]
Dimethyl Sulfoxide (DMSO)~100 µg/mL~0.25 mM[3][5]
Dimethylformamide (DMF)~2 mg/mL~4.96 mM[3][5]
1:2 solution of Ethanol:PBS (pH 7.2)~500 µg/mL~1.24 mM[3][5]

Experimental Protocols

Protocol 1: Standard Solubilization using Ethanol

This protocol is suitable for achieving lower working concentrations of 25-HC.

Materials:

  • 25-hydroxycholesterol (crystalline solid)

  • 100% Ethanol (ACS grade or higher)

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a concentrated stock solution:

    • Weigh out the desired amount of 25-HC powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% ethanol to achieve a stock concentration of 1-10 mg/mL.

    • Vortex thoroughly until the 25-HC is completely dissolved. Gentle warming to 37°C can assist in dissolution. Visually inspect to ensure no particulate matter remains.

  • Prepare the final working solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • While gently vortexing the pre-warmed medium, add the ethanolic stock solution dropwise to achieve the final desired concentration.

    • Important: The final concentration of ethanol in the medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. For example, to make 10 mL of a 10 µM 25-HC solution from a 10 mM stock, you would add 10 µL of the stock to 10 mL of medium.

  • Treat the cells:

    • Remove the old medium from your cell culture plates.

    • Add the freshly prepared medium containing 25-HC to the cells.

    • Include a vehicle control (medium with the same final concentration of ethanol) in your experiment.

Protocol 2: Enhanced Solubilization using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

This protocol is recommended for achieving higher, more stable concentrations of 25-HC in your cell culture medium.

Materials:

  • 25-hydroxycholesterol (crystalline solid)

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Ethanol (100%)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Sterile glass tube

  • Sonicator

  • 0.22 µm sterile filter

Procedure:

  • Prepare the 25-HC-cyclodextrin complex stock solution:

    • In a sterile glass tube, dissolve 25-HC in a minimal amount of ethanol.

    • In a separate sterile tube, dissolve HP-β-CD in serum-free medium or PBS to a concentration of 5-10 mM.

    • Create a thin film of the 25-HC by evaporating the ethanol under a gentle stream of nitrogen gas or by air drying in a sterile hood.

    • Add the HP-β-CD solution to the tube containing the 25-HC film.

    • Sonicate the mixture for 5-10 minutes and then incubate at 37°C for at least one hour (overnight is also an option) with constant agitation to allow for complex formation.[8]

  • Sterilize and store the stock solution:

    • Sterile filter the 25-HC-cyclodextrin complex solution through a 0.22 µm filter.

    • This stock solution can be stored at 4°C for several weeks.

  • Prepare the final working solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • Add the 25-HC-cyclodextrin complex stock solution to the pre-warmed medium to achieve the desired final concentration of 25-HC.

  • Treat the cells:

    • Remove the old medium from your cell culture plates.

    • Add the freshly prepared medium containing the 25-HC-cyclodextrin complex.

    • Include a vehicle control (medium with the same concentration of HP-β-CD) in your experiment.

Experimental Workflow for Cell Treatment with 25-HC

G General Workflow for 25-HC Cell Treatment cluster_dilution Dilution cluster_cell_treatment Cell Treatment start 25-HC Powder dissolve Dissolve in Organic Solvent (e.g., Ethanol) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute Stock into Media (Serial Dilution) stock->dilute prewarm_media Pre-warm (37°C) Complete Media prewarm_media->dilute working_solution Final Working Solution dilute->working_solution add_treatment Add 25-HC Working Solution working_solution->add_treatment remove_media Remove Old Media from Cells remove_media->add_treatment incubate Incubate for Desired Time add_treatment->incubate analysis Downstream Analysis (e.g., qPCR, Western Blot, etc.) incubate->analysis

Caption: A step-by-step workflow for preparing and treating cells with 25-HC.

Signaling Pathways Modulated by 25-Hydroxycholesterol

25-HC is a key regulator of several signaling pathways, primarily related to cholesterol homeostasis and the immune response.

1. SREBP Pathway Inhibition

25-HC inhibits the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master transcriptional regulator of cholesterol biosynthesis.

G 25-HC Inhibition of SREBP Pathway cluster_er cluster_golgi cluster_nucleus twenty_five_hc 25-Hydroxycholesterol (25-HC) insig INSIG twenty_five_hc->insig promotes binding scap_srebp SCAP-SREBP2 Complex insig->scap_srebp binds and retains golgi Golgi Apparatus scap_srebp->golgi Transport Blocked er Endoplasmic Reticulum (ER) n_srebp2 Nuclear SREBP2 (Active Transcription Factor) golgi->n_srebp2 Cleavage Blocked proteases Proteases chol_synthesis_genes Cholesterol Biosynthesis Genes n_srebp2->chol_synthesis_genes activates transcription nucleus Nucleus cholesterol Cholesterol Synthesis chol_synthesis_genes->cholesterol

Caption: 25-HC retains the SCAP-SREBP2 complex in the ER, preventing its activation.

2. Liver X Receptor (LXR) Activation

25-HC is an agonist of Liver X Receptors (LXRs), which are nuclear receptors that regulate cholesterol efflux and lipid metabolism.

G 25-HC Activation of LXR Pathway cluster_nucleus twenty_five_hc 25-Hydroxycholesterol (25-HC) lxr LXR twenty_five_hc->lxr binds and activates lxr_rxr LXR-RXR Heterodimer lxr->lxr_rxr rxr RXR rxr->lxr_rxr lxre LXR Response Element (LXRE) lxr_rxr->lxre binds to nucleus Nucleus target_genes Target Genes (e.g., ABCA1, ABCG1) lxre->target_genes activates transcription chol_efflux Cholesterol Efflux target_genes->chol_efflux

Caption: 25-HC activates LXR, leading to increased expression of cholesterol efflux genes.

3. Modulation of Inflammatory Signaling

25-HC can have both pro- and anti-inflammatory effects depending on the cellular context. It can modulate signaling pathways downstream of Toll-like receptors (TLRs).

G 25-HC and Inflammatory Signaling lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 nfkb NF-κB myd88->nfkb pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) nfkb->pro_inflammatory twenty_five_hc 25-Hydroxycholesterol (25-HC) twenty_five_hc->pro_inflammatory can amplify anti_inflammatory Anti-inflammatory Effects (via LXR activation) twenty_five_hc->anti_inflammatory can mediate

Caption: 25-HC can modulate inflammatory responses through various mechanisms.

References

Technical Support Center: Optimizing OH-C-Chol:DOPE Ratios for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your gene delivery experiments using OH-C-Chol and DOPE lipid formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the specific roles of this compound and DOPE in our gene delivery system?

A1: In your liposomal formulation, this compound (a cationic cholesterol derivative) and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) play distinct and synergistic roles. This compound, being positively charged, is crucial for condensing the negatively charged nucleic acids (like plasmid DNA or siRNA) into compact nanoparticles called lipoplexes. This condensation protects the genetic material from degradation. DOPE, a neutral helper lipid, is known for its fusogenic properties. Its primary function is to facilitate the escape of the genetic cargo from the endosome into the cytoplasm, a critical step for successful transfection.[1][2]

Q2: Why is the molar ratio of this compound to DOPE so critical for transfection efficiency?

A2: The molar ratio of the cationic lipid (this compound) to the helper lipid (DOPE) is a key determinant of transfection success.[1] An optimal ratio strikes a balance between effective DNA condensation and efficient endosomal escape. Too little DOPE can lead to the lipoplexes being trapped and degraded in the endosomes, while an excess of DOPE might compromise the stability of the lipoplexes.[1] The ideal ratio is often cell-type dependent and requires empirical optimization for each specific cell line and nucleic acid payload.[1]

Q3: Can I substitute DOPE with other helper lipids?

A3: While other helper lipids like cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) can be used, DOPE's unique fusogenic properties are particularly effective for promoting endosomal escape.[1] Substituting DOPE with a non-fusogenic lipid like DOPC, which tends to form more stable lamellar structures, has been shown to significantly decrease transfection efficiency.[1] Cholesterol is often included in formulations to enhance the stability of the lipid bilayer.[1][3]

Q4: How does the quality of the lipids affect my experimental results?

A4: The purity and stability of both this compound and DOPE are paramount. Degraded or oxidized lipids can negatively impact the integrity of the liposomes, leading to reduced transfection efficiency and increased cytotoxicity.[1] It is crucial to use high-purity lipids and adhere to the recommended storage conditions, which is typically -20°C for DOPE, to prevent degradation.[1]

Q5: Are these this compound:DOPE formulations suitable for in vivo applications?

A5: Yes, cholesterol-based cationic lipid formulations including DOPE have been utilized for in vivo gene delivery.[4] However, for systemic administration, the stability of the lipoplexes in the bloodstream and their biodistribution are major considerations. Interactions with serum proteins can lead to rapid clearance from circulation. To enhance their in vivo performance, formulations may require modifications, such as the inclusion of PEGylated lipids to improve stability and circulation time.[4]

Troubleshooting Guide

This guide addresses common issues encountered during gene delivery experiments with this compound:DOPE formulations.

Problem Possible Cause Suggested Solution
Low Transfection Efficiency Suboptimal this compound:DOPE ratio.Empirically test a range of molar ratios (e.g., 1:1, 1:2, 2:1) to find the optimal balance for your specific cell type and nucleic acid.[5][6]
Poorly formed lipoplexes.Ensure that the lipoplex formation is performed in a serum-free medium, as serum proteins can interfere with complexation.[7] Allow for an adequate incubation time (typically 15-30 minutes) at room temperature for the complexes to form.[8]
Low cell viability or unhealthy cells.Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[4][9][10] Avoid excessive passaging of cells, as it can decrease transfection performance.[9]
Incorrect lipid concentration.Titrate the total lipid concentration to find the optimal amount that maximizes transfection while minimizing cytotoxicity.[10]
Inefficient endosomal escape.Confirm that DOPE is included in your formulation at an appropriate concentration.[4] In some cases, co-treatment with endosomolytic agents like chloroquine can be considered, though this may increase cytotoxicity.[4]
High Cytotoxicity Excessive concentration of cationic lipid.Reduce the concentration of the this compound:DOPE lipoplexes. Perform a dose-response experiment to determine the highest concentration that maintains good cell viability.[11]
High N/P ratio (ratio of positive charges from the cationic lipid to negative charges from the nucleic acid).A high N/P ratio can lead to increased toxicity. Optimize the N/P ratio to use the minimum amount of cationic lipid required for efficient transfection.[11]
Cell type sensitivity.Some cell types are inherently more sensitive to cationic lipid-mediated transfection. Consider reducing the incubation time of the lipoplexes with the cells.[10]
Inconsistent or Non-Reproducible Results Variations in experimental procedures.Maintain consistency in all steps of the protocol, including cell splitting and plating schedules, DNA/RNA quality and concentration, and the timing of each step.[9]
Changes in reagents.Use the same batches of lipids, media, and other reagents for a set of comparative experiments. Different preparations of nucleic acids or media can alter transfection outcomes.[9]
Lipid degradation.Store lipids properly at -20°C and avoid repeated freeze-thaw cycles.[1]

Quantitative Data Summary

The optimal molar ratio of cationic cholesterol derivatives to DOPE can vary depending on the specific lipid, the nucleic acid being delivered (plasmid DNA vs. siRNA), and the cell type. The following table summarizes findings from studies using DC-Chol, a structurally similar cationic cholesterol to this compound.

Cationic LipidNucleic AcidOptimal Molar Ratio (Cationic Lipid:DOPE)Reference
DC-CholPlasmid DNA1:2[5][6]
DC-CholsiRNA1:1[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound:DOPE Liposomes

This protocol describes the thin-film hydration method for preparing cationic liposomes.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of this compound and DOPE in chloroform.

    • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) by vortexing or sonicating. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids.

  • Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles with a uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.[2]

Protocol 2: Transfection of Adherent Cells
  • Cell Seeding:

    • One day before transfection, seed the cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.[8]

  • Lipoplex Formation:

    • In a sterile tube, dilute the required amount of nucleic acid (plasmid DNA or siRNA) in a serum-free medium (e.g., Opti-MEM).

    • In a separate sterile tube, dilute the this compound:DOPE liposome suspension in the same serum-free medium.

    • Combine the diluted nucleic acid and liposome solutions and mix gently.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[1][8]

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with sterile PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.[1]

  • Post-Transfection:

    • After the incubation period, you may either add fresh, complete growth medium (containing serum) to the cells or replace the transfection medium entirely with fresh medium.

    • Culture the cells for 24-72 hours before assaying for gene expression.[1]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_transfection Transfection Protocol A 1. Lipid Film Formation (this compound + DOPE in Chloroform) B 2. Hydration (Aqueous Buffer) A->B C 3. Sizing (Extrusion) (Uniform Liposomes) B->C D 4. Cell Seeding (70-90% Confluency) E 5. Lipoplex Formation (Liposomes + Nucleic Acid in Serum-Free Medium) D->E F 6. Transfection (Incubate with Cells) E->F G 7. Post-Transfection (Add Fresh Medium) F->G H 8. Gene Expression Analysis G->H

Caption: Experimental workflow for this compound:DOPE liposome preparation and cell transfection.

endosomal_escape lipoplex_in_endosome Lipoplex (this compound:DOPE + NA) cytoplasm Cytoplasm lipoplex_in_endosome->cytoplasm 2. Endosomal Escape na_release 3. NA Release lipoplex_in_endosome->na_release   nucleus Nucleus cytoplasm->nucleus 3. Nuclear Entry gene_expression 4. Gene Expression nucleus->gene_expression 4. Transcription/ Translation lipoplex_uptake 1. Endocytosis endosomal_escape 2. Endosomal Escape (DOPE-mediated) outside Extracellular Space Lipoplex cluster_endosome cluster_endosome outside->cluster_endosome 1. Endocytosis

Caption: Mechanism of gene delivery and the role of DOPE in endosomal escape.

troubleshooting_flowchart start Low Transfection Efficiency q1 Are cells healthy and at optimal confluency? start->q1 s1_yes Check Lipoplex Formation q1->s1_yes Yes s1_no Optimize Cell Culture Conditions q1->s1_no No q2 Was lipoplex formation done in serum-free medium? s1_yes->q2 s2_yes Optimize this compound:DOPE Ratio q2->s2_yes Yes s2_no Repeat with Serum-Free Medium q2->s2_no No q3 Have different ratios been tested? s2_yes->q3 s3_yes Consider Cytotoxicity/Lipid Quality q3->s3_yes Yes s3_no Test a Range of Molar Ratios q3->s3_no No end Consult Further Technical Support s3_yes->end

Caption: Troubleshooting decision tree for low transfection efficiency.

References

troubleshooting high cytotoxicity in OH-C-Chol transfections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high cytotoxicity and other common issues encountered during OH-C-Chol (hydroxylated cholesterol) based transfections.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it function in transfection?

A: this compound refers to hydroxylated cholesterol, a derivative of cholesterol used as a component in some cationic lipid-based transfection reagents. Cationic lipids are amphiphilic molecules with a positively charged headgroup that interacts with the negatively charged phosphate backbone of nucleic acids (DNA, RNA), and a hydrophobic tail, in this case, based on cholesterol. This interaction leads to the formation of lipoplexes, which are condensed, positively charged nanoparticles. These lipoplexes can then fuse with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell. The inclusion of cholesterol and its derivatives in these formulations can enhance the stability of the liposomes, improve resistance to serum components in the culture medium, and increase transfection efficiency.[1][2] The presence of a hydroxyl group may further contribute to good serum tolerance.

Q2: What are the common signs of high cytotoxicity during an this compound transfection experiment?

A: High cytotoxicity can manifest in several ways. The most common signs include a significant decrease in cell viability (a large number of floating, dead cells), changes in cell morphology (e.g., rounding up, shrinking, detachment from the culture surface), and a reduction in cell proliferation or growth rate following the transfection procedure.[3] It is important to distinguish these effects from those that might be caused by the expression of a toxic transgene.

Q3: Can the quality of my plasmid DNA or siRNA affect cytotoxicity?

A: Absolutely. The purity and quality of the nucleic acid are critical. Preparations with high levels of endotoxins (lipopolysaccharides from bacteria) can induce a strong inflammatory response in many cell types, leading to significant cell death.[4][5][6] Similarly, the presence of contaminants like residual proteins, salts, or ethanol from the purification process can be toxic to cells. It is recommended to use high-quality, endotoxin-free plasmid purification kits.

Q4: How does cell health and passage number impact transfection outcomes?

A: The health and condition of your cells are paramount for a successful transfection with minimal cytotoxicity. Cells should be in the logarithmic phase of growth and have high viability (>90%) before transfection.[7] High-passage number cells can exhibit altered morphology, reduced growth rates, and changes in gene expression, all of which can negatively affect transfection efficiency and their ability to tolerate the transfection reagent.[8][9][10] It is good practice to use cells within a consistent, low passage number range for reproducible results.[10]

Troubleshooting High Cytotoxicity

Below is a step-by-step guide to troubleshoot and mitigate high cytotoxicity in your this compound transfection experiments.

Problem: Significant cell death is observed after transfection.

Step 1: Optimize Reagent and Nucleic Acid Concentrations

The ratio of transfection reagent to nucleic acid is a critical parameter that needs to be optimized for each cell type and nucleic acid.[5][11] An excess of the cationic lipid reagent is a common cause of cytotoxicity.

Solutions:

  • Titrate the Reagent: Perform a dose-response experiment by keeping the amount of nucleic acid constant and varying the volume of the this compound reagent. Start with the manufacturer's recommended ratio and test ratios above and below this point.

  • Reduce Nucleic Acid Amount: High concentrations of plasmid DNA can also be toxic.[4] Try reducing the amount of nucleic acid while maintaining the optimal reagent-to-nucleic acid ratio.

  • Check for Precipitates: The formation of a visible precipitate upon mixing the reagent and nucleic acid can sometimes be associated with cytotoxicity. Ensure proper mixing and consider diluting the components in serum-free medium as recommended.

Step 2: Evaluate and Optimize Cell Culture Conditions

Cellular conditions at the time of transfection significantly influence their resilience to the procedure.

Solutions:

  • Cell Confluency: The optimal cell confluency for transfection is typically between 70-90% for adherent cells.[12][13] Transfecting at a lower density can expose individual cells to a higher effective concentration of the lipoplexes, leading to increased toxicity.[5] Conversely, overly confluent cultures may not be actively dividing, which can reduce transfection efficiency.

  • Cell Passage Number: Use cells that have been passaged fewer than 20-30 times.[7] If you have been using a cell line for a long time, consider thawing a fresh, low-passage stock.[4][6]

  • Presence of Antibiotics: While some modern reagents are compatible with antibiotics, these agents can sometimes increase cell stress and cytotoxicity during transfection because the cell membrane becomes more permeable.[2] Consider performing the transfection in antibiotic-free medium.[14]

Step 3: Adjust Incubation Time

The duration of exposure of cells to the transfection complexes can impact cell viability.

Solution:

  • Reduce the incubation time of the lipoplexes with the cells. For some sensitive cell types, an exposure of 4-6 hours may be sufficient before replacing the medium with fresh, complete growth medium. The optimal time should be determined empirically for your specific cell line.

Step 4: Verify Nucleic Acid Quality

As mentioned in the FAQs, poor quality nucleic acid is a frequent source of toxicity.

Solutions:

  • Measure Purity: Check the A260/A280 ratio of your nucleic acid preparation, which should be between 1.7 and 1.9.[15]

  • Use Endotoxin-Free Kits: Repurify your plasmid DNA using a kit that guarantees low endotoxin levels.[15]

  • Visualize Integrity: Run your plasmid DNA on an agarose gel to ensure it is not degraded.

Optimization of Transfection Parameters

The following table summarizes key experimental parameters that should be optimized to achieve high transfection efficiency while minimizing cytotoxicity.

ParameterRecommended Range/ConsiderationRationale for Optimization
This compound Reagent to DNA Ratio (µL:µg) 1:1 to 5:1 (start with manufacturer's suggestion)An excess of cationic lipid is a primary cause of cytotoxicity. This ratio is cell-type specific.[5][6]
DNA Concentration (per well) 0.5 - 2.0 µg (for 6-well plate)High concentrations of foreign DNA can induce stress and cell death.[4]
Cell Confluency at Transfection 70-90% for adherent cellsLower confluency increases the reagent-to-cell ratio, enhancing toxicity. Higher confluency can reduce efficiency.[5][12]
Incubation Time with Complexes 4 - 24 hoursProlonged exposure can be toxic to sensitive cell lines. Shorter times may be sufficient for gene delivery.
Cell Passage Number < 20-30 passagesHigh passage numbers can lead to genetic drift, altered cell behavior, and increased sensitivity.[7][8][9][10]
Medium Composition Serum-free for complex formation; Serum-containing for transfectionSerum can interfere with the formation of lipoplexes but is often necessary for cell health during transfection.[1][12] Avoid antibiotics during transfection if cytotoxicity is observed.[14]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density that avoids confluence at the end of the experiment and transfect according to your optimized protocol. Include untransfected and reagent-only controls.

  • At the desired time point post-transfection (e.g., 24, 48, or 72 hours), remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well.

  • Wrap the plate in foil and leave it at room temperature in the dark, shaking on an orbital shaker for at least 2 hours to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untransfected control cells.

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Roche, Thermo Fisher Scientific, or Promega)

  • 96-well plate reader (absorbance at ~490 nm)

Procedure:

  • Seed cells in a 96-well plate and perform the transfection. Include the following controls in triplicate:

    • Untreated cells (spontaneous LDH release)

    • Cells treated with lysis buffer (maximum LDH release)

    • Medium only (background)

  • At the desired time point post-transfection (e.g., 24 or 48 hours), centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, optically clear 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate cytotoxicity using the formula provided by the manufacturer, which generally follows: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] * 100

Visualizations

OH_C_Chol_Transfection_Workflow General this compound Transfection Workflow cluster_prep Preparation (Day 1) cluster_transfection Transfection (Day 2) cluster_analysis Analysis (Day 3-4) seed_cells Seed cells in culture plates incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prep_dna Dilute nucleic acid in serum-free medium prep_reagent Dilute this compound reagent in serum-free medium mix_complex Combine diluted components to form lipoplexes prep_dna->mix_complex prep_reagent->mix_complex incubate_complex Incubate at RT for 15-30 min mix_complex->incubate_complex add_to_cells Add complexes drop-wise to cells incubate_complex->add_to_cells incubate_cells Incubate cells for 4-24 hours add_to_cells->incubate_cells change_medium Optional: Change to fresh medium incubate_cells->change_medium assay Assay for gene expression and/or cytotoxicity change_medium->assay

A standard workflow for this compound transfection experiments.

Cytotoxicity_Troubleshooting Troubleshooting High Cytotoxicity cluster_optimization Optimization Steps cluster_quality_checks Quality Control start High Cytotoxicity Observed opt_reagent Optimize Reagent:DNA Ratio (Titrate Reagent) start->opt_reagent opt_density Optimize Cell Density (70-90% Confluency) start->opt_density opt_time Reduce Incubation Time (e.g., 4-6 hours) start->opt_time check_dna Check Nucleic Acid Quality (Purity, Integrity, Endotoxin-free) start->check_dna check_cells Check Cell Health (Low Passage, >90% Viability) start->check_cells assess_viability Assess Viability (MTT or LDH Assay) opt_reagent->assess_viability opt_density->assess_viability opt_time->assess_viability check_dna->assess_viability check_cells->assess_viability solution Cytotoxicity Reduced assess_viability->solution

References

Technical Support Center: Minimizing Off-Target Effects of siRNA Delivered with Hydroxylated Cholesterol Conjugates (OH-C-Chol)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing hydroxylated cholesterol-conjugated siRNAs (OH-C-Chol). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize off-target effects and ensure the reliability of your gene silencing studies.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of siRNA experiments?

A1: Off-target effects refer to the unintended modulation of genes other than the intended target gene by an siRNA molecule.[1][2] These effects can arise from the siRNA sequence having partial complementarity to other messenger RNAs (mRNAs), leading to their unintended degradation or translational repression.[3] This phenomenon is a significant concern as it can lead to misinterpretation of experimental results and potential cellular toxicity.[2]

Q2: How does conjugation with hydroxylated cholesterol (this compound) affect siRNA delivery and the potential for off-target effects?

A2: Cholesterol conjugation, including with hydroxylated forms like cholesteryl diamine (OH-Chol) or cholesteryl triamine (OH-N-Chol), enhances the delivery of siRNA into cells, often without the need for transfection agents.[1][4] This is achieved by increasing the lipophilicity of the siRNA, which facilitates its association with cell membranes and lipoproteins for cellular uptake.[4][5] While this improves delivery, it does not inherently eliminate off-target effects. The increased intracellular concentration of siRNA can potentially exacerbate off-target activity if the siRNA sequence is not optimized.[6] Therefore, careful siRNA design and validation are crucial when using cholesterol conjugates.

Q3: What are the primary mechanisms behind siRNA off-target effects?

A3: The most common mechanism is the "miRNA-like" off-target effect.[3] This occurs when the "seed region" of the siRNA guide strand (nucleotides 2-8 from the 5' end) binds to the 3' untranslated region (3' UTR) of unintended mRNA transcripts with partial complementarity, leading to their silencing.[7][8] Off-target effects can also be induced by the passenger (sense) strand of the siRNA duplex if it is loaded into the RNA-induced silencing complex (RISC).[3]

Q4: Can chemical modifications to the siRNA molecule reduce off-target effects when using this compound delivery?

A4: Yes, chemical modifications are a key strategy to mitigate off-target effects and are highly compatible with cholesterol conjugation.[9][10][11] Modifications such as 2'-O-methyl (2'-OMe) or 2'-Fluoro (2'-F) substitutions, particularly within the seed region of the guide strand, can reduce miRNA-like off-target binding without significantly impacting on-target silencing efficiency.[3][9] Additionally, modifications can be introduced to the passenger strand to discourage its loading into RISC.[2]

Q5: What is siRNA pooling, and can it be used with this compound delivery to minimize off-target effects?

A5: siRNA pooling involves using a combination of multiple different siRNA duplexes that all target the same mRNA. The rationale is that by using a lower concentration of each individual siRNA, the magnitude of any sequence-specific off-target effects from a single siRNA is reduced.[12] This strategy can be effectively combined with this compound delivery. However, it is important to use high-complexity pools (many different siRNAs) as low-complexity pools may not be as effective and could even increase the number of off-target effects.[12]

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound delivered siRNA and provides actionable solutions.

Problem 1: High level of off-target gene downregulation observed in microarray or RNA-seq data.
Potential Cause Recommended Solution
Suboptimal siRNA sequence design: The seed region of your siRNA may have significant complementarity to numerous unintended transcripts.Action: Re-design your siRNA using algorithms that specifically screen for potential off-target binding sites. Utilize tools like BLAST to check for homology against the relevant genome.[13]
High siRNA concentration: Using an excessive concentration of the this compound-siRNA conjugate can saturate the RNAi machinery and increase the likelihood of off-target binding.Action: Perform a dose-response experiment to determine the lowest effective concentration of your siRNA that achieves significant on-target knockdown with minimal off-target effects. Reducing the concentration from 25 nM to 10 nM or even 1 nM has been shown to significantly decrease off-target gene silencing.[6]
Passenger strand activity: The sense strand of your siRNA may be getting loaded into RISC and causing off-target effects.Action: Introduce chemical modifications to the passenger strand to inhibit its loading. Asymmetric designs, where the 5' end of the passenger strand is less thermodynamically stable, can also favor guide strand loading.[3]
Problem 2: On-target gene knockdown is efficient, but a significant and unexpected phenotype is observed.
Potential Cause Recommended Solution
Phenotype is due to off-target effects: The observed phenotype may be a result of the downregulation of one or more off-target genes, rather than the intended target.Action 1: Validate the phenotype with at least two or more different siRNAs targeting the same gene but with different sequences. If the phenotype persists with multiple siRNAs, it is more likely to be an on-target effect.
Action 2: Perform a rescue experiment by re-introducing the target gene (e.g., via a plasmid that is resistant to your siRNA). If the phenotype is reversed, it confirms it was an on-target effect.
Action 3: Analyze global gene expression changes using microarray or RNA-seq to identify potential off-target genes that could be responsible for the observed phenotype.
Toxicity of the delivery vehicle or siRNA: At high concentrations, cholesterol conjugates can exhibit toxicity.Action: Assess cell viability (e.g., using an MTT assay) at different concentrations of your this compound-siRNA. Include a control with a scrambled, non-targeting siRNA conjugated to this compound to differentiate between sequence-specific and delivery vehicle-related toxicity.

Experimental Protocols

Protocol 1: Quantification of Off-Target Effects using RNA-Sequencing (RNA-seq)

This protocol outlines the key steps for identifying siRNA off-target effects on a genome-wide scale.

1. Experimental Design:

  • Groups:
  • Untreated control cells.
  • Cells treated with a negative control siRNA (scrambled sequence) conjugated to this compound.
  • Cells treated with the experimental this compound-siRNA.
  • Replicates: A minimum of three biological replicates per group is essential for statistical power.

2. Cell Culture and Transfection:

  • Plate cells to be 50-70% confluent at the time of transfection.
  • Prepare the this compound-siRNA complexes according to the manufacturer's protocol. For carrier-free delivery, this may involve simple dilution in serum-free media.
  • Add the complexes to the cells and incubate for the desired time (typically 24-72 hours).

3. RNA Extraction and Quality Control:

  • Harvest cells and extract total RNA using a reputable kit.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA for library preparation.

4. Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from the extracted RNA.
  • Perform high-throughput sequencing on a platform such as Illumina.

5. Bioinformatic Analysis:

  • Quality Control: Trim adapter sequences and low-quality reads.
  • Alignment: Align the reads to the appropriate reference genome.
  • Differential Gene Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are significantly up- or downregulated in the experimental group compared to the negative control group.
  • Off-Target Analysis:
  • Identify downregulated genes that are not the intended target.
  • Use tools like SeedMatchR to determine if there is an enrichment of genes with seed region complementarity in their 3' UTRs among the downregulated gene set.[8][14]

dot graph TD; A[Start: RNA-seq Data] --> B{Perform DifferentialExpression Analysis}; B --> C{Identify SignificantlyDownregulated Genes}; C --> D{Filter outOn-Target Gene}; D --> E[Remaining genes arepotential off-targets]; E --> F{Perform Seed RegionMatch Analysis}; F --> G{Identify genes withseed region matches}; G --> H[Enrichment analysis forseed-matched genes]; H --> I[Conclusion onseed-mediated off-target effects]; subgraph "Workflow" A;B;C;D;E;F;G;H;I; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

Bioinformatic workflow for identifying seed-mediated off-target effects from RNA-seq data.

Protocol 2: Validating On-Target vs. Off-Target Phenotypes

This protocol helps to distinguish if an observed cellular phenotype is a direct result of silencing the intended target gene or an off-target effect.

1. Multi-siRNA Validation:

  • Design and synthesize at least two additional, distinct siRNAs that target different sequences within the same target mRNA.
  • Conjugate these new siRNAs to this compound.
  • Perform the experiment with each of the new this compound-siRNA conjugates alongside the original one.
  • Interpretation: If the phenotype is consistently observed with all siRNAs targeting the same gene, it is likely an on-target effect. If the phenotype is unique to the original siRNA, it is more likely an off-target effect.

2. Rescue Experiment:

  • Clone the full-length cDNA of your target gene into an expression vector.
  • Introduce silent mutations in the siRNA binding site of the cDNA sequence. This will make the mRNA expressed from this vector resistant to your siRNA.
  • Co-transfect cells with your experimental this compound-siRNA and the siRNA-resistant expression vector.
  • Interpretation: If the observed phenotype is reversed or diminished upon expression of the siRNA-resistant target gene, this strongly indicates that the phenotype is due to the on-target knockdown.

G

Logical workflow for validating on-target versus off-target phenotypes.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding strategies to minimize off-target effects.

Table 1: Effect of siRNA Concentration on Off-Target Gene Regulation

siRNA ConcentrationOn-Target SilencingNumber of Off-Target Genes Downregulated >2-foldReference
25 nMHigh56[6]
10 nMHigh30[6]
1 nMModerate to High6[6]

Table 2: Impact of Chemical Modifications on Off-Target Silencing

siRNA ModificationOn-Target SilencingReduction in Off-Target TranscriptsReference
UnmodifiedHigh-[10]
2'-O-methyl modification in seed regionHigh~80%[10]

Table 3: Influence of Cholesterol Linker on siRNA Delivery

Cholesterol LinkerRelative Loading onto Extracellular VesiclesRelative Silencing PotencyReference
Triethyl glycol (TEG)HigherMore Potent[15][16]
2-aminobutyl-1-3-propanediol (C7)LowerLess Potent[15][16]

References

Technical Support Center: Prevention of Cholesterol Oxidation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidation of cholesterol to oxysterols during experimental sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to unwanted cholesterol oxidation.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks co-eluting with or near cholesterol/oxysterol standards in chromatograms (GC-MS, LC-MS). Auto-oxidation of cholesterol standards or samples due to improper storage or handling.1. Verify the storage conditions of your standards and samples (should be at -20°C or lower, protected from light, and under an inert atmosphere like argon or nitrogen).[1] 2. Prepare fresh working standards from a solid standard dissolved in a high-purity solvent like isopropanol.[2] 3. Implement stricter sample handling procedures, such as minimizing exposure to air and light during preparation.[1] 4. Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to your standard solutions and samples.[3]
High background or baseline noise in mass spectrometry analysis. Contamination from solvents, glassware, or other lab equipment. OR Widespread, low-level oxidation of cholesterol in the sample.1. Use high-purity solvents and thoroughly clean all glassware. 2. Filter all solutions before use. 3. Incorporate a solid-phase extraction (SPE) step to separate oxysterols from the bulk cholesterol and other lipids, which can reduce background interference.[4]
Poor recovery of oxysterols after sample extraction. Inefficient extraction method. OR Degradation of oxysterols during the extraction process.1. Optimize your extraction solvent system. A mixture of chloroform and methanol is commonly used, but the ratio may need adjustment based on the sample matrix.[5] 2. Ensure complete hydrolysis of cholesteryl esters if total oxysterol content is desired. Both enzymatic (cholesterol esterase) and chemical (saponification) methods can be used.[6] 3. For sensitive oxysterols, use a gentler extraction method and avoid high temperatures. Cold saponification is an option, though it requires longer incubation times.[7]
Inconsistent or non-reproducible quantification of oxysterols across replicate samples. Variability in sample handling and preparation. OR Incomplete derivatization (for GC-MS analysis).1. Standardize every step of your sample preparation protocol, from thawing to extraction and analysis. 2. Use an internal standard for each class of sterol being analyzed to correct for variations in extraction and derivatization efficiency.[8] 3. Ensure derivatization reactions (e.g., silylation for GC-MS) go to completion by optimizing reaction time, temperature, and reagent concentration.[6][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause cholesterol to oxidize during sample preparation?

A1: The main drivers of cholesterol oxidation during sample preparation are exposure to:

  • Oxygen: Atmospheric oxygen is the key reactant in the auto-oxidation of cholesterol.[2]

  • Heat: Elevated temperatures, often used in sample processing steps like saponification or solvent evaporation, can significantly accelerate oxidation rates.[7]

  • Light: Exposure to light, especially UV light, can initiate and propagate the free-radical chain reactions that lead to oxysterol formation.[2]

  • Presence of Metal Ions: Transition metals can act as catalysts, promoting the formation of reactive oxygen species and accelerating cholesterol oxidation.[2]

Q2: How can I effectively use antioxidants to prevent cholesterol oxidation in my samples?

A2: Antioxidants are crucial for preventing the artificial formation of oxysterols. Here are some best practices for their use:

  • Add at the Earliest Stage: Introduce the antioxidant as soon as the sample is homogenized or extracted to protect cholesterol from oxidation throughout the workflow.

  • Choice of Antioxidant: Both synthetic and natural antioxidants are effective.

    • Synthetic: Butylated hydroxytoluene (BHT) and tertiary butylhydroquinone (TBHQ) are commonly used and highly effective at inhibiting thermally-induced cholesterol oxidation.[10]

    • Natural: α-tocopherol (Vitamin E), quercetin, and rosemary extracts have demonstrated strong inhibitory effects on cholesterol oxidation.[10][11]

  • Working Concentration: A typical concentration for BHT is 0.05% (v/v) in the initial extraction solvent.[3]

Q3: What are the recommended storage conditions for samples to minimize oxysterol formation?

A3: Proper storage is critical. For long-term stability, lipid extracts should be stored in an organic solvent containing an antioxidant at -20°C or lower in an airtight container, protected from light and oxygen.[1] If possible, flash-freeze samples in liquid nitrogen before transferring them to a low-temperature freezer.[1] Storing samples under an inert gas like argon or nitrogen can further minimize exposure to oxygen.[2]

Q4: When is solid-phase extraction (SPE) necessary, and what are its advantages?

A4: Solid-phase extraction is highly recommended, especially for complex biological matrices where cholesterol is present in much higher concentrations than oxysterols.[4]

  • Advantages:

    • Separation: It effectively separates the more polar oxysterols from the less polar cholesterol, reducing the risk of cholesterol auto-oxidation during subsequent analytical steps.[4]

    • Enrichment: It allows for the concentration of trace amounts of oxysterols, improving detection sensitivity.

    • Cleanup: It removes other interfering lipids and matrix components, leading to cleaner chromatograms and more accurate quantification.

Quantitative Data on Antioxidant Effectiveness

The choice and effectiveness of an antioxidant can vary based on the experimental conditions and the specific matrix. The following table summarizes the relative effectiveness of common antioxidants in preventing cholesterol oxidation.

Antioxidant Type Reported Effectiveness Commonly Used In Reference(s)
Butylated Hydroxytoluene (BHT) SyntheticHighly effective in inhibiting thermal- and auto-oxidation.Biological samples, food matrices.[10][12]
Tertiary Butylhydroquinone (TBHQ) SyntheticEfficiently inhibits thermally-induced cholesterol oxidation.Food processing, high-temperature applications.[10]
α-Tocopherol (Vitamin E) NaturalStrong inhibitory action against cholesterol oxidation.Biological samples, lipid-rich matrices.[10][12]
γ-Tocopherol NaturalIn some systems, shows stronger antioxidant activity than α-tocopherol.Liposomal models, in vitro studies.[12]
Quercetin Natural (Flavonoid)Strong inhibitory action against cholesterol oxidation.Model systems, food matrices.[10][11]
Rosemary Oleoresin Extract NaturalDemonstrates strong inhibitory action against cholesterol oxidation.Food preservation.[10]
Green Tea Catechins (GTC) NaturalMore effective than BHT in preventing cholesterol oxidation in some studies.Thermal stress models.[11]

Experimental Protocols

Protocol 1: General Sample Preparation Workflow to Minimize Cholesterol Oxidation

This protocol outlines a standard workflow for extracting lipids from biological samples while minimizing the risk of artificial oxysterol formation.

  • Homogenization:

    • Homogenize the tissue or cell sample in a cold buffer on ice.

    • To quench enzymatic activity, use a cold organic solvent like methanol or rapidly freeze the sample in liquid nitrogen.[1]

  • Lipid Extraction:

    • Perform a lipid extraction using a chloroform:methanol (2:1, v/v) mixture containing 0.05% BHT.

    • Vortex the mixture thoroughly and centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

  • Saponification (Optional - for total sterol analysis):

    • To hydrolyze cholesteryl esters, add ethanolic potassium hydroxide solution to the lipid extract.[6]

    • For sensitive samples, perform cold saponification by incubating at room temperature overnight to avoid heat-induced oxidation.[7] For faster processing, hot saponification at a controlled temperature (e.g., 56°C) can be used, but the risk of artifact formation is higher.[7]

  • Solid-Phase Extraction (SPE) for Oxysterol Enrichment:

    • Use a silica-based SPE cartridge.

    • Activation: Condition the cartridge with hexane.[13]

    • Loading: Dissolve the dried lipid extract in a small volume of a non-polar solvent like toluene and load it onto the cartridge.[13]

    • Washing: Elute the non-polar lipids, including the bulk of the cholesterol, with a non-polar solvent such as 30% isopropanol in hexane.[13]

    • Elution: Elute the more polar oxysterols with a more polar solvent system, such as dichloromethane:methanol (1:1, v/v).[14]

  • Final Preparation for Analysis:

    • Dry the eluted oxysterol fraction under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for GC-MS or LC-MS/MS analysis.

    • If using GC-MS, proceed with derivatization (e.g., silylation with N-methyl-N-trimethylsilyl-trifluoroacetamide).[6][9]

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization:

    • To the dried oxysterol fraction, add anhydrous pyridine and a silylating agent (e.g., N-methyl-N-trimethylsilyl-trifluoroacetamide).[8]

    • Incubate at a controlled temperature (e.g., 60-80°C) for the recommended time to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: Use a capillary column suitable for sterol analysis (e.g., RTX-5, 30 m x 0.25 mm x 0.1 µm).[8]

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.[8]

    • Temperature Program:

      • Initial temperature: 65°C for 2 minutes.

      • Ramp 1: Increase to 250°C at 15°C/min.

      • Ramp 2: Increase to 310°C at 5°C/min and hold for 6 minutes.[8]

    • MS Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection of target oxysterols.[6][15]

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Reconstitution:

    • Reconstitute the dried oxysterol fraction in the initial mobile phase (e.g., 85% methanol with 5 mM ammonium acetate).[13]

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 2 x 250 mm, 3-µm particle size).[13]

    • Mobile Phase:

      • Solvent A: Water/acetonitrile (95:5, v/v) with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • Solvent C: Methanol with 0.1% formic acid.[14]

    • Gradient Elution: Develop a gradient program that effectively separates the different oxysterol isomers.

    • MS/MS Detection: Use a triple quadrupole mass spectrometer in MRM mode for high sensitivity and specificity. Optimize precursor/product ion transitions for each target oxysterol.[16][17]

Visualizations

Cholesterol_Oxidation_Pathway cluster_factors Initiating Factors Cholesterol Cholesterol Oxysterols Oxysterols (e.g., 7-ketocholesterol, 24S-hydroxycholesterol) Cholesterol->Oxysterols Non-enzymatic Auto-oxidation ROS Reactive Oxygen Species (ROS) (e.g., O2, •OH) ROS->Cholesterol Enzymes Enzymatic Oxidation (e.g., Cytochrome P450) Enzymes->Cholesterol Enzymatic Hydroxylation Heat Heat Light Light Metal_Ions Metal Ions

Caption: Cholesterol oxidation pathways.

Sample_Prep_Workflow cluster_prevention Prevention Strategies Antioxidants Add Antioxidants (BHT) Extraction Lipid Extraction (e.g., Chloroform:Methanol) Antioxidants->Extraction Inert_Atmosphere Use Inert Atmosphere Homogenization Homogenization (in cold buffer) Inert_Atmosphere->Homogenization Minimize_Heat_Light Minimize Heat & Light Saponification Saponification (Optional) Minimize_Heat_Light->Saponification Start Sample Collection Start->Homogenization Homogenization->Extraction Extraction->Saponification SPE Solid-Phase Extraction (SPE) (Oxysterol Enrichment) Saponification->SPE Analysis Derivatization (GC-MS) & Analysis (GC-MS or LC-MS/MS) SPE->Analysis

References

Optimizing Spin Speed for Preparing Transfection Complexes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high transfection efficiency is paramount for successful experiments. While many factors contribute to the outcome of transfection, the physical handling of transfection complexes, specifically the use of centrifugation, can be a critical and often overlooked step. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to spin speed during the preparation and application of transfection complexes.

Frequently Asked Questions (FAQs)

Q1: Should I centrifuge the transfection complexes after mixing the nucleic acid and transfection reagent?

A1: A brief, low-speed centrifugation is often recommended immediately after mixing the transfection reagent with the plasmid DNA or siRNA. The purpose of this step is not to pellet the complexes but to simply collect the entire mixture at the bottom of the tube, ensuring that no droplets are left on the sides. However, using an excessively high spin speed during this step can be detrimental. High centrifugal forces may cause the newly formed transfection complexes to aggregate and sediment, which can significantly reduce transfection efficiency[1].

Q2: What is the recommended spin speed and time for collecting the initial transfection complex mixture?

A2: A short, gentle pulse centrifugation is sufficient. While specific parameters are not always provided in protocols, it is crucial to avoid high g-forces. A spin of less than 100 x g for a few seconds is generally adequate to bring down the droplets without negatively impacting the complexes[1]. Some protocols suggest a "briefly" or "gentle" spin down as part of the complex formation process[2][3].

Q3: What is "spinoculation" or "spin-fection," and when should I use it?

A3: Spinoculation, also known as spin-fection, is a technique that involves centrifuging the transfection complexes together with the target cells[4][5]. This method is particularly effective for enhancing the transfection or transduction of suspension cells and hard-to-transfect adherent cells[4][6][7][8]. The gentle centrifugal force facilitates closer contact between the transfection complexes and the cell membrane, thereby increasing the chances of uptake[9][10]. This technique is commonly used for viral transduction but can also be adapted for non-viral transfection methods[4][8][11].

Q4: Can centrifugation damage the cells?

A4: While spinoculation is generally well-tolerated by many cell types, it is important to optimize the centrifugation conditions. Excessive centrifugal force or prolonged centrifugation times can cause mechanical stress and reduce cell viability[3][12]. It is always recommended to perform a pilot experiment to determine the optimal spin speed and duration that maximizes transfection efficiency without compromising cell health for your specific cell line.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Transfection Efficiency Excessively high spin speed was used to collect the transfection complex mixture after formation.After mixing your nucleic acid and transfection reagent, use a very brief, low-speed spin (e.g., <100 x g for 5 seconds) only to collect droplets. Avoid high speeds that could pellet the complexes[1].
Transfection complexes were not efficiently reaching the target cells, especially with suspension cells.Employ a spinoculation protocol. After adding the transfection complexes to your cells, centrifuge the plate or tubes at a low speed (e.g., 200-1000 x g) for 30 minutes to 2 hours to enhance contact between the complexes and the cells[4][8][11][13].
High Cell Death/Toxicity The spinoculation speed or duration was too high, causing mechanical stress to the cells.Optimize the spinoculation protocol. Reduce the centrifugation speed and/or time. Perform a titration to find the best balance between transfection efficiency and cell viability. For example, test a range of speeds from 200 x g to 800 x g and times from 30 to 90 minutes.
Cells were not healthy or at the optimal confluency before the spinoculation step.Ensure cells are in the logarithmic growth phase and are at the recommended confluency for transfection prior to starting the spinoculation protocol[14].
Inconsistent Transfection Results Variability in the centrifugation step during complex formation or spinoculation.Standardize your protocol. Use the same centrifuge, rotor, and settings for each experiment. Ensure that plates or tubes are properly balanced in the centrifuge.

Quantitative Data Summary

The following table summarizes various centrifugation parameters cited in experimental protocols for enhancing transfection or transduction. It is important to note that the optimal conditions are cell-type and vector-dependent and should be empirically determined.

Application Cell Type/Vector Centrifugation Speed Duration Temperature
SpinoculationJurkat cells (Lentiviral Particles)800 x g30 minutes32°C
SpinoculationHuman T-cell line (HIV-1)1200 x g2 hours25°C
SpinoculationSuspension cells (Lentivirus)2400 rpm1.5 - 2 hours32°C
Spin-fectionSuspension and Adherent cells (Retrovirus)1800 rpm45 minutesRoom Temp
SpinoculationSuspension or semi-suspended cells200 x g1.5 hoursNot specified
SpinoculationIntestinal Organoids (Lentivirus)600 x g1 hour32°C
Spinfection OptimizationGeneral (Lentivirus)931 g2 hours30°C
SpinfectionAdherent cells (HEK293T with Lentivirus)1000 rcf2 hours30°C
Centrifugation EnhancementHeLa cells (PEI polyplexes)500 x g5 minutesNot specified

Experimental Protocols

Protocol 1: Standard Transfection Complex Formation with Gentle Centrifugation
  • In a sterile microcentrifuge tube, dilute the plasmid DNA in a serum-free medium.

  • In a separate sterile tube, dilute the transfection reagent in a serum-free medium.

  • Add the diluted DNA solution to the diluted transfection reagent (or as recommended by the manufacturer) and mix gently by pipetting.

  • To ensure the entire volume is collected, perform a brief pulse centrifugation at a low speed (e.g., 200 x g for 3 seconds). Do not use high speeds.

  • Incubate the mixture at room temperature for the time recommended by the transfection reagent manufacturer to allow for complex formation.

  • Add the transfection complexes dropwise to the cells in culture.

Protocol 2: Spinoculation for Enhancing Transfection of Suspension Cells
  • Prepare transfection complexes as described in Protocol 1.

  • Count your suspension cells and pellet them by centrifuging at a gentle speed (e.g., 100-200 x g) for 5 minutes.

  • Resuspend the cell pellet in fresh, complete growth medium at the desired plating density.

  • Add the prepared transfection complexes to the cell suspension.

  • Distribute the cell/complex mixture into the wells of a multi-well plate or into centrifuge tubes.

  • Centrifuge the plate or tubes at a pre-optimized speed (e.g., 800 x g) for 30 minutes at room temperature or 32°C[4][15].

  • After centrifugation, carefully return the plate or tubes to the incubator for the desired incubation period before analysis.

Visualizing the Workflow

Transfection_Workflow cluster_prep Transfection Complex Preparation cluster_application Application to Cells prep_dna Dilute Nucleic Acid (e.g., Plasmid DNA) mix Mix and Incubate prep_dna->mix prep_reagent Dilute Transfection Reagent prep_reagent->mix spin_collect Gentle Spin-down (<100 x g, <5s) mix->spin_collect add_to_cells Add Complexes to Cells spin_collect->add_to_cells spinoculation Spinoculation (Optional, e.g., 800 x g, 30 min) add_to_cells->spinoculation For Suspension or Hard-to-Transfect Cells incubate Incubate Cells (24-72h) add_to_cells->incubate Standard Protocol spinoculation->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and applying transfection complexes.

Troubleshooting_Spin_Speed start Low Transfection Efficiency? q1 Did you centrifuge the complexes after mixing? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What spin speed was used? a1_yes->q2 q3 Are you working with suspension cells or hard-to-transfect cells? a1_no->q3 a2_high High Speed (>100 x g) q2->a2_high a2_low Low Speed (<100 x g) q2->a2_low solution1 This may cause complex aggregation. Use a brief, gentle spin (<100 x g) only to collect droplets. a2_high->solution1 a2_low->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no solution2 Consider using a spinoculation protocol to improve complex-cell contact (e.g., 800 x g, 30 min). a3_yes->solution2 other_issues Investigate other common transfection issues (cell health, DNA quality, reagent ratio). a3_no->other_issues solution2->other_issues

Caption: Decision tree for troubleshooting low transfection efficiency.

References

troubleshooting poor formation of DNA-transfection reagent complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor formation of DNA-transfection reagent complexes and resulting low transfection efficiency.

Troubleshooting Guide

This guide addresses specific issues encountered during transfection experiments in a question-and-answer format.

Q1: Why is my transfection efficiency consistently low?

Low transfection efficiency is a common problem that can be attributed to several factors, including the quality of the DNA, the formation of the DNA-reagent complexes, and the health of the cells being transfected.

Potential Causes and Solutions: DNA Quality

IssuePotential CauseRecommended Solution
Degraded or Impure DNA DNA preparation is contaminated with proteins, RNA, phenol, or salts.[1][2][3][4]Use a high-quality plasmid purification kit to ensure your DNA is free from contaminants.[5][6] Verify DNA purity by checking the A260/A280 ratio (should be 1.7–1.9) and the A260/A230 ratio (should be >2.0).[7][8]
Incorrect DNA Topology The plasmid DNA is mostly in a linear or relaxed circular form instead of supercoiled.Transient transfections are most efficient with highly supercoiled plasmid DNA.[2][3] You can check the topology of your plasmid by running it on an agarose gel.[7]
Endotoxin Contamination Endotoxins (lipopolysaccharides or LPS) from the bacterial cell wall can be co-purified with the plasmid DNA.[4]Use an endotoxin-free plasmid purification kit, as endotoxins can significantly reduce transfection efficiency, especially in sensitive cell lines.[3][4]

Potential Causes and Solutions: Complex Formation

IssuePotential CauseRecommended Solution
Suboptimal DNA:Reagent Ratio The ratio of DNA to transfection reagent is not optimized for your specific cell type and plasmid.Perform a titration experiment to determine the optimal ratio. A common starting point for cationic lipid reagents like Lipofectamine® 2000 is a DNA (µg) to reagent (µl) ratio between 1:2 and 1:3.[5][6]
Serum Interference Complexes were formed in the presence of serum. Serum proteins can interfere with the formation of DNA-lipid complexes.[9][10][11][12]Always form the DNA-reagent complexes in a serum-free medium, such as Opti-MEM®.[1][5][6][7][10][12]
Incorrect Incubation Time The incubation time for complex formation was too short or too long.Follow the manufacturer's recommendations. For many reagents, a 15-30 minute incubation at room temperature is optimal.[13] For Lipofectamine® 2000, a 20-minute incubation is recommended after combining the diluted DNA and reagent.[5]
Inhibitors in Dilution Buffer The buffer used for dilution contains high concentrations of phosphates or other inhibitors.[10]Use the recommended serum-free medium or a low-salt buffer for dilutions.[10]

Potential Causes and Solutions: Cell Conditions

IssuePotential CauseRecommended Solution
Unhealthy Cells Cells are not healthy, have a low viability (<90%), or are contaminated with mycoplasma or yeast.[7][14]Use healthy, actively dividing cells for transfection.[15] Regularly test for mycoplasma contamination.[7]
Suboptimal Cell Density Cell confluency is too high or too low at the time of transfection.The optimal confluency is typically between 70-90%.[7][16] If cells are too confluent, contact inhibition can reduce the uptake of foreign DNA.[17][14] If the density is too low, cells may not grow well post-transfection.[17][18]
High Passage Number Cells have been passaged too many times, which can alter their characteristics and reduce transfection efficiency.[17]Use cells with a low passage number (ideally <30 passages).[15] If you suspect this is an issue, thaw a fresh vial of cells.[5][15]

Q2: I am observing high cell death after transfection. What is the cause?

High cytotoxicity post-transfection is often due to an excessive amount of transfection reagent or DNA, or the inherent sensitivity of the cell line.

Potential Causes and Solutions: Toxicity

IssuePotential CauseRecommended Solution
Too Much Transfection Reagent High concentrations of cationic lipid reagents can be toxic to cells.Optimize the amount of transfection reagent by performing a dose-response curve to find the lowest effective concentration.[10]
Too Much DNA An excessive amount of DNA can also induce cytotoxicity.Perform a dose-response experiment to determine the optimal amount of DNA.[10]
Sensitive Cells Some cell types, especially primary cells, are more sensitive to transfection reagents.[19]For sensitive cells, it may be necessary to change the medium 4-6 hours post-transfection to remove the complexes and reduce exposure time.[19][20] Ensure cells are plated at an optimal density, as low cell density can increase observed toxicity.[10]
Incubation Time with Complexes Leaving the DNA-reagent complexes on the cells for too long can increase toxicity.Optimize the incubation time of the complexes with the cells.[16] For some cell lines, a shorter exposure is sufficient and less toxic.

Q3: My transfection results are not reproducible. How can I improve consistency?

Lack of reproducibility often stems from inconsistencies in cell culture practices and experimental procedures.

Potential Causes and Solutions: Reproducibility

IssuePotential CauseRecommended Solution
Variable Cell Conditions Inconsistent cell passage number, plating density, and cell health.Maintain a consistent schedule for splitting and plating cells.[5] Use cells within a narrow passage number range for all experiments.[17] Ensure cells are at the same confluency for each transfection.
Inconsistent Reagent and DNA Handling Variations in dilution, mixing, and incubation times.Prepare a master mix of the DNA-reagent complexes for replicate wells to minimize pipetting errors.[21] Adhere strictly to the optimized protocol for every experiment.
Different DNA Preparations Using different batches of plasmid DNA can introduce variability.Use the same high-quality, endotoxin-free plasmid preparation for a set of related experiments.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successful DNA-transfection reagent complex formation?

The three most critical factors are:

  • DNA Quality : The DNA must be of high purity, free from contaminants like proteins, RNA, and endotoxins.[3] Supercoiled plasmid DNA is the most effective form for transient transfection.[2]

  • DNA:Reagent Ratio : The ratio of the positive charges from the cationic lipid or polymer to the negative charges from the DNA phosphate backbone determines the overall charge of the complex. This ratio must be optimized for each cell type and plasmid combination to ensure efficient DNA condensation and uptake.[16]

  • Complex Formation Conditions : Complexes must be formed in a serum-free medium to prevent interference from serum proteins.[9][10] The incubation time and temperature should also be kept consistent as recommended by the reagent manufacturer.[7][13]

Q2: How does serum affect the formation of DNA-reagent complexes?

Serum contains various proteins and other molecules, some of which are negatively charged.[22] When present during the complex formation step, these molecules can interfere with the electrostatic interaction between the positively charged transfection reagent and the negatively charged DNA.[9][22] This interference can lead to poorly formed or aggregated complexes, ultimately reducing transfection efficiency.[9][10] Therefore, it is strongly recommended to prepare the DNA and transfection reagent dilutions and to form the complexes in a serum-free medium.[1][5][7] Once the complexes are formed, they can typically be added to cells cultured in complete, serum-containing medium.[9][10]

Q3: How can I assess the quality of my plasmid DNA?

You can assess your DNA quality using two simple methods:

  • UV Spectrophotometry : Measure the absorbance at 260 nm, 280 nm, and 230 nm.

    • The A260/A280 ratio provides an estimate of purity from protein contamination. A ratio of ~1.8 is generally considered pure for DNA.[23]

    • The A260/A230 ratio indicates the presence of contaminants like phenol, salts, or carbohydrates. This ratio should ideally be above 2.0.[2][8]

  • Agarose Gel Electrophoresis : Running your plasmid DNA on an agarose gel allows you to visualize its integrity and topology. A high-quality preparation should show a prominent band corresponding to the supercoiled form, with minimal nicked (relaxed circular) or linear DNA.[7] This method can also reveal RNA contamination, which appears as a smear at the bottom of the gel.[3]

Q4: What is the general approach to optimizing the DNA:transfection reagent ratio?

Optimizing the DNA:transfection reagent ratio is crucial for maximizing transfection efficiency while minimizing cytotoxicity.[16] The best approach is to perform a matrix titration. This involves testing a range of DNA amounts against a range of reagent volumes. For example, you could test 0.5, 1.0, and 1.5 µg of DNA with 1, 2, 3, and 4 µl of a lipid-based reagent for a 24-well plate format. The goal is to identify the combination that gives the highest expression of your gene of interest with the lowest possible cell death. Always keep the cell number and other parameters constant during this optimization process.[5][10]

Experimental Protocols

Protocol 1: Optimizing the DNA:Transfection Reagent Ratio

This protocol provides a framework for optimizing the ratio of plasmid DNA to a cationic lipid-based transfection reagent in a 24-well plate format.

Materials:

  • Healthy, low-passage cells

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM®)

  • High-quality plasmid DNA (e.g., expressing a reporter like GFP)

  • Cationic lipid transfection reagent

  • 24-well tissue culture plates

Procedure:

  • Cell Plating: The day before transfection, seed cells in a 24-well plate at a density that will bring them to 70-90% confluency at the time of transfection.

  • Prepare DNA Dilutions: In separate tubes, prepare different amounts of DNA (e.g., 0.25 µg, 0.5 µg, 1.0 µg) diluted in 25 µL of serum-free medium for each well to be tested.

  • Prepare Reagent Dilutions: In separate tubes, prepare different volumes of the transfection reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL) diluted in 25 µL of serum-free medium for each condition. Incubate for 5 minutes.[5]

  • Form Complexes: Combine each diluted DNA solution with a diluted reagent solution to test various ratios (e.g., 1:2, 1:3, 1:4 for a 0.5 µg DNA amount). Mix gently and incubate at room temperature for 20 minutes to allow complexes to form.[5]

  • Transfect Cells: Add the 50 µL of DNA-reagent complex drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubate: Return the plate to the incubator and culture for 24-48 hours.

  • Assess Results: Analyze transfection efficiency (e.g., by counting GFP-positive cells via fluorescence microscopy) and cell viability (e.g., by visual inspection or a viability assay like Trypan Blue).

  • Analysis: Create a table or graph to identify the DNA:reagent ratio that provides the highest efficiency with the lowest cytotoxicity.

Protocol 2: Characterizing DNA-Reagent Complexes with Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution and zeta potential of particles in a solution, which can be useful for characterizing your DNA-reagent complexes.[24][25][26]

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume disposable cuvettes

  • Filtered, nuclease-free water or buffer (e.g., HBS)

  • DNA and transfection reagent

Procedure:

  • Prepare Samples: Prepare DNA-reagent complexes as you would for a transfection experiment, but in a larger volume and using filtered, high-purity water or buffer instead of culture medium. Prepare several samples with varying DNA:reagent ratios. Also prepare control samples of DNA alone and reagent alone.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

  • Cuvette Preparation: Ensure the cuvette is clean and free of dust.[27]

  • Loading the Sample: Carefully pipette the complex solution into the cuvette, avoiding the introduction of air bubbles. A typical volume is 20-50 µL.[28]

  • Size Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature (usually room temperature). Perform the size measurement. The instrument will use the Brownian motion of the complexes to calculate their hydrodynamic radius.[27] Well-formed complexes are typically in the range of 100-400 nm.

  • Zeta Potential Measurement (Optional): If your instrument has this capability, measure the zeta potential. This indicates the surface charge of the complexes. Positively charged complexes (e.g., +20 to +40 mV) are generally more effective for transfection as they can interact with the negatively charged cell membrane.

  • Data Analysis: Analyze the size distribution (polydispersity index, or PDI) and average size. A monodisperse sample (low PDI) with an appropriate size suggests good complex formation. Compare the results from different DNA:reagent ratios to see how it affects complex size and charge.

Visualizations

Troubleshooting_Workflow start Low Transfection Efficiency check_dna Assess DNA Quality (A260/280, Gel) start->check_dna dna_ok DNA Quality OK? check_dna->dna_ok repurify_dna Action: Re-purify DNA (Endotoxin-free kit) dna_ok->repurify_dna No check_complex Review Complex Formation Protocol dna_ok->check_complex Yes repurify_dna->check_dna complex_ok Protocol Followed? (Serum-free, Incubation) check_complex->complex_ok correct_protocol Action: Correct Protocol (Use serum-free media) complex_ok->correct_protocol No optimize_ratio Optimize DNA:Reagent Ratio complex_ok->optimize_ratio Yes correct_protocol->check_complex ratio_ok Optimization Performed? optimize_ratio->ratio_ok perform_titration Action: Perform Ratio Titration Experiment ratio_ok->perform_titration No check_cells Evaluate Cell Health (Confluency, Passage #) ratio_ok->check_cells Yes perform_titration->optimize_ratio cells_ok Cells Healthy & Optimal? check_cells->cells_ok culture_cells Action: Use Low Passage, Healthy Cells at 70-90% Confluency cells_ok->culture_cells No success Improved Efficiency cells_ok->success Yes culture_cells->check_cells

Optimization_Workflow plate_cells 1. Plate Cells (to be 70-90% confluent) prep_dna 2A. Prepare DNA Dilutions (in serum-free media) plate_cells->prep_dna prep_reagent 2B. Prepare Reagent Dilutions (in serum-free media) plate_cells->prep_reagent combine 3. Combine Diluted DNA & Reagent prep_dna->combine prep_reagent->combine incubate 4. Incubate 20 min (at Room Temp) combine->incubate add_to_cells 5. Add Complexes to Cells incubate->add_to_cells incubate_cells 6. Incubate Cells (24-48 hours) add_to_cells->incubate_cells analyze 7. Analyze Efficiency & Viability incubate_cells->analyze optimum Identify Optimal Ratio analyze->optimum

Influencing_Factors cluster_dna DNA Quality cluster_reagent Reagent & Protocol purity Purity (A260/280 > 1.7) complex Successful Complex Formation purity->complex endotoxin Low Endotoxin endotoxin->complex topology Supercoiled Topology topology->complex ratio DNA:Reagent Ratio ratio->complex medium Serum-Free Medium medium->complex incubation Incubation Time incubation->complex

References

Optimizing Reagent-to-Nucleic Acid Ratio for Transfection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high transfection efficiency with minimal cytotoxicity is paramount for successful experiments. A critical factor influencing this outcome is the ratio of transfection reagent to the nucleic acid being delivered. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate and optimize this crucial parameter.

Frequently Asked Questions (FAQs)

Q1: Why is the reagent-to-nucleic acid ratio so important for transfection?

The ratio of transfection reagent to nucleic acid determines the net charge of the complexes that will be delivered to the cells. Cationic (positively charged) transfection reagents interact with the anionic (negatively charged) backbone of nucleic acids (like plasmid DNA or siRNA) to form complexes. An optimal ratio ensures the formation of small, stable, and positively charged complexes that can efficiently bind to the negatively charged cell membrane and be internalized.[1][2] An improper ratio can lead to low transfection efficiency or cytotoxicity.[3][4]

Q2: What are the consequences of a suboptimal reagent-to-nucleic acid ratio?

A suboptimal ratio can manifest in two primary ways:

  • Low Transfection Efficiency: If the amount of reagent is too low, the nucleic acid may not be fully complexed, resulting in larger aggregates or negatively charged complexes that are repelled by the cell membrane. This leads to inefficient uptake of the genetic material.[5][6]

  • High Cell Toxicity: Conversely, an excessive amount of transfection reagent can be toxic to cells, leading to cell death and detachment.[4][7][8] This is because the excess cationic lipids or polymers can disrupt the cell membrane.[9][10]

Q3: Is there a universal optimal ratio for all experiments?

No, the optimal reagent-to-nucleic acid ratio is highly dependent on several factors, including:

  • Cell type: Different cell lines and primary cells have varying membrane compositions and sensitivities to transfection reagents.[5][11][12]

  • Nucleic acid type and size: The size and conformation of the nucleic acid (e.g., small siRNA vs. large plasmid DNA) can affect complex formation.[13]

  • Transfection reagent: Different reagents have unique chemical compositions and efficiencies.[6]

  • Cell density (confluency): The number of cells at the time of transfection can influence the outcome.[14][15]

Therefore, it is crucial to empirically determine the optimal ratio for each specific experimental setup.[12]

Q4: Where should I start when optimizing the ratio?

Most manufacturers of transfection reagents provide a recommended starting ratio or a range of ratios to test.[13][16][17] This is an excellent starting point for your optimization experiments. Typically, you will keep the amount of nucleic acid constant and vary the volume of the transfection reagent.[11][13]

Troubleshooting Guide

This guide addresses common problems encountered when optimizing the reagent-to-nucleic acid ratio.

Problem Potential Cause Recommended Solution
Low Transfection Efficiency Suboptimal Reagent-to-Nucleic Acid Ratio: The ratio may be too low, leading to inefficient complex formation.Perform a titration experiment by varying the amount of transfection reagent while keeping the nucleic acid amount constant.[11][13] Start with the manufacturer's recommended ratios and test a range (e.g., 1:1, 2:1, 3:1, 5:1 reagent volume to nucleic acid mass).[17]
Poor Quality Nucleic Acid: Degraded or impure nucleic acid will not transfect efficiently.Ensure your nucleic acid is of high purity (A260/A280 ratio of 1.7-1.9) and integrity.[11][14][15] Use endotoxin-free preparation kits, as endotoxins can reduce transfection efficiency.[12]
Incorrect Complex Formation: Complexes were formed in the presence of serum or for an inappropriate amount of time.Prepare the reagent-nucleic acid complexes in a serum-free medium, as serum can interfere with their formation.[7][14][18] Follow the manufacturer's protocol for the recommended incubation time for complex formation (typically 15-30 minutes).[1][19]
Suboptimal Cell Health or Confluency: Unhealthy or overly confluent cells are less receptive to transfection.Use healthy, actively dividing cells with low passage numbers.[15] Plate cells to achieve the recommended confluency at the time of transfection (often 70-90% for adherent cells).[14][15][16]
High Cell Toxicity / Death Excessive Amount of Transfection Reagent: Too much reagent can be cytotoxic.Reduce the amount of transfection reagent. Your titration experiment should help identify a ratio that provides a good balance between efficiency and viability.[4][7][8]
Excessive Amount of Nucleic Acid: High concentrations of nucleic acid can also induce cytotoxicity.If reducing the reagent amount doesn't resolve the toxicity, try decreasing the amount of nucleic acid while maintaining the optimal ratio.[4]
Prolonged Exposure to Complexes: Leaving the transfection complexes on the cells for too long can be harmful.After the recommended incubation period (typically 4-6 hours), consider replacing the transfection medium with fresh, complete growth medium.[8]
Presence of Antibiotics: Some antibiotics can increase cell sensitivity during transfection.Avoid using antibiotics in the medium during transfection.[14]

Experimental Protocol: Optimizing Reagent-to-DNA Ratio via Titration

This protocol outlines a general procedure for optimizing the reagent-to-plasmid DNA ratio for adherent cells in a 24-well plate format.

Materials:

  • Healthy, actively dividing cells

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Transfection reagent

  • High-quality plasmid DNA (e.g., encoding a reporter gene like GFP) at a known concentration (e.g., 1 µg/µL)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[16] Add 500 µL of complete growth medium to each well.

  • Prepare DNA Dilution: On the day of transfection, dilute your plasmid DNA in serum-free medium. For example, for a target of 0.5 µg of DNA per well, you would prepare a master mix.

  • Prepare Reagent-DNA Complexes (Titration):

    • In separate sterile tubes, prepare different ratios of transfection reagent to DNA. For example, to test ratios of 1:1, 2:1, 3:1, and 4:1 (µL of reagent to µg of DNA):

      • Tube 1 (1:1 ratio): Dilute 0.5 µL of transfection reagent in serum-free medium.

      • Tube 2 (2:1 ratio): Dilute 1.0 µL of transfection reagent in serum-free medium.

      • Tube 3 (3:1 ratio): Dilute 1.5 µL of transfection reagent in serum-free medium.

      • Tube 4 (4:1 ratio): Dilute 2.0 µL of transfection reagent in serum-free medium.

    • Add the diluted DNA to each tube containing the diluted transfection reagent.

    • Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.[8]

  • Transfection: Add the transfection complexes drop-wise to the respective wells of the 24-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: Assess transfection efficiency (e.g., by quantifying GFP-positive cells via fluorescence microscopy or flow cytometry) and cell viability (e.g., by trypan blue exclusion or visual inspection of cell morphology).

  • Determine Optimal Ratio: The optimal ratio is the one that provides the highest transfection efficiency with the lowest cytotoxicity.

Quantitative Data Summary: Example Starting Ratios

The following table summarizes example starting ratios for common transfection reagents. Note that these are starting points and optimal ratios will vary.

Transfection ReagentRecommended Starting Ratio (Reagent:DNA)Cell Type ExampleSource
Lipofectamine™ 20002:1 to 3:1 (µL:µg)Most cell lines[16][18]
FuGENE® 63:1 (µL:µg)Primary human myoblasts[3]
GenJet™3:1 (µL:µg)General recommendation[17]
ViaFect™2:1 to 4:1 (µL:µg)Various[2]

Visualizing the Optimization Workflow

Transfection_Optimization_Workflow Workflow for Optimizing Reagent-to-Nucleic Acid Ratio cluster_prep Preparation cluster_complex Complex Formation (Titration) cluster_transfection Transfection & Analysis seed_cells Seed cells to achieve 70-90% confluency dilute_na Dilute nucleic acid in serum-free medium seed_cells->dilute_na prepare_dna Prepare high-quality nucleic acid prepare_dna->dilute_na incubate_complex Combine and incubate to form complexes dilute_na->incubate_complex dilute_reagent Dilute transfection reagent at various ratios dilute_reagent->incubate_complex add_complex Add complexes to cells incubate_complex->add_complex incubate_cells Incubate cells (24-48h) add_complex->incubate_cells analyze Analyze transfection efficiency and cell viability incubate_cells->analyze determine_optimal Determine Optimal Ratio analyze->determine_optimal

Caption: A flowchart illustrating the key steps in optimizing the reagent-to-nucleic acid ratio for successful transfection.

References

Technical Support Center: Preventing Cell Death After Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cell death following transfection procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cell death after transfection?

Cell death after transfection is a multifactorial issue that can be broadly categorized into two main areas: the toxicity of the transfection method itself and the cellular response to the foreign nucleic acids.

  • Method-Associated Toxicity:

    • Chemical Reagents: Cationic lipids and polymers, commonly used in chemical transfection, can disrupt the cell membrane, leading to cytotoxicity.[1][2] The composition and concentration of these reagents are critical factors influencing cell viability.[2][3]

    • Physical Methods: Electroporation uses electrical pulses to create temporary pores in the cell membrane for nucleic acid entry.[4][5] However, this process can cause irreversible membrane damage, leading to necrosis or apoptosis if not optimized.[6][7][8]

    • Viral Vectors: While often efficient, viral transduction can induce cytotoxicity, and the biosafety requirements are a significant consideration.[9] High multiplicities of infection (MOI) can be particularly toxic to cells.[10]

  • Cellular Responses:

    • Innate Immune Response: The introduction of foreign DNA or RNA can trigger the cell's innate immune system.[11][12] Sensors like cGAS-STING can recognize foreign DNA, leading to an interferon response that can suppress transgene expression and induce cell death.[11][12] Similarly, RNA sensors can initiate an immune cascade.[13]

    • Toxicity of the Transgene: The protein being expressed from the transfected plasmid may itself be toxic to the cell, especially at high expression levels.[14][15]

    • Nucleic Acid Quality and Concentration: High concentrations of plasmid DNA or the presence of contaminants like endotoxins can be toxic to cells.[15][16][17]

Q2: How can I recognize if my cells are dying due to the transfection process?

Observing the morphology and behavior of your cells post-transfection is the first step in identifying a problem. Common signs of cytotoxicity include:

  • Visible Changes: A significant number of cells detaching from the culture surface, rounding up, or appearing fragmented.[1][18]

  • Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to untransfected control cells.[1]

  • Apoptotic or Necrotic Blebbing: The appearance of membrane blebs, a characteristic of programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[18]

For a more quantitative assessment, various cell viability and cytotoxicity assays can be performed.

Troubleshooting Guides

This section provides solutions to common problems encountered during transfection.

Problem 1: High levels of cell death observed within 24 hours of transfection.

This is often due to the toxicity of the transfection method.

Possible Cause Recommended Solution
Suboptimal Reagent-to-Nucleic Acid Ratio Optimize the ratio by performing a titration experiment. Test a range of ratios (e.g., 1:1, 2:1, 3:1 of reagent volume in µL to nucleic acid mass in µg) to find the one that gives the highest transfection efficiency with the lowest cytotoxicity.[19][20]
High Concentration of Transfection Reagent Reduce the amount of transfection reagent used. Even minor reductions can significantly decrease toxicity without a substantial loss in efficiency.[18]
High Concentration of Nucleic Acid Lower the amount of plasmid DNA or siRNA used in the transfection.[17][21] Too much foreign nucleic acid can trigger a strong innate immune response and be directly toxic.
Inappropriate Cell Confluency Ensure cells are in their logarithmic growth phase and are at an optimal confluency at the time of transfection, typically between 70-90%.[20][22] Transfecting at too low a density can increase the reagent/DNA load per cell, leading to toxicity.[2]
Presence of Antibiotics in Media Avoid using antibiotics in the culture medium during transfection and for up to 72 hours post-transfection, as they can be toxic to permeabilized cells.[23][24]
Prolonged Exposure to Transfection Complexes For sensitive cell lines, consider reducing the incubation time of the cells with the transfection complexes.[19][] A media change after 4-6 hours can help remove residual complexes and reduce toxicity.[26]

Problem 2: Low transfection efficiency accompanied by moderate cell death.

This suggests a need to balance the delivery of the nucleic acid with cell health.

Possible Cause Recommended Solution
Poor Quality of Nucleic Acid Use high-purity, endotoxin-free plasmid DNA.[16] Endotoxins can induce a strong inflammatory response and cell death.
Cell Line is Difficult to Transfect Consider switching to a different transfection method. For example, if lipid-based methods are failing, electroporation or viral transduction might be more effective, though they will also require optimization.[4]
Serum Inhibition Some transfection reagents are inhibited by serum. Check the manufacturer's protocol to see if serum-free media is recommended for complex formation.[20] However, for sensitive cells, prolonged incubation in serum-free media can be detrimental.[24]
Incorrect Incubation Time for Complex Formation Allow sufficient time for the transfection reagent and nucleic acid to form complexes. This is typically 15-30 minutes at room temperature, but refer to the manufacturer's protocol.[20]

Problem 3: Cell death is observed 48-72 hours after transfection, and transfection efficiency is good.

This may indicate that the expressed protein is toxic to the cells.

Possible Cause Recommended Solution
Toxicity of the Expressed Protein To confirm this, run a control transfection with an empty vector. If cells transfected with the empty vector survive, it is likely that your protein of interest is causing the cell death.[14]
Overexpression of the Transgene Use a weaker promoter to drive the expression of your gene or reduce the amount of plasmid DNA used for transfection.
Knockout of an Essential Gene (CRISPR) If you are using CRISPR to knock out a gene, it's possible that the target gene is essential for cell viability.[27] To test this, use a positive control crRNA targeting a non-essential gene. If the positive control works without significant cell death, your target gene is likely essential.[27]

Experimental Protocols

1. Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Plate cells in a 96-well plate and perform transfection as per your optimized protocol. Include untransfected and reagent-only controls.

  • At the desired time point post-transfection (e.g., 24, 48, or 72 hours), add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until purple precipitates are visible.

  • Carefully remove the media.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untransfected control.

2. Cytotoxicity Assay: Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Principle: Trypan blue is a vital stain that cannot pass through the intact membrane of live cells. Dead cells, with compromised membranes, take up the dye and appear blue.

Procedure:

  • After transfection, collect the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Resuspend the cells in a small volume of phosphate-buffered saline (PBS) or culture medium.

  • Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load a hemocytometer with the cell suspension.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

Signaling Pathways and Workflows

Transfection_Induced_Cell_Death cluster_transfection Transfection Event cluster_cellular_response Cellular Response Foreign DNA/RNA Foreign DNA/RNA Innate Immune Sensing Innate Immune Sensing Foreign DNA/RNA->Innate Immune Sensing Transgene Expression Transgene Expression Foreign DNA/RNA->Transgene Expression Reagent Toxicity Reagent Toxicity Foreign DNA/RNA->Reagent Toxicity via delivery vehicle Apoptosis/Necrosis Apoptosis/Necrosis Innate Immune Sensing->Apoptosis/Necrosis IFN signaling Transgene Expression->Apoptosis/Necrosis Toxic protein Reagent Toxicity->Apoptosis/Necrosis Membrane damage

Caption: Overview of pathways leading to cell death after transfection.

Transfection_Optimization_Workflow start Start Optimization prepare_cells Prepare Healthy Cells (70-90% confluency) start->prepare_cells titrate_reagent Titrate Reagent:DNA Ratio (e.g., 1:1, 2:1, 3:1) prepare_cells->titrate_reagent incubate Incubate & Transfect titrate_reagent->incubate assess Assess at 24-48h incubate->assess viability Acceptable Viability? assess->viability efficiency Sufficient Efficiency? viability->efficiency Yes adjust Adjust Parameters (e.g., lower DNA/reagent conc.) viability->adjust No optimal Optimal Conditions Found efficiency->optimal Yes efficiency->adjust No adjust->titrate_reagent

Caption: Workflow for optimizing transfection conditions to improve cell viability.

References

Validation & Comparative

A Comparative Guide to Cationic Lipids for Gene Delivery: OH-C-Chol and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of genetic material into cells is a cornerstone of modern molecular biology and therapeutic development. Cationic lipids have emerged as a leading class of non-viral vectors, offering a safer alternative to viral methods. This guide provides a comprehensive comparison of the performance of cholesteryl (2-((2-hydroxyethyl)amino)ethyl)carbamate (OH-C-Chol) and other prominent cationic lipids—namely 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol), and the widely used commercial reagent Lipofectamine™.

While direct quantitative comparisons for this compound are limited in publicly available literature, this guide leverages data from closely related novel cholesterol-based cationic lipids to provide a substantive analysis of their potential efficacy and characteristics in relation to established alternatives. The inclusion of a hydroxyethyl group in the headgroup of cationic cholesterol derivatives has been shown to enhance gene transfection activity, making this class of lipids, including this compound, a promising area of research.

Performance Comparison: Transfection Efficiency and Cytotoxicity

The ideal cationic lipid for gene delivery achieves high transfection efficiency with minimal impact on cell viability. The following tables summarize the performance of a novel cholesterol-based cationic lipid with a lysine headgroup (a close structural analog to this compound), DC-Chol, DOTAP, and Lipofectamine™ in various cell lines.

Table 1: In Vitro Transfection Efficiency of Cationic Lipids

Cationic Lipid FormulationCell LineTransfection Efficiency (% of positive cells)Reporter GeneReference
Novel Cholesterol-Lysine Lipid293T~30%pEGFP-N1[1]
DC-Chol/DOPE293T~20%pEGFP-N1[1]
DOTAP/DOPEHeLa~20-30%mCherry
Lipofectamine™ 2000HEK293>70%Not Specified
Lipofectamine™ 2000HeLaHighNot Specified

Note: Transfection efficiencies are highly dependent on experimental conditions, including cell type, plasmid size, lipid-to-DNA ratio, and incubation time.

Table 2: Cytotoxicity of Cationic Lipid Formulations

Cationic Lipid FormulationCell LineCell Viability (%)AssayReference
Novel Cholesterol-Lysine Lipid293T>80% at optimal transfection concentrationMTT Assay[1]
DC-Chol/DOPE293T>80% at optimal transfection concentrationMTT Assay[1]
DOTAP-based liposomesVariousGenerally higher cytotoxicity than cholesterol-based lipidsMTT Assay
Lipofectamine™ 2000HeLaCan be significantly toxic at higher concentrationsMTT Assay

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible and comparable results in gene delivery studies. Below are representative protocols for liposome preparation and in vitro transfection using cholesterol-based cationic lipids, DOTAP, DC-Chol, and Lipofectamine™.

Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration

This method is commonly used for preparing liposomes from a mixture of cationic and helper lipids.

Materials:

  • Cationic lipid (e.g., this compound, DC-Chol, or DOTAP)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., PBS or HEPES)

  • Rotary evaporator

  • Sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the cationic lipid and helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (e.g., water or PBS) and vortexing for several minutes. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator until the solution becomes clear.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: In Vitro Transfection of Plasmid DNA

This protocol outlines a general procedure for transfecting mammalian cells in a 24-well plate format.

Materials:

  • Mammalian cells (e.g., HEK293 or HeLa)

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Plasmid DNA (pDNA)

  • Cationic lipid formulation (prepared liposomes or commercial reagent like Lipofectamine™)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • One day before transfection, seed the cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

  • Complex Formation:

    • In a sterile tube, dilute the desired amount of pDNA (e.g., 0.5 µg) in serum-free medium.

    • In a separate sterile tube, dilute the cationic lipid formulation to the desired concentration in serum-free medium.

    • Add the diluted pDNA solution to the diluted lipid solution, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow the formation of lipoplexes.

  • Transfection:

    • Gently add the lipoplex solution dropwise to the cells in each well.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, the medium containing the lipoplexes can be replaced with fresh, complete growth medium.

    • Continue to incubate the cells for 24-72 hours before analyzing for transgene expression (e.g., via fluorescence microscopy for GFP or a luciferase assay).

Protocol 3: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[2]

Materials:

  • Cells treated with different concentrations of cationic lipid formulations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • After the desired incubation period with the transfection complexes, remove the medium from the cells.

  • Add fresh culture medium and MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing the Mechanisms

To better understand the processes involved in cationic lipid-mediated gene delivery, the following diagrams illustrate the key experimental workflows and cellular pathways.

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_transfection In Vitro Transfection cluster_cytotoxicity Cytotoxicity Assay (MTT) p1 Dissolve Cationic & Helper Lipids in Chloroform p2 Form Thin Lipid Film (Rotary Evaporation) p1->p2 p3 Hydrate Film with Aqueous Buffer p2->p3 p4 Size Reduction (Sonication/Extrusion) p3->p4 t1 Seed Mammalian Cells t3 Add Lipoplexes to Cells t1->t3 t2 Prepare DNA-Lipid Complexes (Lipoplexes) t2->t3 t4 Incubate for 4-6 hours t3->t4 t5 Analyze Gene Expression (24-72 hours post-transfection) t4->t5 c1 Treat Cells with Lipid Formulations c2 Add MTT Reagent c1->c2 c3 Incubate and Solubilize Formazan c2->c3 c4 Measure Absorbance c3->c4

Caption: Experimental workflow for preparing and evaluating cationic lipid-based gene delivery vectors.

signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment lipoplex Cationic Lipoplex (Lipid + DNA) membrane Cell Membrane lipoplex->membrane Electrostatic Interaction endosome Endosome membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (DNA Release) nucleus Nucleus cytoplasm->nucleus Nuclear Entry of DNA gene_expression Gene Expression (Transcription & Translation) nucleus->gene_expression

Caption: Cellular pathway of cationic lipid-mediated gene delivery.

Conclusion

The selection of an appropriate cationic lipid is a critical determinant for the success of non-viral gene delivery. While established lipids like DOTAP and DC-Chol have been instrumental in advancing the field, their use is often accompanied by challenges related to cytotoxicity and variable efficiency. The emergence of novel cholesterol-based cationic lipids, such as this compound and its analogs, represents a promising direction for the development of safer and more effective gene delivery vectors. The incorporation of features like hydroxyethyl headgroups may enhance transfection efficiency and biocompatibility.

This guide highlights the importance of systematic comparison and protocol optimization. Researchers and drug development professionals are encouraged to consider the trade-offs between transfection efficiency and cytotoxicity when selecting a cationic lipid and to meticulously optimize their experimental conditions for each specific cell type and application. The continued exploration and characterization of novel cationic lipids will undoubtedly pave the way for the next generation of gene therapies.

References

A Comparative Guide to Gene Silencing Using OH-C-Chol Delivered siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gene-silencing effects of small interfering RNA (siRNA) delivered by OH-C-Chol and its derivatives, with a focus on its performance against other delivery alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their gene therapy and drug development projects.

Introduction to this compound siRNA Delivery

This compound refers to a class of cationic lipids based on a cholesterol backbone, designed for the delivery of nucleic acids like siRNA. These molecules self-assemble into nanoparticles that can encapsulate and protect siRNA, facilitating its entry into cells and subsequent gene silencing. A key innovation in this family is the development of OH-N-Chol, a cholesteryl triamine derivative, which has shown improved gene knockdown efficiency over the original OH-Chol (cholesteryl diamine) formulation.[1]

The primary mechanism of action involves the electrostatic interaction between the positively charged cationic cholesterol derivative and the negatively charged siRNA, leading to the formation of nanoparticles. These nanoparticles are then internalized by cells, often through endocytosis.[1] The design of these delivery vehicles aims to enhance endosomal escape, a critical step for the siRNA to reach the cytoplasm and engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Performance Comparison

While direct head-to-head studies with standardized lipid nanoparticle (LNP) formulations are limited in the currently available literature, a study has demonstrated the superior performance of the modified OH-N-Chol over the original OH-Chol.

Table 1: Gene Silencing Efficiency of OH-Chol Derivatives in SiHa Cells [1]

Delivery VehicleTarget GeneCell LineGene Knockdown Efficiency (%)
OH-Chol NanoparticlesLuciferaseSiHaLower than OH-N-Chol
OH-N-Chol NanoparticlesLuciferaseSiHaHigher than OH-Chol

Note: The original study highlighted a qualitative improvement. Specific percentages were not provided in the available abstract.

For a broader context, cholesterol-conjugated siRNAs have been extensively studied and show significant improvements in stability and in vivo delivery compared to unconjugated siRNAs. However, their efficiency can be further enhanced by co-delivery with other agents.

Experimental Protocols

The following are generalized protocols for key experiments involved in validating the gene silencing effect of this compound delivered siRNA, based on common laboratory practices.

Preparation of this compound/siRNA Nanoparticles

This protocol is based on the thin-film hydration method mentioned for similar cationic lipid-based nanoparticle formulations.

  • Lipid Film Formation: Dissolve this compound (or OH-N-Chol) and a helper lipid (e.g., Tween 80) in an organic solvent like chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., nuclease-free water or PBS) by vortexing or sonication. This results in the formation of a cationic nanoparticle suspension.

  • siRNA Complexation: Add the siRNA solution to the nanoparticle suspension. The mixture is typically incubated at room temperature to allow for the formation of siRNA-loaded nanoparticles through electrostatic interactions. Vortex mixing can be used to reduce the size of the resulting nanoplexes.[1]

Cell Culture and Transfection
  • Cell Seeding: Plate the target cells (e.g., SiHa) in a suitable culture plate and grow to a confluence of 60-80%.

  • Transfection: Replace the culture medium with a fresh, serum-free, or low-serum medium. Add the this compound/siRNA nanoparticle complexes to the cells.

  • Incubation: Incubate the cells with the nanoparticle complexes for a predetermined period (e.g., 4-6 hours) at 37°C.

  • Post-transfection: After incubation, replace the transfection medium with a fresh, complete growth medium.

  • Assay: Harvest the cells at various time points (e.g., 24, 48, 72 hours) post-transfection for gene silencing analysis.

Quantification of Gene Silencing

1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

  • RNA Extraction: Isolate total RNA from the transfected cells using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using primers specific for the target gene and a housekeeping gene (for normalization).

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.

2. Western Blot for Protein Level Analysis

  • Protein Extraction: Lyse the transfected cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Visualizing the Workflow and Pathways

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_preparation Nanoparticle Preparation cluster_transfection Cell Transfection cluster_analysis Gene Silencing Analysis prep1 Lipid Film Formation (this compound + Helper Lipid) prep2 Hydration prep1->prep2 prep3 siRNA Complexation prep2->prep3 trans2 Addition of Nanoparticles prep3->trans2 trans1 Cell Seeding trans1->trans2 trans3 Incubation trans2->trans3 analysis1 RNA/Protein Extraction trans3->analysis1 analysis2 qRT-PCR (mRNA) analysis1->analysis2 analysis3 Western Blot (Protein) analysis1->analysis3

Experimental workflow for gene silencing validation.

RNAi_Pathway cluster_delivery Cellular Delivery cluster_silencing Gene Silencing delivery1 This compound/siRNA Nanoparticle delivery2 Endocytosis delivery1->delivery2 delivery3 Endosomal Escape delivery2->delivery3 silence1 siRNA in Cytoplasm delivery3->silence1 silence2 RISC Loading silence1->silence2 silence4 mRNA Cleavage silence2->silence4 silence3 Target mRNA silence3->silence4 Recognition silence5 Gene Silencing silence4->silence5

Simplified RNA interference (RNAi) signaling pathway.

Conclusion

The this compound family of cationic lipids, particularly the advanced OH-N-Chol derivative, presents a promising platform for siRNA delivery. The available data indicates improved gene silencing efficiency within this class of delivery agents. However, for a comprehensive evaluation, further studies providing direct, quantitative comparisons with industry-standard delivery systems like optimized LNPs are necessary. The provided protocols and workflows offer a foundational guide for researchers looking to validate the gene-silencing effects of their own siRNA delivery systems.

References

The Broad-Spectrum Antiviral Efficacy of 25-Hydroxycholesterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

25-Hydroxycholesterol (25HC), an oxysterol produced from cholesterol by the enzyme cholesterol-25-hydroxylase (CH25H), has emerged as a potent endogenous antiviral molecule with broad-spectrum activity against a diverse range of viruses.[1][2][3][4] This guide provides a comprehensive comparison of the antiviral efficacy of 25HC against various viral pathogens, supported by experimental data and detailed methodologies.

Quantitative Assessment of Antiviral Activity

The antiviral activity of 25-hydroxycholesterol has been quantified against numerous viruses using in vitro assays. The following tables summarize the key efficacy and toxicity data, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the half-maximal cytotoxic concentration (CC50).

Virus FamilyVirusAssay TypeCell LineIC50 / EC50 (µM)CC50 (µM)Reference
RhabdoviridaeVesicular Stomatitis Virus (VSV)VSV-GFP ExpressionHEK293T~1>50[2]
CoronaviridaeSARS-CoV-2Pseudovirus EntryCalu-30.55Not specified[5]
CoronaviridaeSARS-CoV-2Authentic Virus ReplicationVero3.675>400[6]
CoronaviridaeSARS-CoVPseudovirus EntryCalu-3Not specifiedNot specified[5]
CoronaviridaeMERS-CoVPseudovirus EntryCalu-3Not specifiedNot specified[5]
ArteriviridaePorcine Reproductive and Respiratory Syndrome Virus (PRRSV)Viral ReplicationPorcine Alveolar MacrophagesLow µMNot specified[7]
FlaviviridaeZika Virus (ZIKV)Viral ReplicationNot specifiedNot specified>10[3]
FiloviridaeEbola Virus (EBOV)Not specifiedNot specifiedNot specifiedNot specified[2][5]
ParamyxoviridaeNipah Virus (NiV)Not specifiedNot specifiedNot specifiedNot specified[2][5]
RetroviridaeHuman Immunodeficiency Virus (HIV)Not specifiedNot specifiedNot specifiedNot specified[2][5]
HerpesviridaeHerpes Simplex Virus (HSV)Not specifiedNot specifiedNot specifiedNot specified[2]

Table 1: Antiviral Efficacy of 25-Hydroxycholesterol Against Enveloped Viruses

Virus FamilyVirusAssay TypeCell LineIC50 / EC50 (µM)CC50 (µM)Reference
PicornaviridaeSeneca Valley Virus (SVV)Viral ReplicationBHK-21Not specified>15[8]

Table 2: Antiviral Efficacy of 25-Hydroxycholesterol Against Non-Enveloped Viruses

Key Mechanisms of Antiviral Action

25-Hydroxycholesterol exerts its broad-spectrum antiviral activity primarily by targeting cellular lipid homeostasis, which in turn disrupts the viral life cycle, particularly the entry of enveloped viruses.[2][3] The two main interconnected mechanisms are the suppression of the Sterol Regulatory Element-Binding Protein (SREBP) pathway and the activation of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][3][5]

Signaling Pathway of 25-Hydroxycholesterol's Antiviral Action

antiviral_pathway cluster_cell Host Cell cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane cluster_nucleus Nucleus HC25 25-Hydroxycholesterol SREBP_complex SREBP-SCAP-INSIG Complex HC25->SREBP_complex inhibits separation ACAT ACAT HC25->ACAT activates SREBP_n nSREBP SREBP_complex->SREBP_n maturation inhibited Cholesterol Accessible Cholesterol ACAT->Cholesterol esterifies Viral_entry Viral Entry (Membrane Fusion) ACAT->Viral_entry inhibits Lipid_droplet Lipid Droplets (Cholesteryl Esters) Cholesterol->Lipid_droplet stored as Cholesterol->Viral_entry required for Chol_genes Cholesterol Biosynthesis Genes SREBP_n->Chol_genes activates Chol_genes->Cholesterol synthesis

Caption: 25-Hydroxycholesterol's dual mechanism of inhibiting viral entry.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of 25-hydroxycholesterol's antiviral efficacy.

Plaque Reduction Assay

This assay is a standard method to quantify infectious virus particles and assess the efficacy of antiviral compounds.

Workflow for Plaque Reduction Assay

plaque_assay_workflow A 1. Seed host cells in multi-well plates and grow to confluence. B 2. Prepare serial dilutions of 25HC. A->B C 3. Pre-treat confluent cell monolayers with different concentrations of 25HC. B->C D 4. Infect cells with a known amount of virus (e.g., 100 Plaque Forming Units). C->D E 5. Remove inoculum and overlay cells with a semi-solid medium (e.g., methylcellulose) containing the respective 25HC concentration. D->E F 6. Incubate for several days to allow plaque formation. E->F G 7. Fix and stain the cells (e.g., with crystal violet). F->G H 8. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. G->H I 9. Determine the IC50 value from the dose-response curve. H->I pseudovirus_assay_workflow A 1. Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the viral envelope protein (e.g., SARS-CoV-2 Spike) and a plasmid for a reporter virus backbone (e.g., HIV-1 encoding Luciferase). B 2. Harvest the supernatant containing the pseudoviruses. A->B C 3. Seed target cells (expressing the appropriate receptor, e.g., ACE2) in a 96-well plate. B->C D 4. Treat target cells with serial dilutions of 25HC. C->D E 5. Add the pseudovirus supernatant to the treated cells. D->E F 6. Incubate for 48-72 hours. E->F G 7. Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence). F->G H 8. Calculate the percentage of inhibition of viral entry and determine the IC50 value. G->H fusion_assay_workflow A 1. Generate 'effector' cells expressing the viral envelope protein and a reporter component (e.g., a transactivator). B 2. Generate 'target' cells expressing the viral receptor and another reporter component (e.g., a promoter driving a reporter gene). A->B C 3. Co-culture effector and target cells in the presence of serial dilutions of 25HC. B->C D 4. Incubate to allow for cell-cell fusion. C->D E 5. Fusion brings the reporter components together, leading to reporter gene expression. D->E F 6. Measure the reporter signal (e.g., luciferase activity). E->F G 7. Calculate the percentage of fusion inhibition and determine the IC50 value. F->G

References

A Comparative Guide to the Transfection Efficiency of Cholesterol-Based Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of non-viral gene delivery, the ideal transfection reagent must balance high efficiency with low cytotoxicity. Cholesterol-based cationic lipids have emerged as a promising class of vectors, leveraging the biocompatibility of cholesterol to facilitate the entry of nucleic acids into cells. This guide provides a comparative analysis of the transfection efficiency of hydroxylated cholesterol-based cationic lipids (referred to generally as OH-C-Chol analogs) across various cell lines, benchmarked against other common transfection reagents.

Performance Across Key Cell Lines

The efficacy of a transfection reagent is highly dependent on the cell line being used. Below is a summary of transfection efficiencies for various cholesterol-based lipids and other widely used reagents in several common cell lines.

Cell LineTransfection ReagentTransfection Efficiency (%)CytotoxicityReference
HEK293 Novel Acyl-Cholesteryl LipidsHigher than Effectene, DOTAP, DC-CholLower than commercial agents[1][2]
Cationic lipid 1a (lysine-cholesterol)~30% (at N/P ratio of 3:1)Low[3][4]
DC-Chol<30%Moderate[3]
HeLa Novel Acyl-Cholesteryl LipidsHigher than Effectene, DOTAP, DC-CholLower than commercial agents[1][2]
PVBLG-8/PVBLG-7/DNA (Ternary complex)Higher than Lipofectamine™ 2000Low[5]
Small-molecule vector 1~6.9%Not specified[6]
PEI~28.5%Not specified[6]
A549 Small-molecule vector 1Higher than PEINot specified[6]
PEILower than vector 1Not specified[6]
HepG2 PLGA-PEI-pDNA microparticlesSignificantly higher than in HEK293 and COS7Similar to pDNA alone[7]
AGS & Huh-7 Cholesterol-based lipids (ether linkage)Higher than Lipofectamine, DOTAP, DC-CholReasonably low[8]
CHO DPPC/Chol/DOABHighest among tested compositionsNot specified[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible transfection experiments. Below are generalized protocols for plasmid DNA transfection using cholesterol-based cationic lipids.

General Protocol for Cationic Lipid-Mediated Transfection
  • Cell Seeding: Plate cells in the appropriate growth medium and density to achieve 70-90% confluency at the time of transfection. For adherent cells, this is typically done 18-24 hours prior to the experiment.[10]

  • Preparation of Lipid-DNA Complexes (Lipoplexes):

    • Dilute the plasmid DNA in a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the cholesterol-based cationic lipid reagent in the same serum-free medium.

    • Combine the diluted DNA and lipid solutions. Mix gently and incubate at room temperature for 10-30 minutes to allow for the formation of lipoplexes.[3][8] The optimal lipid/DNA ratio should be determined experimentally for each cell line and lipid formulation.[3]

  • Transfection:

    • Remove the growth medium from the cells and wash with sterile phosphate-buffered saline (PBS).[8]

    • Add the lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes for 4-8 hours at 37°C in a CO2 incubator.[3][8]

  • Post-Transfection:

    • After the incubation period, add fresh, complete growth medium (containing serum). For some protocols, the lipoplex-containing medium is removed and replaced with fresh medium.[3][8]

    • Incubate the cells for an additional 24-48 hours before assaying for gene expression.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate.

  • The following day, replace the medium with the lipid/DNA complexes at various concentrations.

  • After 4 hours, add 100 µL of medium with 20% FBS and incubate for another 24 hours.

  • Replace the medium with 80 µL of fresh medium and add 20 µL of MTT solution (5 mg/mL).

  • Incubate for 4 hours, then dissolve the formazan crystals in 200 µL of DMSO.

  • Measure the absorbance to determine cell viability.[8]

Visualizing the Process

To better understand the transfection workflow and the underlying mechanism, the following diagrams are provided.

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_post Post-Transfection DNA Dilute Plasmid DNA in Serum-Free Medium Mix Combine and Incubate (10-30 min) DNA->Mix Lipid Dilute Cationic Lipid in Serum-Free Medium Lipid->Mix Lipoplex Formation of Lipid-DNA Complexes Mix->Lipoplex Add Add Complexes to Cells (70-90% Confluent) Lipoplex->Add Incubate1 Incubate for 4-8 hours Add->Incubate1 Medium Add Fresh Growth Medium Incubate1->Medium Incubate2 Incubate for 24-48 hours Medium->Incubate2 Assay Assay for Gene Expression Incubate2->Assay Transfection_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex Cationic Lipoplex CellMembrane Cell Membrane Lipoplex->CellMembrane Binding Endosome Endosome CellMembrane->Endosome Endocytosis ReleasedDNA Released DNA Endosome->ReleasedDNA Endosomal Escape Nucleus Nucleus ReleasedDNA->Nucleus Nuclear Entry Transcription Transcription & Translation Nucleus->Transcription Protein Expressed Protein Transcription->Protein

References

The Emerging Role of 25-Hydroxycholesterol as a Biomarker in Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable biomarkers is a critical endeavor in the field of neurodegenerative diseases. Early and accurate diagnosis, patient stratification, and the monitoring of therapeutic interventions hinge on the availability of robust and accessible biomarkers. Among the candidates gaining significant attention is 25-hydroxycholesterol (25-HC), an oxidized derivative of cholesterol. This guide provides a comprehensive comparison of the performance of 25-HC as a potential biomarker for various neurodegenerative conditions, supported by experimental data and detailed methodologies.

25-Hydroxycholesterol: At the Crossroads of Lipid Metabolism and Neuroinflammation

25-HC is an oxysterol produced from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H). While playing a role in cholesterol homeostasis, 25-HC has emerged as a potent modulator of the immune response. In the central nervous system (CNS), CH25H is primarily expressed by microglia, the resident immune cells of the brain, particularly under inflammatory conditions[1]. This positions 25-HC as a key signaling molecule in the neuroinflammatory processes that are a hallmark of many neurodegenerative diseases[2][3][4][5].

Recent research suggests that 25-HC can amplify inflammatory signaling pathways in microglia, leading to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β)[6][7][8]. This oxysterol-driven inflammation may contribute to the neuronal damage and progressive decline observed in conditions like Alzheimer's disease, tauopathies, and multiple sclerosis[2][3][4][5]. The validation of 25-HC as a biomarker, therefore, offers a potential window into the neuroinflammatory state of a patient.

Comparative Analysis of 25-Hydroxycholesterol Levels in Neurodegenerative Diseases

The utility of a biomarker lies in its ability to differentiate between healthy individuals and those with disease, and ideally, to reflect disease severity or progression. The following tables summarize the quantitative data on 25-HC levels in various neurodegenerative diseases from published studies. It is important to note that the field is still evolving, and some findings, particularly for other oxysterols like 24S-hydroxycholesterol, can be inconsistent across studies depending on the disease stage and patient cohort[9].

Table 1: 25-Hydroxycholesterol Levels in Multiple Sclerosis (MS)

Disease SubtypeBiological MatrixPatient Group25-HC Concentration (ng/mL)Control Group25-HC Concentration (ng/mL)p-valueReference
Relapsing-Remitting MS (RRMS)PlasmaRRMS Patients1.19 ± 0.26Healthy Controls1.54 ± 0.42< 0.01[10][11]
Inflammatory CNS DiseaseCerebrospinal Fluid (CSF)Patients with Suspected Autoimmune/Unknown Aetiology0.06 ± 0.04Healthy ControlsLimit of Quantification (~0.03)< 0.05[10]
Progressive MSCerebrospinal Fluid (CSF)MS PatientsDysregulation correlated with disabilityHealthy Controls-Significant correlation[12]

Table 2: 25-Hydroxycholesterol Levels in Alzheimer's Disease (AD) and Parkinson's Disease (PD)

DiseaseBiological MatrixPatient Group25-HC Concentration (ng/mL)Control Group25-HC Concentration (ng/mL)p-valueReference
Alzheimer's Disease / Parkinson's DiseasePlasmaAD/PD Patients1.26 ± 0.28Healthy Controls1.54 ± 0.42< 0.05[10]

Table 3: Comparison with Other Key Oxysterol Biomarkers

BiomarkerDiseaseBiological MatrixObservationReference
24S-Hydroxycholesterol (24S-HC)Alzheimer's DiseasePlasmaLower in advanced stages, potentially higher in early stages[9]
24S-Hydroxycholesterol (24S-HC)Alzheimer's DiseaseCerebrospinal Fluid (CSF)Often reported as increased, reflecting neuronal damage[13][14][15]
24S-Hydroxycholesterol (24S-HC)Huntington's DiseasePlasmaSignificantly lower in manifest HD compared to pre-manifest and controls[16][17][18][19]
24S-Hydroxycholesterol (24S-HC)Parkinson's DiseaseCerebrospinal Fluid (CSF)Levels may correlate with disease duration[20]
27-Hydroxycholesterol (27-HC)Multiple SclerosisCerebrospinal Fluid (CSF)Elevated, potentially reflecting blood-brain barrier dysfunction[21]

Experimental Protocols for 25-Hydroxycholesterol Measurement

Accurate and reproducible quantification of 25-HC is paramount for its validation as a biomarker. The gold-standard analytical technique is mass spectrometry coupled with a chromatographic separation method.

Key Experimental Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of oxysterols in complex biological matrices like plasma and CSF[10][22][23].

1. Sample Preparation (Lipid Extraction):

  • Objective: To isolate lipids, including 25-HC, from the biological matrix and remove interfering substances.

  • Typical Procedure:

    • A known volume of plasma or CSF is mixed with an organic solvent system, often a mixture of hexane and isopropanol or chloroform and methanol.

    • An internal standard (e.g., a deuterated form of 25-HC like 25-hydroxycholesterol-d6) is added to the sample at the beginning of the extraction process to account for sample loss during preparation and for variations in instrument response[24].

    • The mixture is vortexed and centrifuged to separate the organic layer (containing the lipids) from the aqueous layer.

    • The organic layer is carefully collected, and the solvent is evaporated under a stream of nitrogen gas.

    • The dried lipid extract is then reconstituted in a solvent compatible with the LC system.

2. Chromatographic Separation (Liquid Chromatography):

  • Objective: To separate 25-HC from other lipids and isomers that may have the same mass.

  • Typical System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Column: A reversed-phase column (e.g., C18) is commonly employed.

  • Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and water is used to elute the compounds from the column.

3. Detection and Quantification (Tandem Mass Spectrometry):

  • Objective: To specifically detect and quantify 25-HC based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Ionization: Electrospray ionization (ESI) is a common method to generate charged ions of the analyte.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) is typically used for quantification. In this mode, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of 25-HC) and one or more of its specific product ions that are formed after fragmentation in the collision cell. This highly specific detection method minimizes interference from other molecules in the sample.

  • Quantification: The concentration of 25-HC in the original sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve generated with known concentrations of 25-HC.

Visualizing the Role and Validation of 25-Hydroxycholesterol

Diagrams are provided below to illustrate the signaling pathway of 25-HC in neuroinflammation and a typical experimental workflow for its validation as a biomarker.

G Signaling Pathway of 25-HC in Microglial Activation cluster_0 Microglia Cholesterol Cholesterol CH25H CH25H (Cholesterol 25-hydroxylase) Cholesterol->CH25H HC25 25-Hydroxycholesterol (25-HC) CH25H->HC25 Proinflammatory_Signaling Proinflammatory Signaling Pathways HC25->Proinflammatory_Signaling Potentiates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) Inflammatory_Stimuli->CH25H Upregulates IL1b IL-1β Secretion Proinflammatory_Signaling->IL1b Neuroinflammation Neuroinflammation & Neuronal Damage IL1b->Neuroinflammation

Caption: 25-HC signaling in microglia, leading to neuroinflammation.

G Experimental Workflow for 25-HC Biomarker Validation cluster_0 Phase 1: Discovery & Quantification cluster_1 Phase 2: Data Analysis & Validation Patient_Cohort Patient Cohort Selection (Defined Disease vs. Controls) Sample_Collection Biological Sample Collection (Plasma, CSF) Patient_Cohort->Sample_Collection Lipid_Extraction Lipid Extraction with Internal Standard Sample_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis (Quantification of 25-HC) Lipid_Extraction->LCMS_Analysis Statistical_Analysis Statistical Analysis (Comparison between groups) LCMS_Analysis->Statistical_Analysis ROC_Analysis ROC Curve Analysis (Sensitivity & Specificity) Statistical_Analysis->ROC_Analysis Correlation_Analysis Correlation with Clinical Data (Disease Severity, Progression) ROC_Analysis->Correlation_Analysis Biomarker_Performance Assessment of Biomarker Performance Correlation_Analysis->Biomarker_Performance

Caption: Workflow for validating 25-HC as a clinical biomarker.

Conclusion and Future Directions

The evidence presented suggests that 25-hydroxycholesterol is a promising biomarker candidate for neurodegenerative diseases, particularly those with a strong neuroinflammatory component like multiple sclerosis. Its role in microglial activation provides a direct link to the underlying pathology. However, further research is required to fully validate its clinical utility.

Key areas for future investigation include:

  • Longitudinal Studies: Tracking 25-HC levels over time in large patient cohorts to establish its utility in monitoring disease progression and response to treatment.

  • Standardization of Assays: Harmonizing pre-analytical and analytical procedures for 25-HC measurement across different laboratories to ensure comparability of results.

  • Multi-marker Panels: Investigating the combination of 25-HC with other biomarkers (e.g., other oxysterols, established protein markers) to improve diagnostic accuracy and patient stratification.

As our understanding of the intricate interplay between lipid metabolism and neuroinflammation deepens, 25-hydroxycholesterol is poised to become a valuable tool in the clinical management and therapeutic development for a range of devastating neurodegenerative disorders.

References

The Oxysterol Dichotomy: A Comparative Guide to the Effects of 24- and 27-Hydroxycholesterol on Amyloid-β Precursor Protein

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the contrasting roles of two key cholesterol metabolites in the processing of the amyloid-β precursor protein (AβPP), a central player in Alzheimer's disease pathogenesis.

The metabolism of cholesterol in the brain and its potential link to Alzheimer's disease is an area of intense research. Two key metabolites, 24-hydroxycholesterol (24-OHC) and 27-hydroxycholesterol (27-OHC), have emerged as significant modulators of amyloid-β precursor protein (AβPP) processing, albeit with strikingly different consequences. This guide provides a comprehensive comparison of their effects, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in navigating this complex field.

Data Presentation: Quantitative Comparison of Oxysterol Effects

The following tables summarize the differential effects of 24-OHC and 27-OHC on key aspects of AβPP processing and related pathways, based on in vitro and in vivo studies.

Table 1: Effects on AβPP Processing and Aβ Production

Parameter24-Hydroxycholesterol (24-OHC)27-Hydroxycholesterol (27-OHC)Key Findings
Aβ42 Levels No significant change or decrease[1][2]Increase[1][2]27-OHC consistently promotes the production of the aggregation-prone Aβ42 peptide. The effect of 24-OHC is more contested, with some studies showing no effect or even a reduction.
Aβ40 Levels No significant change[1]Increase[3]Similar to Aβ42, 27-OHC has been shown to increase Aβ40 levels.
sAPPα Levels Increase[1]No significant change[1]24-OHC appears to favor the non-amyloidogenic pathway by increasing the secretion of the neuroprotective sAPPα fragment.
APP Protein Levels No significant change or increase[1][4]Increase[1][4]27-OHC treatment leads to an upregulation of the AβPP substrate.
BACE1 Protein Levels No significant change or increase[1][4]Increase[1][4]27-OHC increases the levels of the β-secretase enzyme, a key component of the amyloidogenic pathway.
α-Secretase Activity Increase[5]No direct significant effect reported24-OHC has been shown to promote the activity of α-secretase, consistent with its effect on sAPPα levels.
γ-Secretase Activity Increase (in some contexts)[4]Increase[4]Both oxysterols have been reported to increase the activity of γ-secretase, the final enzyme in Aβ production.

Table 2: Effects on Cholesterol Homeostasis and Related Proteins

Parameter24-Hydroxycholesterol (24-OHC)27-Hydroxycholesterol (27-OHC)Key Findings
ABCA1 Expression Increase[1][5]No significant change or decrease[1][5]24-OHC upregulates the cholesterol transporter ABCA1, which is involved in Aβ clearance, while 27-OHC does not share this effect.
ABCG1 Expression Increase[1]No significant change[1]Similar to ABCA1, 24-OHC also increases the expression of another cholesterol transporter, ABCG1.
LXR Activation Agonist[6][7]Agonist[6]Both oxysterols are endogenous ligands for Liver X Receptors (LXRs), nuclear receptors that regulate cholesterol metabolism. However, their downstream effects on APP processing differ.
RORγt Modulation Inverse Agonist[8]Agonist[8][9]27-OHC acts as an agonist for the Retinoic acid-related Orphan Receptor gamma t (RORγt), a transcription factor involved in immune responses, while 24-OHC has an opposing effect.

Experimental Protocols

This section provides an overview of the methodologies used in key studies to investigate the effects of 24-OHC and 27-OHC on AβPP processing.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y and SK-N-BE, are commonly used models for these studies[1][4].

  • Oxysterol Preparation: 24-OHC and 27-OHC are typically dissolved in a suitable solvent like ethanol or DMSO to create stock solutions. These are then diluted in cell culture media to the desired final concentrations for treating the cells.

  • Treatment Conditions: Cells are incubated with the oxysterols for various time points, often ranging from 24 to 48 hours, to observe effects on protein expression and Aβ production[4].

Measurement of Aβ Levels
  • ELISA (Enzyme-Linked Immunosorbent Assay): This is a standard method to quantify the levels of Aβ40 and Aβ42 in cell culture media or brain homogenates. Specific antibodies are used to capture and detect the different Aβ species[4].

  • Western Blotting: This technique is used to detect and quantify proteins. For Aβ, it can be used to analyze the presence of different Aβ oligomers.

Analysis of APP Processing Products
  • Western Blotting: This is the primary method used to measure the levels of full-length APP, sAPPα, sAPPβ, and the C-terminal fragments (CTFs). Specific antibodies targeting different domains of APP are used for detection[1].

Enzyme Activity Assays
  • Secretase Activity Kits: Commercially available kits are used to measure the enzymatic activity of α-, β-, and γ-secretases. These assays typically use a fluorogenic substrate that is cleaved by the specific secretase, releasing a fluorescent signal that can be quantified[4].

Gene and Protein Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA levels of genes of interest, such as APP, BACE1, ADAM10, ABCA1, and ABCG1, to determine if the oxysterols affect their transcription[4].

  • Western Blotting: As mentioned earlier, this is used to quantify the protein levels of APP, BACE1, and other relevant proteins to see if the changes in mRNA translate to changes in protein expression[1][4].

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_24OHC 24-Hydroxycholesterol Pathway cluster_27OHC 27-Hydroxycholesterol Pathway OHC24 24-OHC LXR_24 LXR Activation OHC24->LXR_24 alpha_secretase α-Secretase (ADAM10) Activity ↑ OHC24->alpha_secretase RORgt_24 RORγt Inhibition OHC24->RORgt_24 ABCA1_G1 ABCA1/ABCG1 Expression ↑ LXR_24->ABCA1_G1 sAPPalpha sAPPα Production ↑ alpha_secretase->sAPPalpha APP Aβ Precursor Protein (APP) alpha_secretase->APP non_amyloidogenic Non-Amyloidogenic Pathway sAPPalpha->non_amyloidogenic cholesterol_efflux Cholesterol Efflux & Aβ Clearance ↑ ABCA1_G1->cholesterol_efflux OHC27 27-OHC APP_BACE1 APP & BACE1 Expression ↑ OHC27->APP_BACE1 gamma_secretase_27 γ-Secretase Activity ↑ OHC27->gamma_secretase_27 RORgt_27 RORγt Activation OHC27->RORgt_27 amyloidogenic Amyloidogenic Pathway APP_BACE1->amyloidogenic APP_BACE1->APP gamma_secretase_27->amyloidogenic Abeta Aβ Production ↑ amyloidogenic->Abeta

Caption: Differential signaling pathways of 24-OHC and 27-OHC on AβPP processing.

G cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., SH-SY5Y) treatment Oxysterol Treatment (24-OHC or 27-OHC) start->treatment harvest Harvest Cells & Media treatment->harvest media_analysis Media Analysis harvest->media_analysis cell_lysate_analysis Cell Lysate Analysis harvest->cell_lysate_analysis rna_analysis RNA Analysis harvest->rna_analysis elisa ELISA (Aβ40/42) media_analysis->elisa wb_media Western Blot (sAPPα) media_analysis->wb_media wb_lysate Western Blot (APP, BACE1, ABCA1) cell_lysate_analysis->wb_lysate secretase_assay Secretase Activity Assay cell_lysate_analysis->secretase_assay qpcr qRT-PCR (Gene Expression) rna_analysis->qpcr

Caption: A typical experimental workflow for studying oxysterol effects on AβPP.

Concluding Remarks

The evidence strongly suggests that 24-OHC and 27-OHC have divergent effects on AβPP processing. 27-OHC appears to be a pro-amyloidogenic molecule, promoting the production of Aβ peptides by upregulating key components of the amyloidogenic pathway. In contrast, 24-OHC exhibits a more complex and potentially neuroprotective profile by favoring the non-amyloidogenic pathway and enhancing cholesterol clearance mechanisms. However, it is crucial to note that the effects of 24-OHC can be context-dependent, with some studies reporting pro-amyloidogenic actions.

These differential effects highlight the intricate relationship between cholesterol metabolism and Alzheimer's disease pathology. The opposing actions of 24-OHC and 27-OHC suggest that the balance between these two oxysterols could be a critical factor in disease progression. For drug development professionals, targeting the enzymes that produce these oxysterols or modulating their downstream signaling pathways could represent promising therapeutic strategies for Alzheimer's disease. Further research is warranted to fully elucidate the complex interplay of these oxysterols and their receptors in the brain to develop targeted and effective interventions.

References

comparing the inhibitory activity of different cationic cholesterol derivatives on PKC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of various cationic cholesterol derivatives on Protein Kinase C (PKC), a key enzyme family involved in a multitude of cellular signaling pathways. Dysregulation of PKC activity is implicated in numerous diseases, making it a significant target for therapeutic intervention. Cationic cholesterol derivatives, a class of synthetic lipids, have emerged as potential modulators of PKC activity. This document summarizes the available experimental data on their inhibitory potency, details relevant experimental methodologies, and illustrates the pertinent signaling pathways.

Inhibitory Activity of Cationic Cholesterol Derivatives on PKC

A seminal study by Ghosh et al. (1992) investigated the structure-activity relationship of four synthetic cationic cholesterol derivatives as PKC inhibitors. The study revealed that the nature of the cationic head group and the presence of a spacer arm significantly influence the inhibitory potency. The derivatives were synthesized with either a tertiary or a quaternary amino head group, with and without a succinyl spacer-arm.[1]

The inhibitory activities of these compounds, represented by their inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher inhibitory potency.

Cationic Cholesterol DerivativeHead GroupSpacer ArmInhibition Constant (Ki) (µM)
Derivative 1Quaternary AminePresent~12
Derivative 2Quaternary AmineAbsent~59
Derivative 3Tertiary AminePresent4- to 20-fold less inhibitory than quaternary derivatives
N,N-dimethylethylenediaminyl succinyl cholesterolTertiary AminePresent4- to 20-fold less inhibitory than quaternary derivatives[1]

Key Findings:

  • Quaternary Amines are More Potent: Cationic cholesterol derivatives featuring a quaternary amino head group were found to be significantly more effective inhibitors of PKC compared to their tertiary amine counterparts.[1]

  • Impact of Spacer Arm: The presence of a succinyl spacer-arm also appears to influence the inhibitory activity, though the effect is more pronounced in the context of the quaternary amine head group.[1]

Experimental Protocols

The following section outlines a general protocol for an in vitro Protein Kinase C (PKC) inhibition assay, based on commonly used methodologies. This protocol is intended as a representative example and may require optimization for specific experimental conditions.

In Vitro PKC Inhibition Assay

Objective: To determine the inhibitory activity of cationic cholesterol derivatives on PKC enzymatic activity.

Materials:

  • Purified PKC enzyme

  • Cationic cholesterol derivatives (test compounds)

  • PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate)

  • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for detection

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) (PKC activators)

  • Detergent (e.g., Triton X-100) for mixed micelle formation

  • Trichloroacetic acid (TCA) or other precipitating agent

  • Scintillation counter and vials

  • Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP

Procedure:

  • Preparation of Mixed Micelles:

    • Prepare a solution of phosphatidylserine, diacylglycerol, and the cationic cholesterol derivative in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer containing a detergent (e.g., Triton X-100) by vortexing or sonication to form mixed micelles.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the assay buffer, the mixed micelle solution containing the test compound, and the PKC substrate.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for a few minutes.

  • Initiation of Kinase Reaction:

    • Add purified PKC enzyme to the reaction mixture.

    • Initiate the phosphorylation reaction by adding ATP (containing a known amount of [γ-³²P]ATP).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding a precipitating agent like cold trichloroacetic acid (TCA) or by spotting the reaction mixture onto phosphocellulose paper.

  • Separation and Quantification:

    • If using TCA precipitation, centrifuge the samples, wash the protein pellet to remove unincorporated [γ-³²P]ATP, and then measure the radioactivity of the pellet using a scintillation counter.

    • If using phosphocellulose paper, wash the paper extensively to remove free [γ-³²P]ATP, leaving only the radiolabeled, phosphorylated substrate bound to the paper. Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of phosphate incorporated into the substrate in the presence and absence of the inhibitor.

    • Determine the percentage of inhibition for each concentration of the cationic cholesterol derivative.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce PKC activity by 50%) and the Ki value from this data.

Visualizations

PKC Signaling Pathway

The following diagram illustrates a canonical PKC signaling pathway, highlighting the point of inhibition by cationic cholesterol derivatives.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits to membrane PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Binds to Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Inhibitor Cationic Cholesterol Derivatives Inhibitor->PKC_active Inhibits

Caption: Canonical PKC signaling pathway and point of inhibition.

Experimental Workflow for PKC Inhibition Assay

The following diagram outlines the general workflow for assessing the inhibitory activity of cationic cholesterol derivatives on PKC.

PKC_Inhibition_Workflow start Start prep_micelles Prepare Mixed Micelles (Lipids + Inhibitor) start->prep_micelles prep_reaction Prepare Reaction Mixture (Buffer, Substrate, Micelles) prep_micelles->prep_reaction add_pkc Add PKC Enzyme prep_reaction->add_pkc initiate_reaction Initiate Reaction with [γ-³²P]ATP add_pkc->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate Terminate Reaction incubate->terminate separate Separate Phosphorylated Substrate from Free ATP terminate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (Calculate % Inhibition, Ki) quantify->analyze end End analyze->end

Caption: Workflow for PKC inhibition assay.

References

27-Hydroxycholesterol: A Comparative Guide to the First Endogenous SERM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of 27-hydroxycholesterol (27HC) as the first endogenous Selective Estrogen Receptor Modulator (SERM) has unveiled a crucial link between cholesterol metabolism and estrogen receptor (ER) signaling. This guide provides a comprehensive comparison of 27HC with well-established synthetic SERMs, namely tamoxifen and raloxifene, supported by experimental data and detailed methodologies.

Introduction to 27-Hydroxycholesterol (27HC)

27HC is a primary metabolite of cholesterol, produced by the enzyme sterol 27-hydroxylase (CYP27A1). Initially known for its role in reverse cholesterol transport, 27HC has been identified as a bona fide ligand for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1]. Unlike the full agonist 17β-estradiol (E2), 27HC exhibits a mixed agonist/antagonist profile that is tissue- and context-dependent, a hallmark of SERMs[2][3]. This discovery has significant implications for understanding the pathophysiology of hormone-dependent diseases, including breast cancer, osteoporosis, and cardiovascular disease[2][4][5].

Comparative Performance: 27HC vs. Synthetic SERMs

The defining characteristic of a SERM is its ability to elicit distinct pharmacological responses in different tissues. The following tables summarize the quantitative comparison of 27-hydroxycholesterol with tamoxifen and raloxifene based on their binding affinities and functional activities at the estrogen receptors.

Estrogen Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a key determinant of its biological activity. The following table presents the inhibitory constant (Ki) and/or the half-maximal inhibitory concentration (IC50) for 27HC, tamoxifen, and raloxifene for both ERα and ERβ. Lower values indicate higher binding affinity.

CompoundERα Binding AffinityERβ Binding AffinityReference
27-Hydroxycholesterol Ki: ~1.32 µMKi: ~0.42 µM[6]
IC50: > 2 µMIC50: ~130 nM[7]
Tamoxifen IC50: 20.5 ± 4.0 μM (MCF-7)-[8]
4-Hydroxytamoxifen (active metabolite) IC50: 11.3 ± 0.6 μM (MCF-7)-[8]
Raloxifene IC50: 13.7 ± 0.3 μM (MCF-7)Ki: ~2.7 nM[8][9]

Note: Values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Functional Activity: Agonist vs. Antagonist Effects

The tissue-specific effects of SERMs are a result of their differential ability to recruit coactivator and corepressor proteins to the estrogen receptor complex. This leads to either activation (agonism) or inhibition (antagonism) of estrogen-responsive genes.

Tissue/Cell Type27-HydroxycholesterolTamoxifenRaloxifene
Breast Cancer Cells (ER+) Agonist (promotes proliferation)[3][10]Antagonist (inhibits proliferation)[8]Antagonist (inhibits proliferation)[8][11]
Uterus Weak AgonistAgonist (increases risk of endometrial cancer)[12][13]Antagonist[13]
Bone Antagonist (promotes bone loss)[4][5]Agonist (preserves bone mineral density)[14]Agonist (preserves bone mineral density)[15]
Cardiovascular System Antagonist (inhibits E2-mediated vasodilation)[16]MixedAgonist (on lipid metabolism)[14]
Liver Agonist[17]Agonist[14]Agonist[14]

Signaling Pathways and Mechanisms of Action

The differential activities of 27HC, tamoxifen, and raloxifene stem from the unique conformational changes they induce in the estrogen receptor upon binding. These distinct conformations lead to the recruitment of specific sets of coactivator and corepressor proteins, ultimately dictating the transcriptional output in a given cell type.

27-Hydroxycholesterol Signaling

In breast cancer cells, 27HC-bound ERα recruits coactivators, leading to the transcription of genes that promote cell proliferation[1][3]. Conversely, in the cardiovascular system, 27HC acts as an antagonist by preventing the protective effects of estradiol[16]. In bone, 27HC promotes bone resorption by acting as an ER antagonist[4].

Tissue-specific signaling of 27-hydroxycholesterol.
Tamoxifen and Raloxifene Signaling

Tamoxifen and raloxifene, upon binding to ERα, induce conformational changes that favor the recruitment of corepressors in breast tissue, thereby blocking the proliferative effects of estrogen[2][4][18]. However, in other tissues like bone, they can recruit coactivators, leading to estrogen-like effects[14].

SERM_Signaling cluster_breast Breast Tissue cluster_bone Bone SERM_B Tamoxifen/ Raloxifene ERa_B ERα SERM_B->ERa_B Binds Corepressors_B Corepressors ERa_B->Corepressors_B Recruits Proliferation Gene Transcription (Proliferation) Corepressors_B->Proliferation Inhibits SERM_O Tamoxifen/ Raloxifene ER_O ER SERM_O->ER_O Binds Coactivators_O Coactivators ER_O->Coactivators_O Recruits Bone_Formation Bone Formation Coactivators_O->Bone_Formation Promotes SERM_Discovery_Workflow Start Hypothesis: Endogenous Ligand Library Screening High-Throughput Screening (e.g., Reporter Gene Assay) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Validation Hit Validation (Dose-Response & Orthogonal Assays) Hit_ID->Validation Binding Receptor Binding Assays (Determine Affinity) Validation->Binding Functional Functional Assays (e.g., Cell Proliferation, Gene Expression) Binding->Functional In_Vivo In Vivo Studies (Animal Models) Functional->In_Vivo Mechanism Mechanism of Action Studies (Co-regulator Recruitment, etc.) In_Vivo->Mechanism End Characterized Endogenous SERM Mechanism->End

References

Validating the Suppression of HMG-CoA Reductase by 7α,25-Dihydroxycholesterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7α,25-dihydroxycholesterol's ability to suppress 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, against other known regulators. The document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying biological pathways to support further research and drug development in cholesterol metabolism.

Executive Summary

7α,25-dihydroxycholesterol, an oxysterol derived from cholesterol, contributes to the regulation of cholesterol homeostasis by promoting the degradation of HMG-CoA reductase. This mechanism of post-translational control offers an alternative approach to cholesterol management compared to the direct enzymatic inhibition exhibited by statins. This guide presents a comparative analysis of the potency and mechanisms of these different classes of molecules. While direct quantitative data for 7α,25-dihydroxycholesterol's efficacy in promoting HMG-CoA reductase degradation is still emerging, available evidence suggests it is a potent regulator, acting through the sterol-sensing pathway.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data for different classes of HMG-CoA reductase suppressors. It is important to note that the mechanisms of action differ significantly between these groups.

Table 1: Oxysterols and Sterol Intermediates - Potency in Promoting HMG-CoA Reductase (HMGCR) Degradation

CompoundEC50 (µM)Mechanism of ActionCell TypeReference
Cholesterol30.4Promotes HMGCR DegradationCHO-7[1]
24,25-Dihydrolanosterol1.5Promotes HMGCR DegradationCHO-7[1]
7α-hydroxy-analog Weaker than 7β-isomer (EC50 = 3.6 µM)Promotes HMGCR DegradationNot Specified[2]

Note: A direct EC50 value for 7α,25-dihydroxycholesterol was not available in the reviewed literature. However, a structurally similar compound with a 7α-hydroxyl group showed weaker activity than its 7β-hydroxyl counterpart.[2]

Table 2: Statins - Potency in Direct Inhibition of HMG-CoA Reductase Activity

StatinIC50 (nM)Mechanism of ActionAssay ConditionsReference
Atorvastatin3 - 20Competitive InhibitionLC-MS/MS analysis[1]
Fluvastatin (3R,5S)3 - 20Competitive InhibitionLC-MS/MS analysis[1]
Pitavastatin3 - 20Competitive InhibitionLC-MS/MS analysis[1]
Pravastatin3 - 20Competitive InhibitionLC-MS/MS analysis[1]
Rosuvastatin3 - 20Competitive InhibitionLC-MS/MS analysis[1]
Simvastatin (acid form)3 - 20Competitive InhibitionLC-MS/MS analysis[1]

Signaling Pathways and Mechanisms of Action

The suppression of HMG-CoA reductase by 7α,25-dihydroxycholesterol and statins occurs through distinct molecular pathways.

1. 7α,25-Dihydroxycholesterol: Promoting HMG-CoA Reductase Degradation

Oxysterols, including 7α,25-dihydroxycholesterol, regulate HMG-CoA reductase primarily at the post-translational level by accelerating its degradation. This process is mediated by the sterol-sensing domain of HMG-CoA reductase and involves the INSIG (Insulin-induced gene) proteins and the ubiquitin-proteasome system. Elevated levels of certain sterols trigger the binding of HMG-CoA reductase to INSIG proteins, which recruits ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the reductase by the proteasome.

cluster_ER Endoplasmic Reticulum HMGCR HMG-CoA Reductase INSIG INSIG HMGCR->INSIG binds Proteasome Proteasome HMGCR->Proteasome degraded by Ub_ligase Ubiquitin Ligase INSIG->Ub_ligase recruits Ub_ligase->HMGCR ubiquitinates Oxysterol 7α,25-dihydroxy- cholesterol Oxysterol->HMGCR binds

Caption: Oxysterol-mediated degradation of HMG-CoA reductase.

2. Statins: Competitive Inhibition of HMG-CoA Reductase

Statins are structural analogs of HMG-CoA and act as competitive inhibitors of HMG-CoA reductase. They bind to the active site of the enzyme, preventing the binding of the natural substrate, HMG-CoA. This direct inhibition of enzymatic activity leads to a reduction in the synthesis of mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.

HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR substrate Mevalonate Mevalonate HMGCR->Mevalonate produces Statin Statin Statin->HMGCR inhibits

Caption: Competitive inhibition of HMG-CoA reductase by statins.

Experimental Protocols

This section details the methodologies for key experiments used to validate the suppression of HMG-CoA reductase.

1. HMG-CoA Reductase Activity Assay (In Vitro Inhibition)

This assay measures the enzymatic activity of HMG-CoA reductase and is suitable for screening direct inhibitors like statins.

  • Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+ during the conversion of HMG-CoA to mevalonate.

  • Materials:

    • Purified HMG-CoA reductase enzyme

    • HMG-CoA substrate

    • NADPH

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing dithiothreitol and EDTA)

    • Test compounds (e.g., statins) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations.

    • Add purified HMG-CoA reductase to the reaction mixture and incubate for a short period.

    • Initiate the reaction by adding the HMG-CoA substrate.

    • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

    • Calculate the rate of NADPH consumption to determine the enzyme activity.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the enzyme activity against the inhibitor concentration.

2. HMG-CoA Reductase Degradation Assay (Cell-Based)

This assay is used to assess the ability of compounds like 7α,25-dihydroxycholesterol to induce the degradation of HMG-CoA reductase in a cellular context.

  • Principle: Cells are treated with the test compound, and the amount of HMG-CoA reductase protein is quantified by immunoblotting (Western blot). A decrease in the protein level indicates degradation.

  • Materials:

    • Cultured cells (e.g., Chinese Hamster Ovary (CHO) cells)

    • Cell culture medium and supplements

    • Test compounds (e.g., 7α,25-dihydroxycholesterol)

    • Proteasome inhibitor (e.g., MG132) as a control

    • Lysis buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (e.g., PVDF)

    • Primary antibody against HMG-CoA reductase

    • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

    • Chemiluminescent substrate

    • Imaging system for Western blots

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 4-16 hours). Include a vehicle control and a positive control (e.g., 25-hydroxycholesterol). A set of cells can be co-treated with a proteasome inhibitor to confirm that the degradation is proteasome-dependent.

    • Lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Probe the membrane with a primary antibody specific for HMG-CoA reductase, followed by an appropriate secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative amount of HMG-CoA reductase in each sample. The EC50 value, the concentration of the compound that causes 50% degradation of the protein, can be calculated.

start Cell Culture treatment Treatment with Test Compound start->treatment lysis Cell Lysis treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Detection & Quantification probing->detection

Caption: Experimental workflow for HMG-CoA reductase degradation assay.

3. HMG-CoA Reductase Ubiquitination Assay (Cell-Based)

This assay specifically measures the ubiquitination of HMG-CoA reductase, a key step in its sterol-induced degradation.

  • Principle: HMG-CoA reductase is immunoprecipitated from cell lysates, and the ubiquitinated forms of the enzyme are detected by immunoblotting with an anti-ubiquitin antibody.

  • Materials:

    • Same as for the HMG-CoA Reductase Degradation Assay

    • Immunoprecipitation buffer

    • Antibody against HMG-CoA reductase for immunoprecipitation

    • Protein A/G agarose beads

    • Primary antibody against ubiquitin

  • Procedure:

    • Follow steps 1 and 2 of the HMG-CoA Reductase Degradation Assay. Treatment with a proteasome inhibitor is essential to allow the accumulation of ubiquitinated proteins.

    • Lyse the cells in immunoprecipitation buffer.

    • Incubate the cell lysates with an antibody against HMG-CoA reductase.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody against ubiquitin, followed by an appropriate secondary antibody.

    • Visualize and quantify the ubiquitinated HMG-CoA reductase bands.

Conclusion

7α,25-dihydroxycholesterol represents a significant endogenous regulator of HMG-CoA reductase, functioning through a mechanism of accelerated protein degradation. This mode of action is distinct from that of statins, which are direct competitive inhibitors of the enzyme. While further quantitative studies are needed to precisely determine the potency of 7α,25-dihydroxycholesterol in comparison to other oxysterols and synthetic degraders, the available data underscore its role in the intricate feedback regulation of cholesterol biosynthesis. Understanding these different mechanisms of HMG-CoA reductase suppression is crucial for the development of novel therapeutic strategies for managing hypercholesterolemia and related cardiovascular diseases.

References

25-Hydroxycholesterol: A Potent Endogenous Inhibitor of SARS-CoV-2 Replication

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The global search for effective antiviral therapies against SARS-CoV-2 has explored a wide range of molecules, including endogenous compounds with innate antiviral properties. Among these, 25-hydroxycholesterol (25HC), an oxidized derivative of cholesterol, has emerged as a potent inhibitor of SARS-CoV-2 replication. This guide provides a comprehensive comparison of 25HC's performance against other antiviral agents, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of 25-hydroxycholesterol has been quantified in several studies, demonstrating its potent activity against SARS-CoV-2. The following table summarizes the key quantitative data for 25HC and provides a comparison with other notable antiviral compounds.

CompoundTargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Citation(s)
25-Hydroxycholesterol (25HC) Host Cell Membrane (Cholesterol depletion)MA1041.49239160[1][2]
Remdesivir (GS-5734) Viral RNA-dependent RNA polymerase (RdRp)Vero E6~0.77>100>129[3]
Molnupiravir (EIDD-2801) Viral RNA-dependent RNA polymerase (RdRp)Vero E6~0.3>10>33[3]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. A lower EC50 indicates higher potency. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills half of the cells in a culture. A higher CC50 indicates lower toxicity. Selectivity Index (SI): Calculated as CC50/EC50. A higher SI indicates a more favorable safety profile.

Mechanism of Action: How 25-Hydroxycholesterol Inhibits SARS-CoV-2

25-hydroxycholesterol is not a direct-acting antiviral that targets viral proteins. Instead, it modulates the host cell's lipid environment to create a state that is non-permissive for viral entry. The primary mechanism of action involves the inhibition of membrane fusion between the virus and the host cell.[4][5]

Two distinct but related mechanisms have been proposed:

  • Accumulation in Late Endosomes and Blockade of Cholesterol Export: Internalized 25HC accumulates in the late endosomes, where it is thought to interfere with cholesterol export. This leads to a disruption of the delicate cholesterol balance required for the SARS-CoV-2 spike protein to catalyze membrane fusion.[4][6]

  • Activation of ACAT and Depletion of Plasma Membrane Cholesterol: 25HC activates the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which is located in the endoplasmic reticulum.[7][8] ACAT converts free cholesterol into cholesteryl esters, which are then stored in lipid droplets. This process effectively depletes the plasma membrane of accessible cholesterol, a critical component for viral fusion and entry.[5][7]

The production of 25HC is a part of the innate immune response to viral infections. Interferons (IFNs), which are signaling proteins released by host cells in response to viral presence, stimulate the expression of the gene CH25H. This gene encodes the enzyme cholesterol 25-hydroxylase, which in turn catalyzes the conversion of cholesterol to 25HC.[8][9]

Below are diagrams illustrating the signaling pathway and the proposed mechanisms of action.

CH25H_Signaling_Pathway cluster_0 Host Cell Viral_Infection Viral Infection IFN_Production Interferon (IFN) Production Viral_Infection->IFN_Production induces IFN_Receptor IFN Receptor (IFNAR) IFN_Production->IFN_Receptor binds to JAK_STAT JAK-STAT Signaling IFN_Receptor->JAK_STAT ISG_Expression Interferon-Stimulated Gene (ISG) Expression JAK_STAT->ISG_Expression CH25H Cholesterol 25-Hydroxylase (CH25H) ISG_Expression->CH25H upregulates Cholesterol Cholesterol CH25H->Cholesterol 25HC 25-Hydroxycholesterol (25HC) CH25H->25HC Cholesterol->25HC catalyzed by

Interferon-induced production of 25-hydroxycholesterol.

25HC_Mechanism_of_Action cluster_1 Mechanism of SARS-CoV-2 Inhibition by 25HC 25HC 25-Hydroxycholesterol (25HC) ACAT Acyl-CoA:cholesterol acyltransferase (ACAT) 25HC->ACAT activates Cholesterol_Esterification Cholesterol Esterification ACAT->Cholesterol_Esterification Lipid_Droplets Storage in Lipid Droplets Cholesterol_Esterification->Lipid_Droplets PM_Cholesterol_Depletion Plasma Membrane Cholesterol Depletion Cholesterol_Esterification->PM_Cholesterol_Depletion leads to Membrane_Fusion_Block Inhibition of Viral-Cell Membrane Fusion PM_Cholesterol_Depletion->Membrane_Fusion_Block SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->Membrane_Fusion_Block blocked by

25HC-mediated inhibition of SARS-CoV-2 entry.

Experimental Protocols

The validation of 25-hydroxycholesterol's antiviral activity involves a series of in vitro experiments using various cell lines and viral models. Below are detailed methodologies for key experiments.

SARS-CoV-2 Pseudovirus Neutralization Assay

This assay is used to determine the ability of a compound to inhibit viral entry mediated by the SARS-CoV-2 spike protein.

  • Cells: HEK293T cells stably expressing human ACE2 (hACE2) are commonly used.

  • Pseudovirus: A lentiviral or vesicular stomatitis virus (VSV) core is pseudotyped with the SARS-CoV-2 spike protein and engineered to express a reporter gene, such as luciferase or green fluorescent protein (GFP).

  • Procedure:

    • Seed hACE2-HEK293T cells in 96-well plates.

    • The following day, pre-treat the cells with serial dilutions of 25-hydroxycholesterol for 1-2 hours.

    • Infect the cells with the SARS-CoV-2 pseudovirus.

    • After 24-48 hours, measure the reporter gene expression (luciferase activity or GFP fluorescence).

    • The reduction in reporter signal in treated cells compared to untreated controls is used to calculate the EC50 value.

Wild-Type SARS-CoV-2 Inhibition Assay (Plaque Reduction Assay)

This assay measures the inhibition of infectious virus replication.

  • Cells: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are typically used.

  • Virus: A clinical isolate of SARS-CoV-2.

  • Procedure:

    • Grow a confluent monolayer of Vero E6 cells in 6- or 12-well plates.

    • Pre-treat the cells with various concentrations of 25-hydroxycholesterol for 1-2 hours.

    • Infect the cells with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) for 1 hour.

    • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of 25-hydroxycholesterol.

    • Incubate for 2-3 days until plaques (zones of cell death) are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The percentage of plaque reduction in treated wells compared to control wells is calculated to determine the inhibitory concentration.

Cytotoxicity Assay

This assay is crucial to determine if the antiviral effect is due to specific inhibition of viral replication rather than general cell toxicity.

  • Cells: The same cell line used for the antiviral assays (e.g., Vero E6, HEK293T-hACE2).

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat the cells with the same concentrations of 25-hydroxycholesterol used in the antiviral assays.

    • Incubate for the same duration as the antiviral experiment.

    • Measure cell viability using a commercially available kit, such as those based on the reduction of MTS or resazurin, or by measuring ATP content (e.g., CellTiter-Glo).

    • The CC50 value is calculated from the dose-response curve of cell viability.

Experimental Workflow

The following diagram outlines the typical workflow for validating the antiviral activity of a compound like 25-hydroxycholesterol against SARS-CoV-2.

Antiviral_Validation_Workflow Start Compound_Prep Prepare Serial Dilutions of 25-Hydroxycholesterol Start->Compound_Prep Cell_Culture Culture Appropriate Cell Lines (e.g., Vero E6, HEK293T-hACE2) Start->Cell_Culture Antiviral_Assay Perform Antiviral Assays Compound_Prep->Antiviral_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTS, CellTiter-Glo) Compound_Prep->Cytotoxicity_Assay Cell_Culture->Antiviral_Assay Cell_Culture->Cytotoxicity_Assay Pseudovirus_Assay Pseudovirus Neutralization Assay Antiviral_Assay->Pseudovirus_Assay Wildtype_Assay Wild-Type Virus Plaque Reduction Assay Antiviral_Assay->Wildtype_Assay Data_Analysis Data Analysis Pseudovirus_Assay->Data_Analysis Wildtype_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis EC50_Calc Calculate EC50 Data_Analysis->EC50_Calc CC50_Calc Calculate CC50 Data_Analysis->CC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) EC50_Calc->SI_Calc CC50_Calc->SI_Calc Conclusion Evaluate Antiviral Efficacy and Safety Profile SI_Calc->Conclusion

Workflow for validating antiviral compounds.

References

A Comparative Guide to LC-MS and LC-MS/MS for Oxysterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of oxysterols. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical technique for their specific research needs.

Introduction to Oxysterol Analysis

Oxysterols are oxidized derivatives of cholesterol that play crucial roles in various physiological and pathological processes, including cholesterol homeostasis, inflammation, and cell signaling.[1] Their low abundance in biological matrices and the presence of isomeric forms present significant analytical challenges.[1] Accurate and sensitive quantification of oxysterols is essential for understanding their biological functions and for the development of novel therapeutics targeting oxysterol-related pathways. Both LC-MS and LC-MS/MS are powerful techniques for this purpose, each with distinct advantages and limitations.

Principle of Separation and Detection

Liquid chromatography (LC) separates oxysterols from other components in a sample based on their physicochemical properties as they pass through a chromatographic column. The separated oxysterols then enter the mass spectrometer (MS) for detection.

  • LC-MS (Single Quadrupole): In a single quadrupole mass spectrometer, the instrument is typically operated in selected ion monitoring (SIM) mode. The quadrupole acts as a mass filter, allowing only ions of a specific mass-to-charge ratio (m/z) to reach the detector. This method offers good selectivity for target analytes.

  • LC-MS/MS (Triple Quadrupole): A triple quadrupole mass spectrometer offers higher selectivity and sensitivity through a process called multiple reaction monitoring (MRM).[2][3] The first quadrupole (Q1) selects the precursor ion (the ionized oxysterol of interest). The second quadrupole (Q2) acts as a collision cell, where the precursor ion is fragmented. The third quadrupole (Q3) then selects a specific fragment ion, which is subsequently detected.[3] This two-stage mass filtering significantly reduces background noise and chemical interference, leading to improved analytical performance.[2]

Quantitative Performance Comparison

The choice between LC-MS and LC-MS/MS for oxysterol analysis often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While LC-MS/MS is generally considered the gold standard for its superior performance, LC-MS can be a viable option in certain applications.

ParameterLC-MS (Single Quadrupole)LC-MS/MS (Triple Quadrupole)References
Selectivity Good, based on m/z of the precursor ion.Excellent, based on specific precursor-to-product ion transitions.[2][3]
Sensitivity (LOD/LOQ) Generally higher LOD and LOQ compared to LC-MS/MS. Specific values are highly dependent on the analyte and matrix.Generally lower LOD and LOQ, often in the low ng/mL to pg/mL range. For example, a detection limit of 0.1 ng/ml has been reported for several oxysterols.[4][5]
Linearity Good, but can be affected by matrix interferences.Excellent, with a wide dynamic range. Linearity ranging from 0.5-0.75 to 2000 ng/ml has been demonstrated.[4]
Recovery (%) Variable, can be influenced by matrix effects.Generally high and reproducible, often between 80% and 110%. For instance, recoveries between 80.9% and 107.9% have been achieved.[4][6]
Matrix Effect More susceptible to ion suppression or enhancement from co-eluting matrix components.Minimized due to the high selectivity of MRM.[2]
Throughput Can be high, with rapid analysis times.High-throughput analysis is achievable, with some methods analyzing samples in under 10 minutes.[4]
Cost & Complexity Lower initial instrument cost and simpler operation.Higher initial instrument cost and more complex method development.[3]

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurate and reproducible oxysterol analysis. Below are representative protocols for both LC-MS and LC-MS/MS methodologies.

LC-MS/MS Method for Oxysterol Analysis

This protocol is adapted from a method for the combined quantification of oxysterols and bile acids in plasma.[7]

1. Sample Preparation:

  • To 200 µL of human plasma, add internal standards.

  • Precipitate proteins by adding 1 mL of ice-cold acetone containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[7]

  • Vortex and incubate at -20°C overnight to ensure complete protein precipitation.[7]

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

  • Perform solid-phase extraction (SPE) for further purification. Condition a silica SPE cartridge with n-hexane.

  • Resuspend the dried extract in a small volume of isopropanol and load it onto the SPE cartridge.

  • Wash the cartridge with n-hexane followed by n-hexane:isopropanol (99:1, v/v) to remove cholesterol and other nonpolar lipids.[7]

  • Elute the oxysterols with a more polar solvent mixture, such as dichloromethane:methanol (1:1, v/v).[7]

  • Dry the eluted fraction under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[7]

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for oxysterol separation.

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile is typically employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and separation.

3. Mass Spectrometry:

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for less polar oxysterols.

  • Polarity: Positive ion mode is typically used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion pairs for each oxysterol and internal standard are monitored.

Conceptual LC-MS (Single Quadrupole) Method for Oxysterol Analysis

While detailed, validated protocols for the quantitative analysis of oxysterols using standalone LC-MS are less common in recent literature due to the advantages of LC-MS/MS, a hypothetical protocol would follow a similar sample preparation and liquid chromatography procedure as described above. The primary difference would be in the mass spectrometry detection method.

1. Sample Preparation: The sample preparation would be similar to the LC-MS/MS protocol, with a strong emphasis on thorough cleanup to minimize matrix interference.

2. Liquid Chromatography: The LC conditions would be optimized to achieve the best possible separation of the target oxysterols from isobaric interferences.

3. Mass Spectrometry:

  • Ionization: APCI or ESI in positive ion mode.

  • Detection Mode: Selected Ion Monitoring (SIM). The single quadrupole would be set to monitor the m/z of the precursor ion for each target oxysterol. While this provides some selectivity, it is more prone to interference from other compounds in the sample that have the same nominal mass.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

LC-MS vs LC-MS/MS Workflow cluster_LCMS LC-MS (Single Quadrupole) cluster_LCMSMS LC-MS/MS (Triple Quadrupole) Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation, Extraction, Purification) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC MS_SIM Mass Spectrometry (SIM Mode) LC->MS_SIM To Single Quad MS_MRM Tandem Mass Spec (MRM Mode) LC->MS_MRM To Triple Quad Data_LCMS Data Analysis (Quantification) MS_SIM->Data_LCMS Data_LCMSMS Data Analysis (Quantification) MS_MRM->Data_LCMSMS

Caption: General experimental workflows for oxysterol analysis by LC-MS and LC-MS/MS.

Oxysterol Signaling Pathways

Oxysterols are key signaling molecules that regulate gene expression primarily through nuclear receptors.

Liver X Receptor (LXR) Signaling Pathway

Certain oxysterols, such as 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 27-hydroxycholesterol, are natural ligands for Liver X Receptors (LXRs).[8] Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby regulating cholesterol efflux, fatty acid metabolism, and inflammation.

LXR_Signaling Oxysterols Oxysterols (e.g., 22(R)-HC, 24(S)-HC) LXR LXR Oxysterols->LXR activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE binds to TargetGenes Target Gene Transcription LXRE->TargetGenes initiates Response Cellular Response (e.g., Cholesterol Efflux) TargetGenes->Response

Caption: Simplified LXR signaling pathway activated by oxysterols.

Hedgehog (Hh) Signaling Pathway

Some oxysterols can activate the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor.[9] This pathway is crucial during embryonic development and has been implicated in cancer.

Hedgehog_Signaling Oxysterols Oxysterols SMO Smoothened (SMO) Receptor Oxysterols->SMO activates SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI inhibits GLI GLI (Active) SUFU_GLI->GLI releases Hh_Target_Genes Hedgehog Target Gene Transcription GLI->Hh_Target_Genes promotes Cellular_Response Cellular Response (e.g., Proliferation) Hh_Target_Genes->Cellular_Response

Caption: Oxysterol-mediated activation of the Hedgehog signaling pathway.

Retinoic Acid Receptor-Related Orphan Receptor (ROR) Signaling

Certain oxysterols can act as ligands for RORs, such as RORγt, and play a role in the differentiation of T helper 17 (Th17) cells, which are involved in inflammatory responses.[10][11]

ROR_Signaling Oxysterols Oxysterols (e.g., 7β,27-OHC) RORgt RORγt Oxysterols->RORgt activates Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation promotes IL17_Production IL-17 Production Th17_Differentiation->IL17_Production leads to Inflammation Inflammatory Response IL17_Production->Inflammation

Caption: Role of oxysterols in RORγt-mediated Th17 cell differentiation.

Conclusion

Both LC-MS and LC-MS/MS are valuable techniques for the analysis of oxysterols. The choice between the two depends on the specific requirements of the study.

  • LC-MS (Single Quadrupole) can be a cost-effective option for the analysis of less complex samples where high sensitivity is not the primary concern. Its simpler operation makes it accessible to a broader range of laboratories.

  • LC-MS/MS (Triple Quadrupole) is the preferred method for the sensitive and selective quantification of low-abundance oxysterols in complex biological matrices.[2] Its superior performance in terms of selectivity, sensitivity, and reduced matrix effects makes it the gold standard for demanding research and clinical applications.[2][3]

For researchers and drug development professionals aiming for robust, accurate, and highly sensitive quantification of oxysterols to unravel their roles in health and disease, LC-MS/MS is the recommended analytical platform.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of OH-C-Chol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of OH-C-Chol, a cationic cholesterol derivative. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

This compound, formally known as (3β)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate], is a specialized cationic lipid used in biomedical research, particularly in the formulation of lipoplexes for siRNA delivery and gene silencing.[1][2] Due to its chemical nature, specific protocols must be followed for its disposal.

Chemical and Physical Properties

A clear understanding of the properties of this compound is the first step toward safe handling and disposal. Key quantitative data for this compound are summarized in the table below.

PropertyValue
Formal Name (3β)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]
CAS Number 496801-51-5
Molecular Formula C₃₂H₅₆N₂O₃
Formula Weight 516.8 g/mol
Formulation A crystalline solid
Purity ≥95%
Solubility DMF: 10 mg/mL, Ethanol: 10 mg/mL

Step-by-Step Disposal Protocol

The following procedure outlines the essential steps for the safe disposal of this compound waste. This protocol is based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Waste Identification and Segregation:

  • Treat as Hazardous Chemical Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions, should be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Keep it separate from non-hazardous trash, sharps, and biological waste. Incompatible chemicals must be stored separately to prevent dangerous reactions.[3]

2. Containerization:

  • Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is chemically compatible with the compound and any solvents used.[4]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The label should also include the accumulation start date.[3]

3. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[3] This area should be under the direct control of the laboratory personnel generating the waste.

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[5]

  • Secondary Containment: It is best practice to use secondary containment, such as a tray or bin, to capture any potential leaks from the primary waste container.[4]

4. Disposal Request and Pickup:

  • Contact EHS: Once the waste container is full or has reached the maximum accumulation time limit set by your institution, contact your EHS department to arrange for a waste pickup.

  • Provide Accurate Information: Be prepared to provide the EHS department with detailed information about the contents of the waste container.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate personal protective equipment (PPE), contain the spill using an inert absorbent material.

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container for this compound.

  • Clean the spill area as recommended in the Safety Data Sheet (SDS) or by your EHS department.

6. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5]

  • The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected, depending on institutional policies.

  • After thorough rinsing and drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5]

Experimental Protocols

While specific experimental protocols for the use of this compound are beyond the scope of this disposal guide, it is crucial to note that any procedure generating waste containing this compound must incorporate the disposal steps outlined above. For instance, in protocols involving the preparation of lipoplexes for cell transfection, all materials that come into contact with this compound, including solutions and reaction vessels, must be disposed of as hazardous chemical waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the proper disposal procedures for this compound, the following workflow diagram has been created using Graphviz.

OH_C_Chol_Disposal_Workflow cluster_0 In-Lab Waste Management cluster_1 Final Disposal A Generate This compound Waste B Segregate as Hazardous Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Secondary Containment in SAA C->D E Keep Container Securely Closed D->E F Container Full or Time Limit Reached E->F G Contact EHS for Waste Pickup F->G H EHS Collects for Proper Disposal G->H

This compound Disposal Workflow

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) protocols for complete and detailed instructions.

References

Essential Safety and Logistics for Handling OH-C-Chol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Analogue Data

OH-C-Chol is a hydroxylated derivative of cholesterol. While cholesterol itself has low acute toxicity[1], its derivatives can exhibit significant biological activity. For instance, 25-hydroxycholesterol is classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation[2][3]. Given the potential for this compound to have similar or other biological effects, it is prudent to handle it as a hazardous compound. Many cytotoxic drugs, which are used to destroy cancer cells, are also powerful medications that can pose health risks if not handled properly[4]. Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion[4][5].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for cytotoxic and hazardous compounds[4][5][6][7].

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05)[8].Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Gown Disposable, fluid-resistant gown with long sleeves and closed cuffs.Protects skin and personal clothing from contamination.
Eye Protection Chemical safety goggles or a full-face shield[6].Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or if there is a risk of aerosolization[7].Prevents inhalation of airborne particles.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.

Operational Plan for Safe Handling

A step-by-step approach ensures that this compound is handled safely from receipt to disposal.

1. Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Wear a single pair of nitrile gloves and a lab coat during unpacking.

  • If any damage is found, treat it as a spill and follow the spill management protocol.

2. Preparation and Handling:

  • All manipulations of this compound, especially in its powdered form, should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure[6].

  • Before starting work, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

3. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Evacuate the area if the spill is large or if there is a risk of significant aerosolization.

  • For small spills, use a spill kit containing absorbent pads, appropriate cleaning agents, and waste disposal bags.

  • Don full PPE, including respiratory protection, before cleaning up the spill[4].

  • Contain the spill with absorbent material, then carefully clean the area with a suitable decontaminant.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, shoe covers, weigh boats, and contaminated labware, must be considered hazardous waste.

  • Waste Collection: Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste.

  • Disposal Route: Dispose of all this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain[9].

Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood/BSC) weigh Weighing prep_area->weigh don_ppe Don Full PPE don_ppe->prep_area dissolve Dissolving weigh->dissolve spill Spill Occurs weigh->spill experiment Experimentation dissolve->experiment dissolve->spill decontaminate Decontaminate Surfaces experiment->decontaminate experiment->spill waste_disposal Segregate & Dispose Waste decontaminate->waste_disposal doff_ppe Doff PPE waste_disposal->doff_ppe end_node End doff_ppe->end_node start Start start->don_ppe spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->decontaminate

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.